3-Chroman-6-yl-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYPDNLZRNKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chroman-6-yl-propionic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chroman-6-yl-propionic Acid
Abstract
This compound is a heterocyclic compound featuring the privileged chroman scaffold, a core structure found in numerous biologically active molecules and natural products. Its utility as a molecular building block in medicinal chemistry and materials science necessitates robust and scalable synthetic routes. This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, designed for an audience of researchers, chemists, and drug development professionals. We will dissect two primary, field-proven strategies: a Friedel-Crafts acylation approach and a Knoevenagel condensation pathway. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and provides detailed, step-by-step protocols. The guide is structured to serve as a practical handbook for the laboratory synthesis of this valuable compound.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of heterocyclic chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the embedded phenol ether, makes it an ideal scaffold for designing molecules that interact with biological targets. Derivatives of chroman exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The propionic acid moiety is frequently incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, or serve as a handle for further derivatization. The combination of these two motifs in this compound makes it a significant intermediate for chemical synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points on the C6-substituted propionic acid side chain. This analysis forms the basis for the two major synthetic strategies detailed in this guide.
Strategy A (Friedel-Crafts Route): Disconnection of the Cα-Cβ bond of the propionic acid side chain suggests a precursor aryl ketone. This ketone can be formed via a Friedel-Crafts acylation of the chroman ring with a succinic acid derivative.
Strategy B (Knoevenagel Route): Disconnection of the C=C bond in a potential α,β-unsaturated acid precursor points towards a Knoevenagel condensation. This requires a chroman-6-carbaldehyde intermediate, which can be prepared from chroman via formylation.
Step 1: Friedel-Crafts Acylation of Chroman
Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. [3]The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with succinic anhydride to generate a highly electrophilic acylium ion. The electron-rich chroman ring then acts as a nucleophile. The ether oxygen at position 1 is an ortho-, para-director, and the alkyl portion of the heterocyclic ring is a weak activator. Steric hindrance at the ortho-positions (C5 and C7) favors substitution at the para-position (C6). [4]A stoichiometric amount of AlCl₃ is required as it complexes with both the carbonyl of the anhydride and the final ketone product. [5] Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.1 eq.) portion-wise, followed by the slow, dropwise addition of chroman (1.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 4-6 hours, monitoring progress by TLC.
-
Workup: Cool the mixture to 0 °C and quench by carefully pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product, 4-oxo-4-(chroman-6-yl)butanoic acid, can be purified by recrystallization or flash column chromatography.
Step 2: Wolff-Kishner Reduction
Mechanistic Insight: To reduce the ketone to a methylene group without affecting the carboxylic acid, the Wolff-Kishner reduction is ideal. The reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic, high-temperature conditions to yield the alkane. The high pH conditions are compatible with the carboxylate salt, which is protonated during the final acidic workup.
Experimental Protocol:
-
Setup: In a round-bottom flask fitted with a high-reflux condenser, dissolve the keto-acid from Step 1 (1.0 eq.) in a high-boiling solvent like diethylene glycol.
-
Reagent Addition: Add hydrazine hydrate (4-5 eq.) and a strong base such as potassium hydroxide (KOH, 4-5 eq.).
-
Reaction: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off. Maintain the high temperature for 3-5 hours until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture, dilute with water, and acidify to a pH of ~2 with concentrated HCl. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Synthesis Pathway II: Knoevenagel Condensation Strategy
This pathway offers an alternative route that builds the side chain through C-C bond formation using a condensation reaction, followed by reduction. It is particularly useful if the Friedel-Crafts reaction proves to be low-yielding or produces undesirable side products.
Conceptual Workflow: Knoevenagel Condensation
This is a three-step sequence starting with the functionalization of the chroman ring.
Step 1: Synthesis of Chroman-6-carbaldehyde
Mechanistic Insight: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. This electrophile attacks the C6 position of chroman for the same electronic and steric reasons outlined in the Friedel-Crafts reaction. A subsequent hydrolysis step yields the aldehyde.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add anhydrous DMF, and then slowly add POCl₃ (1.2 eq.) while stirring. Stir for 30 minutes at 0 °C.
-
Aldehyde Formation: Add chroman (1.0 eq.) dropwise to the Vilsmeier reagent. Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Hydrolysis: Cool the mixture and pour it into a beaker of ice water. Add sodium acetate or sodium hydroxide solution to neutralize the acid and heat the mixture for 1 hour to complete the hydrolysis of the iminium intermediate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting chroman-6-carbaldehyde by column chromatography.
Step 2: Knoevenagel-Doebner Condensation
Mechanistic Insight: This reaction is a variation of the aldol condensation where an active methylene compound (malonic acid) reacts with a carbonyl (chroman-6-carbaldehyde). [6]The reaction is typically catalyzed by a weak base like pyridine or piperidine. Pyridine serves both as the base to deprotonate malonic acid, forming a nucleophilic enolate, and as the solvent. The initial condensation product undergoes a subsequent decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid. This is known as the Doebner modification. [7] Experimental Protocol:
-
Setup: Combine chroman-6-carbaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) for 2-4 hours. The progress can be monitored by observing the evolution of CO₂.
-
Workup: After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the solid 3-(Chroman-6-yl)acrylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Step 3: Catalytic Hydrogenation
Mechanistic Insight: The final step is the selective reduction of the alkene double bond without affecting the aromatic ring or the carboxylic acid. Catalytic hydrogenation is the method of choice. [8]A heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is used with hydrogen gas. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and added across the double bond in a syn-fashion.
Experimental Protocol:
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 3-(Chroman-6-yl)acrylic acid (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% by weight).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 30-50 psi. Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Data Summary and Comparison
The choice between these two pathways depends on reagent availability, scale, and laboratory capabilities. The Friedel-Crafts route is more direct but may suffer from regioselectivity issues in more complex systems and uses harsh reagents. The Knoevenagel route is longer but often proceeds with higher yields and cleaner reactions.
| Parameter | Pathway I: Friedel-Crafts | Pathway II: Knoevenagel |
| Starting Material | Chroman | Chroman |
| Number of Steps | 2 | 3 |
| Key Reagents | Succinic Anhydride, AlCl₃, Hydrazine, KOH | POCl₃, DMF, Malonic Acid, Pyridine, H₂/Pd-C |
| Key Intermediates | 4-oxo-4-(chroman-6-yl)butanoic acid | Chroman-6-carbaldehyde, 3-(Chroman-6-yl)acrylic acid |
| Advantages | Fewer steps, direct C-C bond formation. | Milder final steps, often higher overall yield. |
| Disadvantages | Stoichiometric Lewis acid, harsh reduction. | Longer sequence, use of pyridine as solvent. |
References
A comprehensive list of references that ground the mechanistic claims and protocols described in this guide.
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chalcones and their subsequent transformations to dihydrochalcones using unconventional yeast strains. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of the bioreduction of chalcones 1a, 2a and 3a into dihydrochalcones 1b, 2b and 3b, respectively, by NCYs. Retrieved from [Link]
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chromans Through RCM-Transfer Hydrogenation. Retrieved from [Link]
-
Chinese Chemical Society. (2020). Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chroman-4-ones by Reduction of Chromones. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Method for synthesizing dihydrochalcone by using chalcone reductase. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2013). Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
World of Molecules. (n.d.). Synthesis of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid. Retrieved from [Link]
-
YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid. Retrieved from [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
- Google Patents. (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
-
PubMed. (2010). Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate. Retrieved from [Link]
-
MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for Chromane Propionic Acid Derivatives
Introduction
Chromane propionic acid derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2][3][4][5] Their structural motif is found in compounds exhibiting anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4][5] Notably, certain chromane propionic acid analogues have been identified as selective agonists for GPR120, a G protein-coupled receptor implicated as a therapeutic target for type 2 diabetes.[1][3] The critical role of stereochemistry in determining the biological activity of these compounds necessitates the development of efficient and highly stereoselective synthetic methods.[6] This guide provides an in-depth overview of novel and innovative strategies for the synthesis of these valuable molecules, with a focus on asymmetric organocatalysis and transition-metal-catalyzed reactions.
Asymmetric Organocatalysis: A Powerful Tool for Chiral Chromane Synthesis
Organocatalysis has emerged as a robust and environmentally benign alternative to traditional metal-based catalysts for the asymmetric synthesis of complex molecules.[7][8][9] In the context of chromane synthesis, organocatalysts have been instrumental in the development of highly enantioselective cascade reactions that construct the chromane core with multiple stereocenters in a single step.[10][11]
Oxa-Michael Initiated Cascade Reactions
A prevalent and highly effective strategy for the synthesis of chiral chromane derivatives is the organocatalytic oxa-Michael reaction.[10][12][13][14][15] This reaction typically involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated carbonyl compound, followed by subsequent cyclization and other transformations.
A key approach involves the reaction between o-hydroxy-substituted α,β-unsaturated ketones and trans-nitroalkenes, catalyzed by a chiral bifunctional thiourea organocatalyst.[12][14] This cascade oxa-Michael-Michael reaction proceeds with excellent enantioselectivities (up to >99%) and good yields.[12][14] The bifunctional nature of the catalyst, possessing both a hydrogen-bond donating thiourea moiety and a basic amine group, is crucial for activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.
Another powerful example is the tandem oxo-Michael-IED/HDA (inverse-electron-demand hetero-Diels–Alder) condensation between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals.[7] Catalyzed by (S)-diphenylprolinol trimethylsilyl ether, this method allows for the divergent synthesis of two distinct types of tricyclic chroman derivatives by simply adjusting the reactant ratio and reaction temperature, achieving high yields and excellent enantioselectivities.[7]
Experimental Protocol: Organocatalytic Oxa-Michael–Michael Cascade Reaction
The following is a representative protocol for the synthesis of highly substituted chiral chromans:
-
To a solution of (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (0.1 mmol) and trans-β-nitrostyrene (0.12 mmol) in toluene (1.0 mL) at room temperature, add the bifunctional thiourea organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired chroman derivative.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HPLC) to determine yield, diastereoselectivity, and enantioselectivity.
Domino Michael/Hemiacetalization Reactions
An alternative organocatalytic approach involves the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols.[8] This reaction, catalyzed by modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, yields functionalized chromanes with high diastereo- and enantioselectivity.[8] The resulting hemiacetal products can be further transformed into chroman-2-ones via oxidation or dehydroxylated to furnish 3,4-substituted chromanes.[8]
Transition-Metal Catalysis in Chromane Synthesis
While organocatalysis offers many advantages, transition-metal catalysis remains a cornerstone of modern organic synthesis, providing unique pathways for the construction of complex molecular architectures.
Triflimide-Catalyzed Annulation
A convergent synthesis of chromane derivatives can be achieved through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes.[16] This Brønsted acid-catalyzed reaction proceeds under mild conditions and tolerates a variety of substitution patterns on both the benzylic alcohol and the alkene, offering a versatile route to diverse chromane products.[16]
Cascade Radical Annulation
A metal-free, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates provides a convenient method for the synthesis of ester-containing chroman-4-ones.[17] This reaction is initiated by the generation of an alkoxycarbonyl radical from the oxalate via decarboxylation in the presence of (NH₄)₂S₂O₈.[17] This radical then participates in a cascade cyclization to form the chroman-4-one core.
Workflow for Method Selection
The choice of synthetic method depends on the desired substitution pattern and stereochemistry of the target chromane propionic acid derivative. The following diagram illustrates a simplified decision-making process for selecting an appropriate synthetic strategy.
A decision tree for selecting a synthetic route.
Data Summary
The following table summarizes the performance of selected novel synthetic methods for chromane derivatives, highlighting their key features and reported efficiencies.
| Method | Catalyst/Reagent | Key Features | Yields | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |
| Oxa-Michael–Michael Cascade | Bifunctional Thiourea | Forms multiple stereocenters in one step | up to 95% | >99% | up to 5:1 | [12] |
| Oxo-Michael-IED/HDA Condensation | (S)-Diphenylprolinol Trimethylsilyl Ether | Divergent synthesis of tricyclic chromans | up to 96% | >99% | >30/1 | [7] |
| Domino Michael/Hemiacetalization | Cinchona Alkaloid/Amino Acid | Access to functionalized chroman-2-ones | up to 97% | up to 99% | up to 99:1 | [8] |
| Triflimide-Catalyzed Annulation | Triflimide (HNTf₂) | Convergent route from simple starting materials | Fair to Good | N/A | N/A | [16] |
| Cascade Radical Annulation | (NH₄)₂S₂O₈ | Metal-free synthesis of ester-containing chroman-4-ones | Good | N/A | N/A | [17] |
Conclusion
The synthesis of chromane propionic acid derivatives has been significantly advanced by the development of novel catalytic methods. Asymmetric organocatalysis, particularly through oxa-Michael initiated cascade reactions, provides highly efficient and enantioselective routes to complex chiral chromanes. These methods, characterized by their operational simplicity and mild reaction conditions, are well-suited for the construction of stereochemically rich scaffolds. Concurrently, innovative approaches in both Brønsted acid and radical-mediated catalysis offer valuable alternatives for accessing diverse chromane structures. The continued exploration of new catalytic systems will undoubtedly lead to even more powerful and versatile strategies for the synthesis of these medicinally important compounds, facilitating further research in drug discovery and development.
References
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. MDPI. Available from: [Link]
-
Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. National Institutes of Health. Available from: [Link]
-
Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. MDPI. Available from: [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Semantic Scholar. Available from: [Link]
-
Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael−Michael Cascade Reaction with a Bifunctional. ACS Publications. Available from: [Link]
-
Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Omega. Available from: [Link]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available from: [Link]
-
Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. Available from: [Link]
-
Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins. Scilit. Available from: [Link]
-
Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journals. Available from: [Link]
-
(PDF) ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. Figshare. Available from: [Link]
-
Substrate-controlled chemoselective assembly of coumarins and Morita–Baylis–Hillman alcohols from salicylaldehydes with acrylates: Synthetic Communications. Taylor & Francis Online. Available from: [Link]
-
Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction. National Institutes of Health. Available from: [Link]
-
Transition metal‐catalyzed asymmetric functionalization of 2H‐chromenes. ResearchGate. Available from: [Link]
-
Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. Available from: [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available from: [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. National Institutes of Health. Available from: [Link]
- WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.Google Patents.
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available from: [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available from: [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. Available from: [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. University of Southern Denmark. Available from: [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. National Institutes of Health. Available from: [Link]
-
Synthesis of chromans and flavanes. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 14. figshare.com [figshare.com]
- 15. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Deciphering the Dual Signaling Axis of 3-Chroman-6-yl-propionic Acid on GPR120
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a high-value therapeutic target for metabolic and inflammatory diseases, including Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2][3] This receptor, activated by medium and long-chain fatty acids, orchestrates a complex signaling network that governs glucose homeostasis, insulin sensitivity, and immune responses.[4][5] Synthetic agonists, such as those from the chromane propionic acid class, offer the potential for targeted therapeutic intervention. This guide provides a detailed technical exploration of the mechanism of action for 3-Chroman-6-yl-propionic acid and its analogues, focusing on the compound's engagement with the two primary and distinct signaling pathways downstream of GPR120: the canonical Gαq-mediated metabolic pathway and the non-canonical β-arrestin-mediated anti-inflammatory pathway. We will dissect the molecular interactions, detail the core experimental protocols for their validation, and present the functional consequences of activating these divergent signaling arms.
Introduction: GPR120 as a Nexus for Metabolism and Inflammation
GPR120 is a class A G-protein coupled receptor (GPCR) predominantly expressed in tissues critical to metabolic regulation, including adipocytes, intestinal enteroendocrine cells, and various immune cells, particularly pro-inflammatory macrophages.[5][6][7] Its activation by dietary fatty acids, especially ω-3 fatty acids, triggers a cascade of beneficial physiological effects.[1][6][8] These include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of insulin sensitivity, promotion of adipogenesis, and potent suppression of inflammation.[5][9][10]
The therapeutic appeal of GPR120 lies in its unique ability to engage two distinct intracellular signaling pathways, leading to a bifurcation of function:
-
Metabolic Control: Primarily mediated through Gαq protein coupling.
-
Anti-inflammatory Action: Mediated through β-arrestin 2 recruitment.
Selective synthetic agonists provide an invaluable pharmacological tool to probe these functions. The chromane propionic acid scaffold has been identified as a potent and selective activator of GPR120, with representative compounds demonstrating efficacy in preclinical models.[11][12] This guide will use data from this class of molecules to illustrate the mechanistic principles of GPR120 activation.
The Gαq-Mediated Metabolic Signaling Pathway
The canonical signaling pathway for GPR120 involves its coupling to the heterotrimeric G-protein subunit Gαq.[9][13] Activation of this pathway by an agonist like a chromane propionic acid derivative initiates a well-defined cascade that underpins the receptor's profound effects on glucose and lipid metabolism.
Mechanism of Gαq Activation and Downstream Effects
Upon agonist binding, GPR120 undergoes a conformational change that facilitates its interaction with and activation of Gαq. This triggers the following sequence:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[14][15] This rapid increase in intracellular calcium is a hallmark of Gαq activation.
-
Physiological Consequences: The elevation in intracellular Ca²⁺, along with other downstream signals like Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation, drives key metabolic functions:[9][16]
-
GLP-1 Secretion: In intestinal L-cells, the calcium signal is a primary trigger for the secretion of the incretin hormone GLP-1, which enhances glucose-dependent insulin secretion from the pancreas.[5][17]
-
Adipogenesis: In pre-adipocytes, GPR120 activation promotes differentiation into mature adipocytes by increasing the expression of the master regulator PPARγ, a process dependent on both Ca²⁺ and ERK1/2 signaling.[14][16]
-
Glucose Uptake: In mature adipocytes, GPR120 signaling enhances insulin sensitivity and glucose uptake through the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane.[6][9]
-
Experimental Protocol: Intracellular Calcium Mobilization Assay
The most direct method to confirm Gαq pathway engagement is by measuring the agonist-induced mobilization of intracellular calcium. This is a robust, high-throughput assay widely used in drug discovery.[15]
Objective: To quantify the potency (EC₅₀) of a chromane propionic acid agonist in activating the GPR120-Gαq signaling cascade.
Methodology:
-
Cell Preparation: Utilize a cell line (e.g., HEK293, CHO) stably transfected with human GPR120. Culture cells to ~90% confluency in 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Aspirate culture medium and load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in a buffered salt solution. Incubate for 45-60 minutes at 37°C to allow for dye de-esterification and sequestration within the cells.
-
Compound Preparation: Prepare a serial dilution of the this compound analogue in the assay buffer. A known GPR120 agonist like TUG-891 should be used as a positive control.[5]
-
Signal Measurement: Place the microplate into a fluorescence plate reader equipped with an automated liquid handling unit (e.g., a FLIPR system).[15]
-
Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. The liquid handler then adds the compound dilutions to the wells, and fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F) is calculated. The peak response is plotted against the logarithm of the agonist concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.
Data Presentation: Agonist Potency at GPR120
The following table summarizes representative data for chromane propionic acid analogues, demonstrating their potency in activating the Gαq pathway.
| Compound | Scaffold | hGPR120 Calcium Flux EC₅₀ (nM) | Selectivity vs. hGPR40 | Reference |
| TUG-891 | Phenylpropanoic Acid | 43.7 | High | [5] |
| Compound 18 | Chromane Propionic Acid | 35 | >1000-fold | [11][12] |
| Compound 4x | Isothiazole Phenylpropanoic Acid | 13 | High | [13] |
Visualization: Gαq Signaling Pathway
Caption: GPR120 activation by a chromane propionic acid agonist.
The β-Arrestin-Mediated Anti-Inflammatory Pathway
Distinct from G-protein signaling, GPR120 activation also initiates a G-protein-independent pathway through the recruitment of the scaffold protein β-arrestin 2.[8][18] This mechanism is central to the powerful anti-inflammatory effects observed with GPR120 agonists and represents a key axis for therapeutic intervention in chronic inflammatory states associated with metabolic disease.[10]
Mechanism of β-Arrestin 2 Recruitment and Anti-Inflammatory Action
Agonist-bound GPR120 serves as a docking site for cytosolic β-arrestin 2. This interaction has two major consequences:
-
Receptor Internalization: The GPR120/β-arrestin 2 complex is targeted for endocytosis, a process that contributes to signal desensitization but is also critical for initiating the anti-inflammatory cascade.[4][19]
-
Inhibition of Pro-inflammatory Signaling: The internalized complex acts as a signaling hub. Specifically, β-arrestin 2 binds to TAK1-binding protein 1 (TAB1).[4][9] This sequestration of TAB1 prevents it from forming an active complex with TGF-β-activated kinase 1 (TAK1). The TAK1-TAB1 complex is a critical convergence point for pro-inflammatory pathways initiated by Toll-like receptors (e.g., TLR4 activation by LPS) and cytokine receptors (e.g., TNF-α).[4][8] By disrupting this complex, GPR120 activation effectively blocks the downstream activation of key inflammatory transcription factors like NF-κB and kinases like JNK.[9][10]
The net result is a broad suppression of macrophage-induced inflammation, a primary driver of insulin resistance in obesity.[3][10]
Experimental Protocols
Objective: To quantify the potency (EC₅₀) of a chromane propionic acid agonist to induce the interaction between GPR120 and β-arrestin 2.
Methodology (PathHunter® Enzyme Fragment Complementation):
-
Cell Line: Use a cell line (e.g., CHO-K1) engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, complementing enzyme acceptor (EA).[20]
-
Cell Plating: Seed the cells in white-walled 384-well microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of the chromane propionic acid agonist to the cells and incubate for 90-180 minutes at 37°C. Agonist binding recruits β-arrestin-EA to the GPR120-PK, forcing complementation of the enzyme fragments.
-
Signal Detection: Add a chemiluminescent substrate solution that is hydrolyzed by the active, complemented enzyme.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration and use a four-parameter logistic equation to determine the EC₅₀.
Objective: To visually and quantitatively confirm that agonist binding leads to the endocytosis of GPR120.
Methodology (Flow Cytometry):
-
Cell Line: Use a cell line stably expressing an N-terminally epitope-tagged (e.g., FLAG) GPR120.
-
Agonist Treatment: Treat cells with the chromane propionic acid agonist at various concentrations or for various time points at 37°C to induce internalization. A control group is kept at 4°C to prevent endocytosis.
-
Antibody Staining: Wash the cells and stain them on ice with a fluorescently-labeled primary antibody targeting the epitope tag (e.g., anti-FLAG-Alexa Fluor 488). This step only labels receptors remaining on the cell surface.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.[21]
-
Data Analysis: A decrease in MFI in the agonist-treated group compared to the control indicates receptor internalization. The percentage of internalization can be calculated relative to the untreated control.
Data Presentation: β-Arrestin Pathway Potency
The following table summarizes representative data for chromane propionic acid analogues, demonstrating their potency in engaging the β-arrestin pathway.
| Compound | Scaffold | hGPR120 β-Arrestin EC₅₀ (nM) | Pathway Bias | Reference |
| Compound 24 | Chromane Propionic Acid | 24 | Balanced (IP1 EC₅₀ = 35 nM) | [22] |
| Compound 4x | Isothiazole Phenylpropanoic Acid | 10 | Balanced (Ca²⁺ EC₅₀ = 13 nM) | [13] |
Note: Pathway bias compares the relative potency of an agonist for the G-protein versus the β-arrestin pathway. A balanced agonist activates both pathways with similar potency.
Visualization: β-Arrestin Anti-Inflammatory Pathway
Caption: β-arrestin 2-mediated anti-inflammatory signaling by GPR120.
Conclusion and Therapeutic Implications
The mechanism of action of this compound and its analogues on GPR120 is a compelling example of biased agonism and functional selectivity in GPCR signaling. By engaging both the Gαq and β-arrestin 2 pathways, these compounds can simultaneously improve metabolic parameters and quell the chronic low-grade inflammation that drives insulin resistance.
-
Gαq-mediated signaling directly addresses metabolic dysfunction by promoting incretin release and enhancing glucose uptake.
-
β-arrestin-mediated signaling targets the underlying inflammatory pathology in macrophages, offering a disease-modifying effect.
This dual mechanism makes GPR120 agonists, particularly selective and potent molecules from the chromane propionic acid class, highly promising candidates for the development of next-generation therapeutics for T2DM, obesity, and other metabolic disorders. Future research will focus on fine-tuning the balance of G-protein versus β-arrestin signaling to optimize therapeutic efficacy while minimizing potential side effects.
References
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 1499–1511. [Link]
-
Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences, 32(9), 543–550. [Link]
-
Walentowicz, W., & Małecki, M. T. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(5), 2501. [Link]
-
Li, X., & Zhu, M. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Adipocyte, 6(2), 157–163. [Link]
-
Ichimura, A., Hirasawa, A., & Hara, T. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 111. [Link]
-
Zhang, D., & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 1499–1511. [Link]
-
ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. Retrieved from ResearchGate. [Link]
-
Nielsen, T., et al. (2017). The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. PLoS ONE, 12(12), e0189250. [Link]
-
Al-Qahtani, S. M., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 646103. [Link]
-
ResearchGate. (2019). Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. Retrieved from ResearchGate. [Link]
-
Ali, M. Y., et al. (2023). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Biomedicine & Pharmacotherapy, 165, 115165. [Link]
-
ResearchGate. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Retrieved from ResearchGate. [Link]
-
Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687–698. [Link]
-
Carullo, G., et al. (2020). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12373–12391. [Link]
-
Holst, J. J., et al. (2015). Glucagon-like peptide 1 (GLP-1). Physiological Reviews, 95(2), 391–428. [Link]
-
Adamo, M., et al. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. Biomedicine & Pharmacotherapy, 139, 111613. [Link]
-
Ichimura, A., Hirasawa, A., & Hara, T. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 111. [Link]
-
Walentowicz, W., & Małecki, M. T. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity- Related Metabolic Disorders. Preprints.org. [Link]
-
Li, Y., et al. (2019). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 24(20), 3768. [Link]
-
Adamo, M., et al. (2021). A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(11), 1159–1164. [Link]
-
ResearchGate. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from ResearchGate. [Link]
-
Raihan, S. Z., et al. (2013). A cell based model for GPR120 ligand screening. pA2 Online. [Link]
-
Sun, S., et al. (2020). GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. Endocrinology, 161(10), bqaa157. [Link]
-
Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from Creative Bioarray. [Link]
-
Song, T., et al. (2016). GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. Molecular and Cellular Endocrinology, 434, 1–12. [Link]
-
Samochowiec, J., et al. (2017). GPR120: Mechanism of action, role and potential for medical applications. Postepy Higieny i Medycyny Doswiadczalnej, 71(0), 942–953. [Link]
-
Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Retrieved from Multispan, Inc. [Link]
-
Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]
-
Eurofins Discovery. (n.d.). PathHunter GPCR Internalization Assays. Retrieved from Eurofins Discovery. [Link]
-
Samochowiec, J., et al. (2017). GPR120: Mechanism of action, role and potential for medical applications. National Genomics Data Center. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 5. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 19. pa2online.org [pa2online.org]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. multispaninc.com [multispaninc.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of 3-Chroman-6-yl-propionic Acid and Its Analogs
Abstract
This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a primary focus on their role as selective agonists for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM), due to its involvement in glucose homeostasis, insulin sensitization, and anti-inflammatory pathways.[1][2][3] This guide delves into the mechanism of action, structure-activity relationships (SAR), and the in vitro and in vivo pharmacological characterization of this compound class. Detailed experimental protocols and data visualization are provided to offer researchers and drug development professionals a thorough understanding of the scientific rationale and methodologies employed in the evaluation of these promising therapeutic agents.
Introduction: The Therapeutic Potential of Targeting GPR120
Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia, insulin resistance, and pancreatic β-cell dysfunction.[1] Chronic inflammation is a key contributor to the pathogenesis of T2DM and its associated complications.[1] GPR120 is a G protein-coupled receptor that is activated by long-chain free fatty acids.[1] It is expressed in various tissues crucial for metabolic regulation, including the intestines, adipose tissue, and macrophages.[1]
The activation of GPR120 has been shown to elicit several beneficial effects:
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: Stimulation of GPR120 in the intestine promotes the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion.[1]
-
Insulin Sensitization: GPR120 activation has demonstrated insulin-sensitizing effects in preclinical models.[1]
-
Anti-inflammatory Effects: GPR120 signaling in macrophages can mediate broad anti-inflammatory effects, which is significant in the context of the chronic low-grade inflammation associated with T2DM.
Given these properties, potent and selective GPR120 agonists are being actively pursued as a novel therapeutic strategy for T2DM.[1][2][3] The challenge lies in developing agonists with high selectivity over other free fatty acid receptors, such as GPR40 (FFAR1), to minimize off-target effects.[1]
This compound and its Analogs as Selective GPR120 Agonists
The this compound scaffold has been identified as a promising chemical series for the development of selective GPR120 agonists.[1] This core structure has been systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[1] The exploration of this chemical space has led to the identification of tool compounds that have been instrumental in validating the therapeutic potential of GPR120 activation in vivo.[1][2]
Mechanism of Action: GPR120-Mediated Signaling
Upon agonist binding, GPR120 undergoes a conformational change, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the coupling to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another critical pathway involves the recruitment of β-Arrestin2, which mediates the anti-inflammatory effects of GPR120 activation.
Caption: GPR120 Signaling Pathway.
In Vitro Characterization
The initial evaluation of novel this compound analogs involves a battery of in vitro assays to determine their potency, efficacy, and selectivity.
Key In Vitro Assays
-
IP1 Accumulation Assay: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq pathway. It is a robust method to quantify the agonist activity of compounds targeting GPR120.
-
β-Arrestin2 Recruitment Assay: This assay quantifies the recruitment of β-Arrestin2 to the activated GPR120 receptor. It provides insights into a distinct signaling pathway associated with the anti-inflammatory effects of GPR120.
-
Selectivity Assays: To ensure target specificity, lead compounds are counterscreened against other related receptors, most notably GPR40 (FFAR1).[1]
Representative In Vitro Data
The following table summarizes the in vitro activity of a representative this compound analog, Compound 18, and its related analogs.[1]
| Compound | hGPR120 IP1 EC50 (nM) | hGPR120 β-Arr2 EC50 (nM) | hGPR40 IP1 EC50 (nM) | Selectivity (GPR40/GPR120 IP1) |
| 18 | 35 | 24 | >10000 | >285 |
| 24 | 69 | 160 | >10000 | >145 |
| 26 | 220 | 84 | >10000 | >45 |
Data adapted from Adams et al., 2016.[1]
Experimental Protocol: IP1 Accumulation Assay
This protocol provides a generalized workflow for assessing GPR120 agonist-induced IP1 accumulation in a cell-based assay.
-
Cell Culture: CHO-K1 cells stably expressing human GPR120 are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted in an appropriate assay buffer to generate a concentration-response curve.
-
Agonist Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for 60 minutes at 37°C.
-
Cell Lysis and IP1 Detection: The stimulation is stopped by adding a lysis buffer containing the detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Signal Measurement: The plate is incubated for 2 hours at room temperature, and the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The raw data is normalized, and the EC50 values are calculated using a four-parameter logistic regression model.
Caption: IP1 Accumulation Assay Workflow.
In Vivo Efficacy in Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their therapeutic efficacy in relevant animal models of metabolic disease.
Oral Glucose Tolerance Test (oGTT)
The oGTT is a standard preclinical model used to evaluate the effect of a test compound on glucose disposal. In this model, rodents are administered an oral glucose load, and blood glucose levels are monitored over time.
Representative In Vivo Data
In an oGTT performed in wild-type mice, this compound analogs demonstrated a dose-dependent reduction in blood glucose levels following a dextrose challenge.[1] For instance, compound 18 showed significant glucose lowering at doses of 3, 10, and 30 mg/kg.[1] The efficacy of these compounds was shown to be GPR120-dependent, as the glucose-lowering effect was absent in GPR120 knockout mice.[1]
Experimental Protocol: Murine Oral Glucose Tolerance Test (oGTT)
-
Animal Acclimation: Male C57BL/6 mice are acclimated for at least one week before the study.
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) 60 minutes prior to the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t= -60 min).
-
Glucose Challenge: A 2 g/kg solution of dextrose is administered orally (t=0 min).
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle and compound-treated groups.
Caption: Murine oGTT Experimental Workflow.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective GPR120 agonism.
-
Propionic Acid Side Chain: Modifications to the propionic acid side chain, including substitutions on the carbon chain and replacement with isosteres like cyclopropionic acid or tetrazole, have been explored.[1] While some modifications maintained in vivo activity, the propionic acid moiety was generally found to be optimal.[1]
-
Chromane Core: The chromane core was identified as a key structural feature that maintained agonist activity on GPR120.[1]
-
Terminal Phenyl Ring: Substitutions on the terminal phenyl ring have been shown to significantly impact potency and selectivity. For instance, the addition of a cyclobutoxy group improved selectivity against GPR40.[1]
Pharmacokinetic Profile
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Key parameters that have been evaluated for this series include:
-
Oral Bioavailability: Many compounds in this series have demonstrated good oral bioavailability (>70%).[1]
-
Plasma Protein Binding: The compounds are highly bound to plasma proteins (>99%).[1]
-
Half-life and Clearance: Optimization efforts have focused on reducing intrinsic clearance to prolong the half-life of the compounds.[1]
Future Directions and Conclusion
The this compound class of GPR120 agonists represents a promising avenue for the development of novel therapeutics for type 2 diabetes and potentially other metabolic and inflammatory disorders. The selective activation of GPR120 offers a multi-faceted approach to T2DM treatment by enhancing insulin secretion, improving insulin sensitivity, and exerting anti-inflammatory effects. Future research will likely focus on further optimization of the pharmacokinetic and safety profiles of these compounds to identify a candidate suitable for clinical development. The tool compounds that have emerged from this research will continue to be invaluable for elucidating the complex biology of GPR120.
References
-
Adams, G. L., Velazquez, F., Jayne, C., Shah, U., Miao, S., Ashley, E. R., ... & Edmondson, S. D. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]
-
ResearchGate. (n.d.). Novel Chroman Analogs as Promising Heterocyclic Compounds: Their Synthesis and Antiepileptic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents | Request PDF. Retrieved from [Link]
-
PubMed. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from [Link]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Chromane-Based GPR120 Agonists
Abstract
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes, due to its integral role in glucose homeostasis, insulin sensitization, and inflammation.[1][2] Activated by long-chain fatty acids, GPR120 orchestrates a range of physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) and potent anti-inflammatory effects.[3][4] The development of selective, orally bioavailable small-molecule agonists for GPR120 is a key objective in modern drug discovery. This technical guide provides an in-depth examination of the discovery and development of a promising class of GPR120 agonists built upon the chromane scaffold. We will detail the strategic evolution from initial leads, the nuanced structure-activity relationship (SAR) studies that guided optimization, and the critical in vitro and in vivo assays used to characterize and validate these compounds, offering a comprehensive roadmap for researchers and drug development professionals in the field.
Introduction: GPR120 as a Therapeutic Target
GPR120 is a class A G protein-coupled receptor (GPCR) predominantly expressed in tissues vital for metabolic regulation, including the intestines, adipose tissue, and various immune cells like macrophages.[1][4][5] Its identification as a receptor for medium and long-chain free fatty acids (FFAs) has positioned it as a critical sensor of dietary fats and a modulator of metabolic and inflammatory signaling.[1][6]
Dual Signaling Pathways of GPR120 Activation
The therapeutic potential of GPR120 stems from its ability to signal through two distinct downstream pathways upon agonist binding, leading to a dual mechanism of action that is highly desirable for treating complex metabolic diseases.
-
Gαq/11-Mediated Pathway: In enteroendocrine cells, agonist binding to GPR120 primarily triggers the Gαq/11 pathway. This activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[7][8] This calcium influx is the critical event that stimulates the secretion of incretin hormones, most notably GLP-1, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.[8][9]
-
β-Arrestin 2-Mediated Pathway: In macrophages, GPR120 activation recruits β-arrestin 2. The GPR120/β-arrestin 2 complex directly interacts with key nodes in pro-inflammatory cascades, such as TAB1, effectively inhibiting downstream signaling through NF-κB and JNK.[7][10] This mechanism underlies the potent anti-inflammatory effects observed with GPR120 agonism, which can ameliorate the chronic low-grade inflammation associated with insulin resistance.[2][10]
The ability of a single target to simultaneously improve glycemic control via incretin secretion and combat insulin resistance through anti-inflammatory action makes GPR120 an exceptionally attractive target for type 2 diabetes.
The Chromane Scaffold: From Discovery to Lead Optimization
The journey to a clinical candidate is an iterative process of design, synthesis, and testing. The development of chromane-based GPR120 agonists exemplifies this process, originating from a strategic "scaffold hopping" approach to improve upon earlier lead series.
Rationale for the Chromane Scaffold
Initial drug discovery efforts identified potent GPR120 agonists based on spiropiperidine and benzofuran cores.[3] While active, these series presented challenges related to their pharmacokinetic profiles. In the search for a new chemical scaffold that could maintain high potency while offering improved drug-like properties, the chromane system was investigated.[3] Chromane is recognized in medicinal chemistry as a "privileged scaffold," a structural motif that is frequently found in biologically active compounds, suggesting favorable properties for receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[11][12][13]
The initial replacement of a benzofuran core with a chromane system in a propionic acid series resulted in maintained GPR120 agonist activity, validating the scaffold hop and initiating a focused lead optimization campaign.[3] A critical aspect of this campaign was ensuring selectivity against the closely related free fatty acid receptor GPR40 (FFAR1), which also binds long-chain fatty acids but has a distinct physiological role.[14][15]
Structure-Activity Relationship (SAR) Studies
The optimization of the chromane series focused on modifying three key regions: the propionic acid side chain, the stereochemistry of the chromane core, and the terminal biaryl system. The goal was to maximize potency on human GPR120 (hGPR120) while minimizing activity on human GPR40 (hGPR40).
Key SAR Insights:
-
Stereochemistry: Both the (R) and (S) enantiomers of the chromane core were active GPR120 agonists. However, the (R)-enantiomer consistently demonstrated slightly better in vitro activity and was therefore selected for the majority of subsequent SAR development.[3]
-
Acid Side Chain: Most substitutions on the propionic acid chain were detrimental to activity. A notable exception was the replacement of the propionic acid with a cyclopropionic acid, which was well-tolerated and, in some cases, improved selectivity over GPR40.[3]
-
Terminal Phenyl Ring: Modifications to the terminal phenyl ring were critical for optimizing potency and selectivity. Small, electron-withdrawing groups were generally favored. The introduction of fluorine or a cyano group at specific positions led to significant gains in potency.
The following table summarizes key data from the SAR campaign, illustrating the iterative optimization process. Potency was measured using two primary assays: an IP1 accumulation assay (measuring Gαq pathway activation) and a β-Arrestin 2 recruitment assay.
| Compound | Scaffold Modification | hGPR120 IP1 EC₅₀ (nM) | hGPR120 β-Arr2 EC₅₀ (nM) | hGPR40 IP1 EC₅₀ (nM) | Selectivity (Fold, GPR40/GPR120) |
| 3 (R) | R-chromane, Propionic Acid | 210 | 250 | 1400 | ~6 |
| 4 (S) | S-chromane, Propionic Acid | 310 | 480 | 1800 | ~5 |
| 5 | R-chromane, Cyclopropionic Acid | 160 | 69 | >10000 | >145 |
| 18 | R-chromane, Propionic Acid, 4'-F-3'-CN-phenyl | 20 | 23 | >10000 | >435 |
| 24 | R-chromane, Cyclopropionic Acid, 4'-F-3'-CN-phenyl | 26 | 32 | >10000 | >313 |
| (Data synthesized from Adams et al., ACS Med. Chem. Lett. 2016)[3][16] |
This systematic approach led to the identification of compound 18 , which exhibited high potency in both GPR120 signaling assays (EC₅₀ ≈ 20 nM) and outstanding selectivity (>435-fold) over GPR40.[15][16] Its excellent profile made it a suitable tool compound for further in vivo evaluation.
Experimental Protocols for Compound Characterization
The validation of a lead compound requires robust and reproducible assays. The following protocols represent the core methodologies used to characterize the potency, signaling bias, and efficacy of chromane-based GPR120 agonists.
Protocol: In Vitro Gαq Activation (IP1 Accumulation Assay)
-
Causality & Self-Validation: This assay directly quantifies the functional consequence of Gαq pathway activation. The accumulation of the second messenger inositol monophosphate (IP1), a stable downstream metabolite of IP3, serves as a robust and reliable readout. The inclusion of a known agonist as a positive control and a vehicle control validates the assay's dynamic range and baseline.
-
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR120 in appropriate media (e.g., F-12K with 10% FBS, 1% Pen-Strep, 500 µg/mL G418) at 37°C and 5% CO₂.
-
Cell Plating: Seed cells into a 384-well white plate at a density of ~10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in assay buffer.
-
Assay Execution:
-
Remove culture media from the cell plate.
-
Add 10 µL of compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of IP1-d2 conjugate (lysis buffer component) to each well.
-
Add 5 µL of anti-IP1 cryptate (lysis buffer component) to each well.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a compatible HTRF (Homogeneous Time-Resolved Fluorescence) reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the logarithm of compound concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol: In Vivo Efficacy (Oral Glucose Tolerance Test - oGTT)
-
Causality & Self-Validation: The oGTT is a cornerstone assay for evaluating anti-diabetic agents. It directly measures a compound's ability to improve glucose disposal in response to a glucose challenge, a key physiological endpoint. The use of both wild-type (WT) and GPR120 knockout (KO) mice is the ultimate self-validating control; a true GPR120 agonist should show efficacy in WT mice, but this effect should be blunted or absent in KO mice, confirming the on-target mechanism of action.[14][16]
-
Step-by-Step Methodology:
-
Animal Model: Use male C57BL/6 mice (or diet-induced obese models) and corresponding GPR120 KO mice. Acclimate animals for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Dosing:
-
Record the baseline body weight of each mouse.
-
Administer the test compound (e.g., compound 18 at 3, 10, 30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage (p.o.).
-
-
Glucose Challenge: 60 minutes post-compound administration, take a baseline blood sample (t=0) from the tail vein. Immediately administer a 2 g/kg glucose solution via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Measure blood glucose levels for each sample using a standard glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to compare the AUC of compound-treated groups to the vehicle group in both WT and KO animals. A significant reduction in AUC in WT mice, but not in KO mice, confirms on-target GPR120-mediated efficacy.
-
-
Conclusion and Future Directions
The discovery of chromane propionic acid analogues like compound 18 represents a significant milestone in the pursuit of effective GPR120-targeted therapeutics.[14][15] Through a disciplined medicinal chemistry campaign, guided by a deep understanding of the target's biology and a robust suite of in vitro and in vivo assays, researchers successfully developed potent and highly selective GPR120 agonists with demonstrated efficacy in animal models of metabolic disease.[3][16]
The journey from a promising scaffold to a preclinical candidate underscores the importance of an integrated drug discovery approach. Key takeaways for scientists in the field include the strategic value of scaffold hopping to overcome pharmacokinetic hurdles and the critical necessity of early and consistent counter-screening to ensure target selectivity. The detailed protocols and SAR data presented herein provide a valuable technical resource for the continued development of GPR120 agonists and other GPCR modulators for the treatment of type 2 diabetes and related inflammatory conditions.
References
- Cell Mol Life Sci. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.
- Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?.
- PubMed Central (PMC). (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue.
- MDPI. (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
- PubMed Central (PMC) - NIH. (n.d.). Potential roles of GPR120 and its agonists in the management of diabetes.
- NIH. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
- ACS Medicinal Chemistry Letters. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
- PubMed. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
- DDDT. (2014). Potential roles of GPR120 and its agonists in the management of diabet.
- ACS Medicinal Chemistry Letters - Figshare. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
- ResearchGate. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
- ACS Publications. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.
- ACS Publications. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery.
- PubMed. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances.
- GPR120: Mechanism of action, role and potential for medical applic
- MDPI. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120)
- YAKUGAKU ZASSHI. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science.
Sources
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: Mechanism of action, role and potential for medical applications. | Semantic Scholar [semanticscholar.org]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. figshare.com [figshare.com]
- 16. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 3-Chroman-6-yl-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chroman-6-yl)propanoic Acid
Abstract
3-(Chroman-6-yl)propanoic acid, also known as 3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid, is a heterocyclic compound featuring a chroman core functionalized with a propanoic acid side chain. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the key physicochemical properties of 3-(Chroman-6-yl)propanoic acid, outlines detailed protocols for its synthesis and analytical characterization, and discusses its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed technical understanding of this compound.
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core component of many biologically active compounds, including vitamins (e.g., Vitamin E, α-tocopherol) and flavonoids.[4] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][4][5] The propanoic acid moiety is also a common feature in pharmacologically active molecules, often enhancing water solubility and enabling interactions with biological targets.
3-(Chroman-6-yl)propanoic acid serves as a valuable building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is critical for its effective handling, reaction optimization, formulation, and for predicting its behavior in biological systems. This guide synthesizes available data to provide a robust technical profile of the molecule.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application in research and development, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for 3-(Chroman-6-yl)propanoic acid is not widely published, the following table summarizes key identifiers and properties derived from chemical databases and supplier information.
Table 1: Physicochemical Data for 3-(Chroman-6-yl)propanoic acid
| Property | Value | Source(s) |
| IUPAC Name | 3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid | N/A |
| Synonyms | 3-(Chroman-6-yl)propanoic acid | N/A |
| CAS Number | 889939-53-1 | [6][7] |
| Molecular Formula | C₁₂H₁₄O₃ | [6] |
| Molecular Weight | 206.24 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | ~4.8 (Predicted for carboxylic acid) | N/A |
| LogP (Computed) | 2.7 (For a related dimethyl analog) | [8] |
Discussion of Properties:
-
Molecular Weight: At 206.24 g/mol , the compound has a relatively low molecular weight, which is favorable for oral bioavailability according to Lipinski's Rule of Five.
-
pKa: The carboxylic acid group is the primary ionizable center. Its predicted pKa of ~4.8 suggests that the molecule will be predominantly in its anionic carboxylate form at physiological pH (7.4), which typically enhances aqueous solubility.
-
LogP: The computed LogP value for a closely related dimethylated analog is 2.7, indicating moderate lipophilicity.[8] This balance between hydrophilicity (from the carboxylic acid) and lipophilicity (from the chroman ring) is often a desirable trait in drug candidates, facilitating membrane permeability while maintaining sufficient solubility.
Synthesis and Purification
A common route to synthesize substituted chromans involves reactions that build upon a phenol precursor. A plausible and efficient method for preparing 3-(Chroman-6-yl)propanoic acid is via a Friedel-Crafts acylation of chroman followed by a Clemmensen or Wolff-Kishner reduction, and subsequent chain extension.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(Chroman-6-yl)propanoic acid.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the first key step in the proposed synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and dry dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Slowly add succinic anhydride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Add a solution of chroman (1.0 equivalent) in dry DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude keto-acid product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized 3-(Chroman-6-yl)propanoic acid, a combination of chromatographic and spectroscopic techniques is essential.
Analytical Workflow
Caption: Self-validating workflow for analytical characterization.
Protocol: Purity and Identity Verification by UPLC-MS
This method is suitable for determining the purity of the final compound and confirming its molecular weight.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[9]
-
Injection Volume: 2 µL.[9]
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Purity: Determine the purity by integrating the peak area of the analyte at a suitable wavelength (e.g., 280 nm) and expressing it as a percentage of the total peak area.
-
Identity: Confirm the identity by matching the observed m/z of the [M-H]⁻ ion (expected: 205.0865) with the calculated exact mass.
-
Applications and Biological Relevance
The chroman scaffold is a cornerstone in medicinal chemistry.[3] Derivatives are investigated for a multitude of therapeutic applications, leveraging their ability to interact with various biological targets.
-
Anti-inflammatory and Antioxidant Agents: Many chroman derivatives, particularly those related to Vitamin E, are potent antioxidants. The chroman ring can scavenge reactive oxygen species, while modifications at the 6-position can modulate this activity. Some chromanones have shown potential as inhibitors of cyclooxygenase 2 (COX-2), a key target in anti-inflammatory drug design.[1]
-
Anticancer Drug Development: Chromene and chroman derivatives have been explored as anticancer agents, demonstrating the ability to inhibit kinases like EGFR and B-RAF or interfere with tubulin polymerization.[2]
-
Antimicrobial and Antifungal Agents: Propanoic acid derivatives themselves possess a wide spectrum of biological activities, including antimicrobial and antifungal properties.[10][11][12] The combination of the chroman scaffold with the propanoic acid chain in 3-(Chroman-6-yl)propanoic acid makes it a promising starting point for developing novel antimicrobial leads.
-
Neuroprotective Agents: Chroman derivatives have been investigated for neuroprotective effects and as potential treatments for neurological disorders like epilepsy.[5]
The title compound, 3-(Chroman-6-yl)propanoic acid, serves as a key intermediate for accessing these diverse classes of bioactive molecules, allowing for further elaboration of the carboxylic acid group or modification of the chroman ring to optimize pharmacological activity.
Conclusion
3-(Chroman-6-yl)propanoic acid is a structurally significant molecule that combines the privileged chroman scaffold with a versatile propanoic acid handle. While detailed experimental data on its physicochemical properties remain limited in public literature, its structural attributes suggest favorable drug-like characteristics. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization in a laboratory setting. Its potential as a precursor for a wide range of biologically active compounds underscores its importance for researchers in medicinal chemistry and drug discovery.
References
-
Khan, I., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Molecular Structure. Available at: [Link]
-
Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid. PubChem. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]
-
Kumar, R., et al. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Gudipati, R., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Available at: [Link]
-
U.S. Environmental Protection Agency (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
ChemSrc (n.d.). Synthesis of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid. Available at: [Link]
-
Beijing Golden Eagle Technology Co., Ltd. (n.d.). 3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid. Available at: [Link]
-
Reddy, T. J., et al. (2015). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
ChemSrc (n.d.). 3-(3,4-dihydro-2H-1-benzopyran-3-yl)-2-methoxypropanoic acid. Available at: [Link]
-
Zhang, M., et al. (2024). Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis: SCFAs-mediated microbiota-metabolite-immune crosstalk. Frontiers in Immunology. Available at: [Link]
-
Wikipedia (n.d.). Polydimethylsiloxane. Available at: [Link]
- Google Patents (n.d.). KR101894091B1 - New method for preparation of chromanone derivatives.
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ScienceDirect. Available at: [Link]
-
Filatova, E. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Deb, G., et al. (2023). GC–MS profiling and antibacterial activity of Solanum khasianum methanolic leaf and root extracts. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. Available at: [Link]
- Google Patents (n.d.). US5698716A - Process for chroman carboxylates.
-
American Elements (n.d.). Poly(dimethylsiloxane). Available at: [Link]
-
Silico (n.d.). Polydimethylsiloxane (PDMS) CAS 63148-62-9. Available at: [Link]
-
ECETOC (n.d.). Linear Polydimethylsiloxanes (viscosity 10-100000 centistokes) CAS No. 63148-62-9. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Poly(dimethylsiloxane). PubChem. Available at: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid - CAS:889939-53-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. 889939-53-1|3-(Chroman-6-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 8. 3-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acid | C14H18O3 | CID 44302249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis: SCFAs-mediated microbiota-metabolite-immune crosstalk [frontiersin.org]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Analysis of 3-Chroman-6-yl-propionic acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Chroman-6-yl-propionic acid, a molecule of interest in medicinal chemistry and drug development. We will explore the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just data, but a foundational understanding of the causal relationships between molecular structure and spectroscopic output.
Introduction: The Structural Landscape of this compound
This compound is composed of a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) core linked to a propionic acid side chain at the 6-position of the aromatic ring. The structural integrity and purity of this compound are paramount for its application, necessitating a robust analytical framework for its characterization. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of structure, connectivity, and the presence of key functional groups. Understanding the expected spectral data is crucial for synthesis validation, quality control, and further derivatization efforts.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Rationale: The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity). The chemical shift of a proton is dictated by its electronic environment; electronegative atoms and aromatic rings, for instance, deshield nearby protons, shifting their resonance downfield. The integration gives the relative ratio of protons in different environments, while the multiplicity reveals the number of neighboring, non-equivalent protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[3]
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-11 (COOH) | 10.0 - 12.0 | broad singlet | 1H | The acidic proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. |
| H-5 | ~7.0 | singlet (or narrow doublet) | 1H | Aromatic proton ortho to the alkyl substituent, with minimal coupling from H-7. |
| H-7 | ~6.8 | doublet | 1H | Aromatic proton coupled to H-8 (ortho coupling, J ≈ 8 Hz). |
| H-8 | ~6.7 | doublet | 1H | Aromatic proton coupled to H-7 (ortho coupling, J ≈ 8 Hz). |
| H-2 | ~4.2 | triplet | 2H | Methylene protons adjacent to the ether oxygen (C-O-CH₂), deshielded. Coupled to H-3. |
| H-4 | ~2.8 | triplet | 2H | Benzylic methylene protons (Ar-CH₂), deshielded by the aromatic ring. Coupled to H-3. |
| H-9 | ~2.7 | triplet | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂). Coupled to H-10. |
| H-10 | ~2.5 | triplet | 2H | Methylene protons adjacent to the carbonyl group (CH₂-COOH), deshielded. Coupled to H-9. |
| H-3 | ~2.0 | multiplet | 2H | Methylene protons coupled to both H-2 and H-4. |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Rationale: ¹³C NMR spectroscopy maps the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.[4] The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.[5]
Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, but with different acquisition parameters optimized for the ¹³C nucleus. A greater number of scans are typically required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-11 (C=O) | ~175-180 | Carboxylic acid carbonyl carbon, highly deshielded.[4] |
| C-4a | ~154 | Aromatic carbon attached to the ether oxygen (C-O), deshielded. |
| C-6 | ~135 | Substituted aromatic carbon. |
| C-8a | ~128 | Substituted aromatic carbon. |
| C-5, C-7, C-8 | ~115-130 | Aromatic CH carbons. Specific assignments require 2D NMR techniques. |
| C-2 | ~67 | Aliphatic carbon attached to ether oxygen (O-CH₂). |
| C-10 | ~35 | Aliphatic carbon alpha to the carbonyl group. |
| C-9 | ~30 | Aliphatic carbon beta to the aromatic ring. |
| C-4 | ~25 | Aliphatic carbon in the benzylic position. |
| C-3 | ~22 | Aliphatic carbon shielded within the chroman ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. High-resolution MS (HRMS) can provide the elemental formula with high accuracy. The fragmentation pattern under harder ionization methods like electron impact (EI) is governed by the stability of the resulting carbocations and neutral losses.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to identify the most stable ion.
-
Analysis: Determine the mass of the molecular ion and analyze the major fragment ions.
Predicted Mass Spectrum and Fragmentation:
The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .
| m/z Value (Proposed) | Ion/Fragment | Rationale of Formation |
| 207.0965 | [M+H]⁺ | Protonated molecular ion (positive mode ESI). |
| 205.0819 | [M-H]⁻ | Deprotonated molecular ion (negative mode ESI). |
| 161 | [M-COOH]⁺ | Loss of the carboxyl group (a common fragmentation for carboxylic acids).[6][7] |
| 147 | [M-CH₂COOH]⁺ | Cleavage of the bond between the first and second carbon of the propionic chain. |
| 133 | [C₉H₉O]⁺ | Benzylic cleavage resulting in the chroman ethyl cation. |
The fragmentation of chromone-related structures can also involve a Retro-Diels-Alder mechanism, although this is more characteristic of the unsaturated chromone ring.[8] For the saturated chroman ring, fragmentation is more likely to be initiated at the propionic acid chain and through benzylic cleavage.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence. For this compound, the most prominent features will be from the carboxylic acid and the aromatic ring. The O-H stretch of a carboxylic acid is particularly diagnostic, appearing as a very broad band due to strong hydrogen bonding in the dimeric form.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Sources
- 1. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
The Structure-Activity Relationship of 3-Chroman-6-yl-propionic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Versatile Chroman Scaffold
The chroman ring system, a core component of many natural products, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological targets. This guide focuses on a specific, highly promising class of chroman-based compounds: 3-Chroman-6-yl-propionic acid derivatives. These molecules have demonstrated significant potential in modulating key pathways involved in metabolic diseases, pain, and oncology. Our exploration will provide an in-depth analysis of their structure-activity relationships (SAR), offering a roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class. We will delve into the nuances of their interactions with G-protein coupled receptor 120 (GPR120), voltage-gated sodium channel 1.8 (NaV1.8), and their emerging role as anticancer agents, providing not just a summary of findings, but a causal explanation of experimental choices and a practical guide to their evaluation.
Part 1: GPR120 Agonism - A New Frontier in Metabolic Disease
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has been identified as a critical regulator of glucose metabolism and inflammation.[1][2] Its activation by long-chain fatty acids triggers a cascade of events that enhance insulin sensitivity and promote the secretion of glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[1][2] this compound derivatives have emerged as potent and selective GPR120 agonists, and their SAR reveals a delicate interplay of stereochemistry and substituent effects.
Core Structural Features and Their Impact on GPR120 Agonist Activity
The fundamental structure of these derivatives consists of a chroman core, a propionic acid side chain, and an aryl substituent at the 6-position of the chroman ring. Optimization of this scaffold has revealed several key determinants of GPR120 agonist potency and selectivity.
The Chroman Core and Stereochemistry: The chirality of the chroman ring at the 3-position is a critical factor. While both the (R) and (S) enantiomers of the chroman scaffold exhibit GPR120 agonist activity, the (R)-enantiomer has consistently demonstrated slightly better in vitro activity in multiple studies.[2] This suggests a specific stereochemical preference in the GPR120 binding pocket, a crucial insight for the design of more potent and selective ligands.
The Propionic Acid Side Chain: Modifications to the propionic acid moiety have a profound impact on activity. While most substitutions on the side chain are detrimental, the introduction of a cyclopropyl group to form a cyclopropionic acid is well-tolerated and can even enhance selectivity over the related GPR40 receptor.[2] The stereochemistry of the cyclopropane ring is also critical, with the (R,R,R)-isomer showing superior potency for GPR120 activation compared to the (R,S,S)-diastereomer.[2] The carboxylic acid can be replaced with bioisosteres, such as a tetrazole, although this modification often leads to a decrease in potency and may result in partial agonism.[2]
Aryl Substitution at the 6-Position: The nature and substitution pattern of the aryl group at the 6-position of the chroman ring are pivotal for potent GPR120 agonism. A general trend observed is that substitution ortho to the fluorine atom on a phenyl ring leads to an improvement in in vitro potency.[2] Furthermore, replacing a trifluoromethoxy group with a cyclobutoxy group at the para position of the phenyl ring enhances selectivity against GPR40.[1]
Quantitative SAR Data for GPR120 Agonists
The following table summarizes the in vitro activity of representative this compound derivatives as GPR120 agonists.
| Compound ID | Chroman Stereochemistry | Propionic Acid Modification | Aryl Substituent (at 6-position) | hGPR120 IP1 EC50 (nM) | GPR40 Activity | Reference |
| 3 | R | Propionic acid | 4-fluoro-3-methoxyphenyl | 100 | Agonist | [2] |
| 4 | S | Propionic acid | 4-fluoro-3-methoxyphenyl | 150 | Agonist | [2] |
| 5 | R | (R,R)-cyclopropionic acid | 4-fluoro-3-methoxyphenyl | 69 | Improved selectivity | [2] |
| 6 | R | (S,S)-cyclopropionic acid | 4-fluoro-3-methoxyphenyl | >1000 | - | [2] |
| 7 | R | Tetrazole | 4-fluoro-3-methoxyphenyl | 220 | Partial agonist | [2] |
| 16 | R | Propionic acid | 6-cyclobutoxy-3-fluoropyridin-2-yl | Potent | - | [1] |
| 18 | R | Propionic acid | 3-cyclobutoxy-4-fluorophenyl | Potent | Selective | [1][2] |
GPR120 Signaling Pathway
Activation of GPR120 by this compound derivatives initiates a dual signaling cascade involving both Gαq/11 and β-arrestin-2.[3] The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The β-arrestin-2 pathway is crucial for the anti-inflammatory effects of GPR120 activation.[4]
Caption: GPR120 signaling cascade initiated by agonist binding.
Experimental Protocols
This protocol outlines a common method to assess GPR120 activation, which can couple to Gαi, leading to a decrease in forskolin-stimulated cAMP levels.
Principle: Agonist activation of Gαi-coupled receptors inhibits adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP). This protocol uses forskolin to stimulate cAMP production, and the agonist's potency is measured by its ability to inhibit this stimulation.[5]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR120 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration-response curve.
-
Assay Procedure: a. Remove the culture medium and add 20 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 30 minutes at room temperature. b. Add 10 µL of the test compound at various concentrations. c. Add 10 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control. d. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations and plot against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
The OGTT is a crucial in vivo assay to assess the effect of GPR120 agonists on glucose metabolism.[1][7]
Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream. An improvement in glucose tolerance, indicated by a lower and faster return to baseline blood glucose levels, suggests enhanced insulin sensitivity or secretion.
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
Step-by-Step Methodology:
-
Animal Preparation: Use male C57BL/6 mice (8-12 weeks old). Fast the mice for 6 hours with free access to water.[8]
-
Baseline Measurement: At t=0, take a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer the test compound (e.g., 10-100 mg/kg) or vehicle via oral gavage.
-
Waiting Period: Wait for 30-60 minutes to allow for compound absorption.
-
Glucose Challenge: Administer a 20% D-glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[8]
Part 2: NaV1.8 Inhibition - A Novel Approach to Pain Management
Voltage-gated sodium channel 1.8 (NaV1.8) is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[9] Its selective inhibition presents a promising strategy for the development of non-opioid analgesics with a reduced side-effect profile. Chroman derivatives have been identified as potent and selective NaV1.8 inhibitors.
SAR of Chroman Derivatives as NaV1.8 Inhibitors
A conformational restriction strategy has been successfully employed to develop chroman-based NaV1.8 inhibitors with improved pharmacokinetic properties.[9] This approach involves rigidifying the molecular scaffold to enhance binding affinity and metabolic stability.
One notable example is the derivative (R)-40, which demonstrated a high potency with an IC50 value of 5.9 ± 1.0 nM for hNaV1.8 and excellent selectivity over other NaV channels and the hERG channel.[9] This compound also exhibited good metabolic stability and in vivo efficacy in rat models of postoperative and inflammatory pain.[9] The detailed SAR for this class of compounds is an active area of research, with a focus on optimizing the substituents on the chroman ring and the side chain to further improve potency, selectivity, and pharmacokinetic profiles.
Quantitative SAR Data for NaV1.8 Inhibitors
| Compound ID | hNaV1.8 IC50 (nM) | Selectivity | Reference |
| (R)-40 | 5.9 ± 1.0 | High over other NaV channels and hERG | [9] |
Experimental Protocol: Automated Patch-Clamp Assay for NaV1.8 Inhibition
Principle: This electrophysiological assay directly measures the inhibitory effect of a compound on the ion current flowing through NaV1.8 channels expressed in a heterologous system.
Step-by-Step Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing human NaV1.8.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp: a. Load the cell suspension and test compound solutions onto the automated patch-clamp system (e.g., Qube®). b. Establish whole-cell patch-clamp recordings. c. Apply a voltage protocol to elicit NaV1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV). d. Apply the test compound at various concentrations and measure the inhibition of the peak NaV1.8 current.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Part 3: Anticancer Activity - An Emerging Therapeutic Avenue
The chroman scaffold is also present in a number of compounds with demonstrated anticancer activity. While the SAR of this compound derivatives in this context is less defined, related chromanone derivatives have shown promise.
Mechanisms of Anticancer Activity
Studies on related chromanone derivatives have revealed several potential mechanisms of anticancer action, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
Further investigation is needed to elucidate the specific mechanisms and SAR of this compound derivatives as anticancer agents.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The detailed SAR studies presented in this guide for GPR120 agonism and NaV1.8 inhibition highlight the critical role of stereochemistry and targeted substitutions in achieving high potency and selectivity. The provided experimental protocols offer a practical framework for the evaluation of these compounds in both in vitro and in vivo settings. As research continues to uncover the full therapeutic potential of this chemical class, particularly in the realm of oncology, a thorough understanding of their structure-activity relationships will be paramount to the successful design and development of the next generation of chroman-based medicines.
References
- Adams, G. L., Velazquez, F., Jayne, C., Shah, U., Miao, S., Ashley, E. R., ... & Edmondson, S. D. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS medicinal chemistry letters, 8(1), 96–101.
- Ayala, J. E., Samuel, B. S., Bracy, D. P., & Wasserman, D. H. (2010). Oral glucose tolerance test in mouse. Vanderbilt University MMPC.
- Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96-101.
- BenchChem. (2025).
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Adams, G. L., Velazquez, F., Jayne, C., Shah, U., Miao, S., Ashley, E. R., ... & Edmondson, S. D. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS medicinal chemistry letters, 8(1), 96–101.
- Cisbio. (2019). Principles of the HTRF cAMP Assay. Cisbio.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.
- Oh, D. Y., & Olefsky, J. M. (2012). A Gpr120 selective agonist improves insulin resistance and chronic inflammation in obese mice.
- Li, N., Wang, L., Hu, X., Xu, H., Yang, B., Zhan, L., ... & Xiong, B. (2025). Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1. 8 inhibitors with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 293, 117697.
- Vanderbilt University MMPC. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt University.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of FFA4 Agonists for Diabetes Research. BenchChem.
- Mleczko, K., & Krzeptowski, W. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(19), 11863.
- Promega Corporation. (2012). GloSensor™ cAMP Assay Technical Manual.
- Song, T., Zhou, Y., & Li, Y. (2018). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & molecular life sciences, 75(11), 1945–1956.
Sources
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vmmpc.org [vmmpc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conformational restriction enables discovering a series of chroman derivatives as potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 3-Chroman-6-yl-propionic Acid Binding to GPR120
Executive Summary
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a high-value therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] Its activation by long-chain fatty acids triggers signaling cascades that mediate potent anti-inflammatory and insulin-sensitizing effects.[4][5][6] Synthetic agonists, such as the 3-Chroman-6-yl-propionic acid series, have been developed to harness this therapeutic potential.[7][8][9] This technical guide provides a comprehensive, field-proven workflow for modeling the interaction between this compound and the GPR120 receptor using a suite of in silico techniques. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and reproducible computational study. We will cover the entire pipeline, from receptor and ligand preparation using the latest structural data to molecular docking, and culminating in molecular dynamics simulations to assess the stability and dynamics of the ligand-receptor complex.
GPR120: A Key Regulator of Metabolism and Inflammation
GPR120 is a class A GPCR that functions as a sensor for medium and long-chain fatty acids.[10][11] It is highly expressed in tissues crucial for metabolic homeostasis, such as adipose tissue, macrophages, and intestinal enteroendocrine cells.[6][10] Upon agonist binding, GPR120 initiates a dual-pronged signaling cascade, primarily through Gαq protein coupling and β-arrestin-2 recruitment.
-
Gαq Pathway: Activation of the Gαq pathway leads to an increase in intracellular calcium ([Ca2+]i) and the activation of the ERK cascade, which is linked to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and the enhancement of glucose uptake.[5][12]
-
β-arrestin-2 Pathway: The recruitment of β-arrestin-2 is central to GPR120's potent anti-inflammatory effects. The ligand-bound GPR120/β-arrestin-2 complex internalizes and interrupts the pro-inflammatory TLR4 and TNF-α signaling pathways by preventing the activation of TAK1, a key upstream kinase.[4][5][10] This mechanism effectively suppresses the downstream activation of NF-κB and JNK, reducing inflammatory cytokine production.[4][12]
This dual signaling capability makes GPR120 an exceptionally attractive drug target, with agonists having the potential to simultaneously improve glycemic control and reduce the chronic low-grade inflammation associated with metabolic disorders.[3][11][13]
Caption: GPR120 dual signaling pathways.
The In Silico Modeling Master Plan
Caption: The four-stage in silico modeling workflow.
Stage 1: Structure Preparation - The Foundation of Accuracy
The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.
Experimental Protocol: Receptor Preparation
Rationale: The recent availability of high-resolution Cryo-EM structures of GPR120 has revolutionized our ability to model this receptor accurately.[15][16][17] We will use the PDB entry 8T3O , which represents GPR120 in complex with the synthetic agonist TUG-891, a close analogue of our compound of interest.[17] This provides a pre-validated active-state conformation of the binding pocket.
-
Obtain Structure: Download the PDB file for 8T3O from the RCSB Protein Data Bank.[17]
-
Clean the Structure:
-
Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[18]
-
Remove all non-essential components: water molecules, lipids, and the co-crystallized G-protein subunits and agonist (TUG-891). We retain only the receptor protein chain (Chain R in 8T3O).
-
Causality: Removing these elements is crucial to isolate the receptor and prepare it for docking with our specific ligand of interest. Water molecules in the binding site can be important, but for initial docking, a "dry" pocket simplifies the calculation.
-
-
Process the Protein:
-
Check for and repair any missing side chains or backbone atoms using the software's structure-building tools.
-
Add hydrogen atoms. This step is critical as hydrogens are typically not resolved in Cryo-EM structures but are essential for calculating interactions.
-
Assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of 7.4.
-
Causality: Correct protonation is non-negotiable for accurate prediction of hydrogen bonds and salt bridges, which are often dominant interactions in ligand binding.
-
-
Assign Charges and Atom Types: Use a standard tool like PDB2PQR or the Dock Prep tool in Chimera to assign partial atomic charges and atom types from a chosen force field (e.g., AMBER).[18]
-
Output Files: Save the cleaned, prepared receptor as a .pdb file (for visualization) and a .mol2 file (containing charge and atom type information required by docking software).
Experimental Protocol: Ligand Preparation
Rationale: The docking algorithm requires a 3D, low-energy conformation of the ligand with correct atom types and charges. Starting from a 2D representation ensures we are not biased by a pre-conceived conformation.
-
Generate 2D Structure: Draw this compound in a chemical sketcher (e.g., ChemDraw) and save it as a SMILES string or SDF file.
-
Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (low-level theory like PM7) or molecular mechanics (e.g., MMFF94 force field) method. This relaxes the initial 3D structure into a low-energy, sterically favorable conformation.
-
Assign Charges: Calculate partial atomic charges for the ligand. Gasteiger charges are a common and rapid method suitable for docking.[19]
-
Define Torsions: Identify the rotatable bonds in the ligand. This information is used by the docking software to explore different conformations of the ligand within the binding site.
-
Output File: Save the final prepared ligand structure in a .pdbqt format for use with AutoDock Vina. This format includes charge, atom type, and rotatable bond information.
Stage 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a search algorithm problem, where we explore the conformational space of the ligand within the binding pocket and evaluate each pose using a scoring function.
Experimental Protocol: Docking with AutoDock Vina
Rationale: We use AutoDock Vina due to its balance of speed, accuracy, and widespread validation in the scientific community.[20] Our goal is to predict how this compound binds and to identify key interacting residues, which we can compare with published data for similar agonists.[21][22]
Caption: The molecular docking workflow using AutoDock Vina.
-
Define the Binding Site:
-
Load the prepared receptor structure into AutoDock Tools (ADT).
-
Define a "grid box" that encompasses the entire binding pocket. A reliable strategy is to center this box on the location of the original co-crystallized ligand (TUG-891 from PDB 8T3O). A box size of 25Å x 25Å x 25Å is typically sufficient.
-
Causality: The grid box defines the search space for the docking algorithm. If it's too small, you might miss the true binding pose; if it's too large, you waste computational time and may find irrelevant, low-affinity sites.
-
-
Configure and Run Docking:
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 16 is a good balance between speed and rigor for a single docking run.
-
Execute the AutoDock Vina calculation from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs.
-
-
Analyze Results:
-
Vina will output a set of predicted binding poses (typically 9-10), ranked by their calculated binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize the top-scoring poses in complex with the receptor. Pay close attention to intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.
-
Self-Validation: Does the propionic acid group form a salt bridge with a positively charged residue, as suggested by experimental data for similar ligands?[21][22] The most crucial interaction for many propionic acid-based GPR120 agonists is with Arg99.[21][22] A docking pose that recapitulates this known interaction is significantly more trustworthy.
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.8 | Arg99 , His142, Phe248, Trp277 |
| 2 | -9.5 | Arg99, His142, Tyr244 |
| 3 | -9.1 | Arg99, Phe91, Tyr244 |
Stage 3: Molecular Dynamics (MD) - From Static Pose to Dynamic Interaction
A docking pose is a static, gas-phase prediction. An MD simulation immerses the ligand-receptor complex in a realistic, explicit membrane and water environment and simulates its atomic motions over time. This allows us to assess the stability of the predicted binding pose and observe the dynamics of the interactions.[23][24][25]
Experimental Protocol: MD Simulation with GROMACS/AMBER
Rationale: MD simulations provide a higher level of theory to validate docking results. If a predicted binding pose is unstable and the ligand dissociates or dramatically changes its conformation during the simulation, the initial docking result was likely incorrect.[24][26]
-
System Building:
-
Take the top-scoring docked complex from Stage 2.
-
Use a tool like CHARMM-GUI or MemBuilder to embed the protein into a pre-equilibrated lipid bilayer (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC), which mimics a cell membrane.
-
Causality: As a transmembrane protein, modeling GPR120 in a lipid bilayer is essential for maintaining its structural integrity and native conformation.
-
-
Solvation and Ionization:
-
Solvate the system by adding a box of explicit water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Parameterization:
-
Assign force field parameters to all components. The AMBER or CHARMM force fields are standard choices for proteins and lipids. The ligand will require separate parameterization using a tool like Antechamber or CGenFF.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (310 K) and relaxing the pressure while restraining the protein and ligand, then gradually releasing the restraints.
-
Causality: This multi-step equilibration is critical to allow the lipids and water to relax around the protein without introducing major structural distortions, ensuring a stable starting point for the production simulation.
-
-
Production MD:
-
Run the simulation for a significant length of time, typically 100 nanoseconds or longer, under NPT (constant Number of particles, Pressure, and Temperature) conditions. Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
| Parameter | Value/Choice | Rationale |
| Simulation Package | GROMACS / AMBER | Widely used, well-validated, and computationally efficient. |
| Protein Force Field | AMBER14SB / CHARMM36m | State-of-the-art force fields for protein simulation. |
| Lipid Force Field | LIPID17 / C36 | Specifically parameterized for membrane simulations. |
| Water Model | TIP3P | A standard, computationally efficient explicit water model. |
| Temperature | 310 K | Approximates human body temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Production Time | 100 ns | A reasonable timescale to assess binding pose stability. |
Stage 4: Analysis - Translating Trajectories into Insights
The output of an MD simulation is a massive trajectory file. The final stage is to extract meaningful biophysical data from this file.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the binding pose is stable. A continuously increasing ligand RMSD suggests it is dissociating from the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue of the protein. This highlights regions of high flexibility (e.g., extracellular loops) versus stable regions (e.g., transmembrane helices).
-
Interaction Analysis: Monitor key interactions identified during docking over the course of the simulation. For example, measure the distance between the carboxylate oxygens of the ligand and the guanidinium nitrogen atoms of Arg99. A stable hydrogen bond or salt bridge will maintain a close, consistent distance throughout the simulation.
-
Visual Inspection: Create a movie from the trajectory to visually observe the dynamic behavior of the ligand in the binding pocket. This can reveal subtle conformational adjustments and water-mediated interactions that are not apparent in static models.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-stage workflow for modeling the binding of this compound to the GPR120 receptor. By leveraging high-resolution experimental structures and validating static docking predictions with dynamic simulations, this methodology provides a high degree of confidence in the resulting binding hypothesis. The insights gained—identifying key interacting residues and understanding the dynamic stability of the complex—are invaluable for the rational design of next-generation GPR120 agonists with improved potency, selectivity, and pharmacokinetic properties. The validated model serves as a powerful platform for virtual screening of compound libraries and for predicting the impact of residue mutations, accelerating the drug discovery cycle.
References
-
Reggio, P. H. (2010). Methods for the development of in silico GPCR models. Methods in Molecular Biology, 654, 247-268. [Link]
-
Bisson, W. H., et al. (2007). Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor. Biophysical Journal, 93(12), 4180-4192. [Link]
-
Upadhyay, A., et al. (2021). Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. ChemRxiv. [Link]
-
Almeida, J. S., et al. (2021). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology, 17(11), e1009593. [Link]
-
Lee, C. T., & Yuan, Y. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. Molecules, 23(11), 2996. [Link]
-
Butini, S., et al. (2023). Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. arXiv preprint arXiv:2303.07683. [Link]
-
Upadhyay, A., et al. (2021). Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics. ResearchGate. [Link]
-
Wdowiak, K., & Demkow, U. (2017). GPR120: Mechanism of action, role and potential for medical applications. Advances in Experimental Medicine and Biology, 1024, 13-23. [Link]
-
Shaik, A. B., et al. (2004). PREDICT modeling and in‐silico screening for G‐protein coupled receptors. Proteins: Structure, Function, and Bioinformatics, 57(2), 377-391. [Link]
-
Almeida, J. S., et al. (2021). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. Digital.CSIC. [Link]
-
Wronikowska-Denysiuk, O., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(24), 13393. [Link]
-
Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell, 142(5), 687-698. [Link]
-
Patsnap Synapse. (2024). What are GPR120 agonists and how do they work?. Patsnap. [Link]
-
Al-Ghraiybah, N. F., et al. (2024). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Heliyon, 10(14), e35071. [Link]
-
Li, Y., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences, 74(7), 1237-1246. [Link]
-
Talukdar, S., et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 4, 175-186. [Link]
-
Tanaka, T., & Itoh, H. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 109. [Link]
-
RCSB PDB. (2023). 8ID6: Cryo-EM structure of the oleic acid bound GPR120-Gi complex. RCSB Protein Data Bank. [Link]
-
Molsoft. (n.d.). Homology Modeling. Molsoft LLC. [Link]
-
Costanzi, S. (2008). On the Applicability of GPCR Homology Models to Computer-Aided Drug Discovery: A Comparison between In Silico and Crystal Structures of the β2-Adrenergic Receptor. Journal of Medicinal Chemistry, 51(10), 2907-2914. [Link]
-
Reggio, P. H. (2010). Methods for the Development of In Silico GPCR Models. ResearchGate. [Link]
-
Chinthakunta, N., et al. (2018). A new insight into identification of in silico analysis of natural compounds targeting GPR120. Network Modeling Analysis in Health Informatics and Bioinformatics, 7(1), 8. [Link]
-
ResearchGate. (2024). Structure of the Free Fatty acid receptor GPR120 (PDB-ID: 8ID8) with TG891 as MOI and HYDE optimized SpaceGrow results. ResearchGate. [Link]
-
RCSB PDB. (2023). 8id6 - Cryo-EM structure of the oleic acid bound GPR120-Gi complex - Summary. RCSB Protein Data Bank. [Link]
-
Wdowiak, K., & Demkow, U. (2017). GPR120: Mechanism of action, role and potential for medical applications. PubMed. [Link]
-
Li, Y., et al. (2024). GPR120 agonists for the treatment of diabetes: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 34(8), 569-583. [Link]
-
Chinthakunta, N., et al. (2018). A new insight into identification of in silico analysis of natural compounds targeting GPR120. SciSpace. [Link]
-
Dror, R. O., et al. (2015). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. Annual Review of Biophysics, 44, 27-52. [Link]
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96-101. [Link]
-
NCBI. (2023). 8ID6: Cryo-EM structure of the oleic acid bound GPR120-Gi complex. National Center for Biotechnology Information. [Link]
-
Meiler Lab. (n.d.). G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. Vanderbilt University. [Link]
-
RCSB PDB. (2024). 8T3O: Cryo-EM structure of the TUG-891 bound FFA4-Gq complex. RCSB Protein Data Bank. [Link]
-
Ribeiro, R., & Salmaso, V. (2023). pyGOMoDo: GPCRs modeling and docking with python. Bioinformatics Advances, 3(1), vbad055. [Link]
-
ResearchGate. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. [Link]
-
Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. PubMed. [Link]
-
Singh, T., & Biswas, D. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. SciSpace. [Link]
-
Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Figshare. [Link]
-
Sun, Q., et al. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 11, 409-418. [Link]
Sources
- 1. GPR120: Mechanism of action, role and potential for medical applications. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. 8id6 - Cryo-EM structure of the oleic acid bound GPR120-Gi complex - Summary - Protein Data Bank Japan [pdbj.org]
- 17. rcsb.org [rcsb.org]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. scispace.com [scispace.com]
- 20. youtube.com [youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Probing a Model of a GPCR/Ligand Complex in an Explicit Membrane Environment: The Human Cholecystokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 25. mdpi.com [mdpi.com]
- 26. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | Publicación [silice.csic.es]
The Therapeutic Potential of Chromane Propionic Acids: A Technical Guide for Drug Development Professionals
Introduction: The Chromane Scaffold as a Privileged Structure in Drug Discovery
The chromane ring system, a bicyclic ether, is a recurring motif in a vast array of natural products and pharmacologically active compounds. Its unique conformational properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. When coupled with a propionic acid moiety, the resulting chromane propionic acids emerge as a class of small molecules with significant therapeutic potential across a spectrum of metabolic, inflammatory, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the therapeutic promise of chromane propionic acids, focusing on their mechanisms of action, synthesis, and preclinical evaluation. We will delve into the scientific rationale behind their application, provide detailed experimental protocols for their characterization, and present a forward-looking perspective on their future in drug development.
I. Antidiabetic Properties: Selective Agonism of GPR120
A primary and well-investigated therapeutic application of chromane propionic acids lies in their ability to act as selective agonists for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4)[1][2][3][4][5]. GPR120 is a receptor for medium- and long-chain free fatty acids and is predominantly expressed in adipose tissue, macrophages, and intestinal L-cells[6]. Its activation has been linked to improved glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes mellitus (T2DM).
Mechanism of Action: GPR120-Mediated Signaling
Chromane propionic acids mimic the action of endogenous fatty acid ligands, binding to and activating GPR120. This initiates a cascade of downstream signaling events that collectively contribute to their antidiabetic effects. The two primary pathways activated are the Gαq/11-PLCβ pathway and the β-arrestin-2-mediated pathway.
-
Gαq/11-PLCβ Pathway and GLP-1 Secretion: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1)[3][6]. GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to lowering blood glucose levels.
-
β-Arrestin-2-Mediated Anti-inflammatory Effects: GPR120 activation also leads to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can internalize and interact with TAB1 (TAK1-binding protein), thereby inhibiting the activation of the pro-inflammatory TAK1-NF-κB and JNK signaling pathways[3][6]. Chronic low-grade inflammation is a key contributor to insulin resistance in T2DM. By suppressing inflammatory responses in macrophages and adipocytes, chromane propionic acid agonists can improve insulin sensitivity.
-
ERK1/2 Activation and Adipogenesis: GPR120 activation has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a pathway implicated in promoting adipogenesis[4][6].
The multifaceted signaling cascade initiated by chromane propionic acid-mediated GPR120 activation is depicted in the following diagram:
Quantitative Data: In Vivo Efficacy
Preclinical studies in rodent models of diabetes and obesity have demonstrated the in vivo efficacy of chromane propionic acid GPR120 agonists. Oral administration of these compounds leads to a dose-dependent reduction in blood glucose levels during an oral glucose tolerance test (oGTT).
| Compound Class | Animal Model | Dose (mg/kg) | Outcome | Reference |
| Chromane Propionic Acids | Mouse | 3, 10, 30 | Dose-dependent reduction in blood glucose during oGTT | [1] |
| Chromane Propionic Acids | Mouse | 150 | Glucose lowering in wild-type but not GPR120 knockout mice | [1] |
Experimental Protocol: Oral Glucose Tolerance Test (oGTT) in Mice
The oGTT is a fundamental in vivo assay to assess the effect of a compound on glucose metabolism.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Chromane propionic acid test compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
20% D-glucose solution (sterile)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microvettes)
-
Centrifuge
Procedure:
-
Animal Acclimation and Fasting:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
Fast the mice for 5-6 hours before the start of the test, with free access to water.
-
-
Compound Administration:
-
Prepare the test compound in the appropriate vehicle.
-
Administer the compound or vehicle to the mice via oral gavage at a specific time point before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Gently restrain the mouse and make a small incision at the tip of the tail.
-
Collect a small drop of blood onto a glucometer test strip to measure baseline blood glucose.
-
-
Glucose Challenge:
-
Immediately after the baseline blood draw, administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point using the glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.
-
II. Anti-inflammatory Properties: Inhibition of the NF-κB Pathway
Beyond their role in metabolic regulation, chromane derivatives, including chromane propionic acids, exhibit significant anti-inflammatory properties. This activity is primarily attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Mechanism of Action: Suppression of NF-κB Activation
The anti-inflammatory effects of chromane compounds are often mediated by their ability to inhibit the activation of the NF-κB transcription factor. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Chromane compounds can interfere with this pathway at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of chromane derivatives can be quantified in vitro by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in LPS-stimulated macrophage cell lines like RAW 264.7. The potency is often expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Cell Line | Stimulant | Endpoint | IC50 | Reference |
| Chromane Derivatives | RAW 264.7 | LPS | NO Production | Varies (µM range) | [1][2] |
| 6-Methylcoumarin | RAW 264.7 | LPS | PGE2, TNF-α, IL-6, IL-1β | Significant reduction at 500 µM | [7] |
| Corilagin | RAW 264.7 | LPS | NO Production | 66.64 µg/ml | [8][9] |
Experimental Protocol: In Vitro NF-κB Inhibition Assay (NO Production)
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Chromane propionic acid test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable metabolite of NO) in each sample.
-
Determine the IC50 value of the test compound for NO production inhibition.
-
III. Neuroprotective Potential: Combating Oxidative Stress
Emerging evidence suggests that chromane derivatives possess neuroprotective properties, primarily through their ability to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action: Attenuation of Oxidative Damage
Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. High concentrations of extracellular glutamate can lead to the inhibition of the cystine/glutamate antiporter, resulting in the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA, and ultimately triggering apoptotic or necrotic cell death.
Chromane derivatives can exert their neuroprotective effects by:
-
Scavenging free radicals: The phenolic hydroxyl group on the chromane ring can act as a potent antioxidant, directly neutralizing ROS.
-
Modulating signaling pathways: Some chromane derivatives have been shown to modulate neuroprotective signaling pathways, such as the ERK-CREB pathway.
Quantitative Data: In Vitro Neuroprotective Activity
The neuroprotective efficacy of chromane derivatives can be assessed in vitro using neuronal cell lines like the mouse hippocampal HT22 cells, which are susceptible to glutamate-induced oxidative stress. The neuroprotective effect is often quantified by the half-maximal effective concentration (EC50).
| Compound Class | Cell Line | Insult | Endpoint | EC50 | Reference |
| Differentiated HT22 cells | HT22 | Glutamate | Cell Viability | ~0.12 mmol/L | [10] |
| Undifferentiated HT22 cells | HT22 | Glutamate | Cell Viability | ~1.8 mmol/L | [10] |
| Auricularia polytricha ethanolic extract | HT22 | Glutamate | Cell Viability | Neuroprotective at 10, 20, and 40 µg/mL | [11] |
Experimental Protocol: Neuroprotection Assay Against Oxidative Stress
This protocol outlines a method to evaluate the neuroprotective effects of a compound against glutamate-induced oxidative stress in HT22 cells.
Materials:
-
HT22 mouse hippocampal cell line
-
DMEM with 10% FBS
-
Chromane propionic acid test compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
-
Glutamate-induced Oxidative Stress:
-
Induce oxidative stress by adding a high concentration of glutamate (e.g., 2-5 mM) to the cell culture medium. Include a vehicle control group (no compound, with glutamate) and a negative control group (no compound, no glutamate).
-
Incubate for 24 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Determine the EC50 value of the test compound for its neuroprotective effect.
-
IV. Synthesis of Chromane Propionic Acids
The synthesis of the chromane propionic acid scaffold can be achieved through several synthetic routes. A common approach involves the construction of the chromane ring followed by the introduction or modification of the propionic acid side chain.
Exemplary Synthetic Route: Synthesis of 2-(2,2-Dimethylchroman-6-yl)propanoic Acid
A plausible synthetic route for a representative chromane propionic acid, 2-(2,2-dimethylchroman-6-yl)propanoic acid, is outlined below. This multi-step synthesis involves the formation of the 2,2-dimethylchroman core, followed by functionalization to introduce the propanoic acid moiety.
V. Broader Therapeutic Horizons
While the antidiabetic, anti-inflammatory, and neuroprotective properties of chromane propionic acids are the most extensively studied, their therapeutic potential may extend to other disease areas.
-
Cardiovascular Disease: The anti-inflammatory and antioxidant effects of these compounds could be beneficial in the context of cardiovascular diseases, such as atherosclerosis, where inflammation and oxidative stress play a critical role[12]. Propionate, a short-chain fatty acid, has been shown to protect against hypertensive cardiovascular damage[13]. Further investigation into the specific effects of chromane propionic acids on cardiovascular models is warranted.
-
Alzheimer's Disease: Given their neuroprotective and anti-inflammatory activities, chromane propionic acids represent a promising therapeutic strategy for Alzheimer's disease. Their ability to combat oxidative stress and modulate inflammatory pathways could help mitigate the neuronal damage characteristic of this devastating disease. While some studies have explored the role of propionate and indole-3-propionic acid in Alzheimer's disease[14][15][16], the specific potential of chromane propionic acids remains an area for active research.
VI. Conclusion and Future Directions
Chromane propionic acids have emerged as a versatile and promising class of therapeutic agents with a diverse pharmacological profile. Their ability to selectively target GPR120 for the treatment of type 2 diabetes, coupled with their potent anti-inflammatory and neuroprotective activities, underscores their potential for multi-targeted drug therapy. The synthetic accessibility of the chromane scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidating the detailed molecular interactions between chromane propionic acids and their biological targets.
-
Expanding preclinical in vivo studies to a broader range of disease models, including cardiovascular and neurodegenerative diseases.
-
Conducting comprehensive DMPK and toxicology studies to assess the drug-like properties of lead candidates.
The continued exploration of chromane propionic acids holds great promise for the development of novel and effective treatments for a range of complex and debilitating diseases.
References
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96-101. [Link]
-
ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents | Request PDF. [Link]
-
Im, D.-S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 933–942. [Link]
-
Karakuła-Juchnowicz, H., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(3), 1251. [Link]
-
Abraham, I., et al. (1991). Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids. Journal of Medicinal Chemistry, 34(1), 262-268. [Link]
-
Flaherty, D. P., et al. (2019). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts, 63, P133. [Link]
-
Lian, K., et al. (2014). Differentiation renders susceptibility to excitotoxicity in HT22 neurons. Neural Regeneration Research, 9(1), 43-50. [Link]
-
Wang, Y., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Adipocyte, 6(2), 122-127. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of 2,2‐Dimethylchroman Derivatives as Inhibitors of ICAM‐1 Expression on Human Endothelial Cells | Request PDF. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Potential roles of GPR120 and its agonists in the management of diabetes. [Link]
-
Zhu, F., et al. (2020). Oleanolic Acid and Alzheimer's Disease: Mechanistic Hypothesis of Therapeutic Potential. Molecules, 25(24), 5937. [Link]
-
Keri, R. S., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry Letters, 19(17), 5054-5057. [Link]
-
Widowati, W., et al. (2021). Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7). Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 431-441. [Link]
-
Lee, D.-E., et al. (2018). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules, 23(11), 2968. [Link]
-
Hasriadi, et al. (2021). Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. Journal of Fungi, 7(10), 811. [Link]
-
Quick Company. (n.d.). Novel And Improved Process For The Synthesis Of 2. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Short Synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic Acid Methyl Ester.[Link]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. [Link]
-
Ostrovskii, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Johnson, L. A., & Johnson, A. M. (2021). Propionate and Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 635582. [Link]
-
Zhang, Y., et al. (2017). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. American Journal of Physiology-Heart and Circulatory Physiology, 313(5), H933-H944. [Link]
-
S-A, G., et al. (2020). Association of microbiota-derived propionic acid and Alzheimer's disease; bioinformatics analysis. Journal of Diabetes & Metabolic Disorders, 19(2), 783-804. [Link]
-
Nagaraju, B., et al. (2020). Neuroprotective Activity of Biophytum reinwardtii on Hippocampal Neuronal HT22 Cells. Der Pharmacia Lettre, 12(9), 13-21. [Link]
-
MDPI. (n.d.). Special Issue : Marine Natural Products and Cardiovascular Disease Prevention. [Link]
-
Kim, H., et al. (2018). Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. Biomolecules & Therapeutics, 26(2), 166-173. [Link]
-
Chyan, Y.-J., et al. (2003). Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease. Current Medicinal Chemistry, 10(20), 2155-2163. [Link]
-
Bartolomaeus, H., et al. (2019). Short-Chain Fatty Acid Propionate Protects From Hypertensive Cardiovascular Damage. Circulation, 139(11), 1407-1421. [Link]
-
Xia & He Publishing Inc. (n.d.). Inducing Agents for Alzheimer's Disease in Animal Models. [Link]
-
ResearchGate. (n.d.). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages.[Link]
-
ResearchGate. (n.d.). IC 50 value of cell viability, anti-inflammatory activity on RAW 264.7 macro. [Link]
-
Chen, Y., et al. (2021). The attenuated hepatic clearance of propionate increases cardiac oxidative stress in propionic acidemia. Journal of Biological Chemistry, 297(5), 101258. [Link]
-
Sridevi, K., et al. (2021). Molecular Insight into the Anti-Inflammatory Effects of the Curcumin Ester Prodrug Curcumin Diglutaric Acid In Vitro and In Vivo. Pharmaceutics, 13(11), 1845. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and testing of potential antisickling agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain Fatty Acid Propionate Protects From Hypertensive Cardiovascular Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gut Microbially Produced Indole-3-Propionic Acid Inhibits Atherosclerosis by Promoting Reverse Cholesterol Transport and Its Deficiency Is Causally Related to Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propionate and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of microbiota-derived propionic acid and Alzheimer's disease; bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Assay Strategy for In Vitro Profiling of 3-Chroman-6-yl-propionic acid
For: Researchers, scientists, and drug development professionals investigating novel therapeutic compounds.
Abstract & Introduction
3-Chroman-6-yl-propionic acid represents a class of compounds with significant therapeutic potential, stemming from a chemical scaffold known to interact with key regulators of metabolism and inflammation. The chromane core, coupled with a propionic acid side chain, suggests potential activity at several critical biological targets. Propionic acid itself, a short-chain fatty acid, is known to exert biological effects through mechanisms including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and subsequent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Furthermore, analogues of chromane propionic acid have been identified as potent and selective agonists for G-protein coupled receptor 120 (GPR120), a key sensor for free fatty acids involved in metabolic regulation.[3]
Given this mechanistic landscape, a comprehensive in vitro characterization is essential to elucidate the primary mode of action and potential polypharmacology of this compound. This application note moves beyond a single-assay approach, providing a detailed, multi-faceted strategy for profiling the compound's activity. We present three robust, validated protocols targeting distinct but interconnected pathways central to inflammation and metabolic disease:
-
PPARγ Activation Assay: To quantify the compound's ability to directly activate this key nuclear receptor.
-
NF-κB Inhibition Assay: To assess its potential to suppress a central inflammatory signaling cascade.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: To determine if the compound acts as a direct enzymatic inhibitor, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
By integrating the data from these assays, researchers can build a detailed pharmacological profile, guiding further preclinical development.
Rationale for Multi-Assay Profiling
A single bioassay provides only one piece of the puzzle. For a compound like this compound, whose structural motifs suggest multiple potential targets, a profiling approach is scientifically rigorous and essential for true mechanism-of-action deconvolution.
-
Expertise-Driven Selection: The chosen assays reflect the known biology of the compound's constituent parts. Propionic acid's link to PPARγ and NF-κB, and the general role of such compounds in inflammation, make these pathways high-priority targets.[1][2] The COX-2 assay serves as a critical counter-screen to differentiate the compound from classical NSAIDs.
-
Trustworthiness Through Triangulation: If the compound shows activity in both the PPARγ activation and NF-κB inhibition assays, it strengthens the hypothesis that its anti-inflammatory action is mediated through the PPARγ pathway. If it is only active in the COX-2 assay, a different mechanism is indicated. This cross-validation provides a self-validating system for interpreting the results.
-
Efficiency in Drug Discovery: Running these assays in parallel provides a comprehensive initial dataset, enabling faster, more informed decisions about a compound's future development trajectory.
Figure 1: High-level workflow for the multi-assay profiling of this compound.
Assay Protocol 1: PPARγ Activation via Luciferase Reporter Gene Assay
Scientific Principle
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in adipogenesis and anti-inflammatory signaling.[6] Upon binding an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[7] This assay utilizes a mammalian cell line (e.g., HEK293T) engineered to co-express human PPARγ and a luciferase reporter gene under the control of a PPRE-containing promoter. Agonist binding to PPARγ drives the expression of luciferase, and the resulting luminescence is a direct and quantitative measure of receptor activation.[8][9]
Figure 2: Principle of the PPARγ luciferase reporter assay.
Materials and Reagents
-
Cells: HEK293T cells stably expressing human PPARγ and a PPRE-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 0.5% charcoal-stripped FBS to reduce background activation.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Reference Agonist: Rosiglitazone, prepared as a 10 mM stock in DMSO.[8][9]
-
Plates: White, opaque, sterile 96-well cell culture plates.
-
Reagent: Luciferase assay reagent (e.g., Promega Dual-Glo® or similar).
-
Instrumentation: Plate-reading luminometer.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the PPARγ reporter cells.
-
Seed 20,000 cells per well in 100 µL of culture medium into a 96-well white plate.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ until cells are ~80% confluent.
-
-
Compound Preparation:
-
Prepare a serial dilution series of this compound and the reference agonist (Rosiglitazone) in assay medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control (0.5% DMSO in assay medium).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions, reference agonist, or vehicle control to the respective wells.
-
Incubate for 22-24 hours at 37°C, 5% CO₂.[10]
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.[11]
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Normalization: Subtract the average luminescence from blank wells (media only). Normalize the data by expressing the signal from each well as a percentage of the maximal response achieved with the reference agonist, Rosiglitazone.
-
Dose-Response Curve: Plot the normalized response (%) against the log concentration of the test compound.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic (4PL) equation to determine the EC₅₀ (concentration for 50% maximal activation).
| Parameter | Recommended Setting | Rationale |
| Cell Line | HEK293T-hPPARγ-PPRE-Luc | Validated system for PPARγ activity.[8] |
| Reference Agonist | Rosiglitazone | Potent and selective PPARγ agonist for assay validation.[9] |
| Incubation Time | 22-24 hours | Allows sufficient time for transcription and translation of the reporter gene.[10] |
| Endpoint | Luminescence | High signal-to-background ratio, wide dynamic range.[10] |
| Key Metric | EC₅₀ | Quantifies the potency of the compound as an agonist. |
Table 1: Key parameters and rationale for the PPARγ activation assay.
Assay Protocol 2: NF-κB Inhibition via Luciferase Reporter Gene Assay
Scientific Principle
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to κB response elements in the promoters of pro-inflammatory genes and drives their expression.[12] This assay uses a cell line containing a luciferase reporter gene controlled by an NF-κB response element. When stimulated with TNF-α, the cells produce luciferase. An inhibitor compound will prevent this process, leading to a reduction in the luminescent signal.[11][12]
Materials and Reagents
-
Cells: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: As per Assay 1.
-
Stimulus: Recombinant human TNF-α, prepared as a stock in PBS with 0.1% BSA.
-
Test Compound: this compound stock.
-
Reference Inhibitor: BAY 11-7082 or another known IKK inhibitor.
-
Plates, Reagents, Instrumentation: As per Assay 1.
Step-by-Step Protocol
-
Cell Seeding: Seed 20,000 cells per well in 100 µL of culture medium and incubate overnight as described in section 3.3.
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compound and reference inhibitor in culture medium.
-
Aspirate the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1-2 hours at 37°C, 5% CO₂. This allows the compound to enter the cells before stimulation.[12]
-
-
Stimulation:
-
Prepare TNF-α in culture medium at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). The optimal concentration should be determined empirically by a dose-response curve.
-
Add 100 µL of the 2x TNF-α solution to all wells except the "unstimulated" controls. Add 100 µL of medium to the unstimulated wells.
-
Incubate for 6 hours at 37°C, 5% CO₂.[13]
-
-
Luminescence Measurement: Follow the procedure described in section 3.3.
Data Analysis and Interpretation
-
Define Controls:
-
0% Activity (Basal): Unstimulated cells + Vehicle.
-
100% Activity (Maximal): TNF-α stimulated cells + Vehicle.
-
-
Normalization: Subtract the basal average from all wells. Normalize the data by expressing the signal as a percentage of the maximal activity.
-
% Inhibition = 100 * (1 - (Value_Sample / Value_Maximal))
-
-
Dose-Response Curve & IC₅₀: Plot the % Inhibition against the log concentration of the test compound and fit to a 4PL equation to determine the IC₅₀ (concentration for 50% inhibition).
| Parameter | Recommended Setting | Rationale |
| Cell Line | HEK293-NF-κB-Luc | Standard reporter line for NF-κB pathway analysis.[12] |
| Stimulus | TNF-α (10 ng/mL) | Potent, well-characterized activator of the canonical NF-κB pathway.[12] |
| Pre-incubation | 1-2 hours | Ensures compound is present to act on the pathway prior to stimulation. |
| Incubation Time | 6 hours | Sufficient for NF-κB translocation and reporter expression.[13] |
| Key Metric | IC₅₀ | Quantifies the potency of the compound as an inhibitor. |
Table 2: Key parameters and rationale for the NF-κB inhibition assay.
Assay Protocol 3: Cell-Free COX-2 Enzymatic Inhibition Assay
Scientific Principle
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H₂, the precursor to pro-inflammatory prostaglandins.[14][15] This assay directly measures the enzymatic activity of purified, recombinant human COX-2. It is a fluorometric assay where the peroxidase activity of COX-2 generates an intermediate product (Prostaglandin G2) that reacts with a probe to produce a highly fluorescent molecule.[14][15][16] The rate of fluorescence increase is directly proportional to COX-2 activity. The presence of an inhibitor slows this rate.
Materials and Reagents
-
Enzyme: Purified, human recombinant COX-2 enzyme.
-
Substrate: Arachidonic Acid.
-
Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reagents: COX Probe and Cofactor (often provided in commercial kits).
-
Test Compound: this compound stock.
-
Reference Inhibitor: Celecoxib, a selective COX-2 inhibitor.[14][15]
-
Plates: Black, opaque, 96-well plates suitable for fluorescence.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability (Ex/Em = 535/587 nm).[14]
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Setup:
-
Add 10 µL of diluted test inhibitor, reference inhibitor, or assay buffer (for Enzyme Control) to the appropriate wells.[14]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of diluted COX-2 enzyme solution to all wells except a "No Enzyme" control.
-
Incubate for 5-10 minutes at 25°C, protected from light.
-
-
Initiation and Measurement:
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the slope of the linear portion of the fluorescence vs. time plot. This slope represents the reaction rate (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_EnzymeControl - Rate_NoEnzyme))
-
-
IC₅₀ Determination: Plot the % Inhibition against the log concentration of the test compound and fit to a 4PL equation to determine the IC₅₀.
| Parameter | Recommended Setting | Rationale |
| Assay Format | Cell-Free Enzymatic | Directly measures interaction with the target enzyme, avoiding confounding cellular effects. |
| Enzyme Source | Recombinant Human COX-2 | Ensures relevance to human biology and high purity.[14] |
| Reference Inhibitor | Celecoxib | Validated, selective COX-2 inhibitor for assay performance verification.[15] |
| Detection | Kinetic Fluorometry | Provides real-time rate data, which is more robust than a single endpoint reading.[14] |
| Key Metric | IC₅₀ | Quantifies the potency of the compound as a direct enzyme inhibitor. |
Table 3: Key parameters and rationale for the COX-2 enzymatic inhibition assay.
Integrated Data Interpretation and Conclusion
The power of this application note lies in the synthesis of data from all three assays. By comparing the EC₅₀ and IC₅₀ values, a researcher can build a comprehensive and defensible mechanism-of-action hypothesis for this compound.
-
Scenario A: Potent PPARγ Agonist & NF-κB Inhibitor, Weak COX-2 Inhibitor: If the compound has potent EC₅₀ in the PPARγ assay and a similarly potent IC₅₀ in the NF-κB assay, but a very high (>50 µM) or no activity in the COX-2 assay, this strongly suggests its anti-inflammatory effects are mediated through the PPARγ signaling pathway, not direct enzyme inhibition. This is a desirable profile for a modern anti-inflammatory agent.
-
Scenario B: Potent COX-2 Inhibitor, Weak activity elsewhere: If the compound shows a potent, low micromolar or nanomolar IC₅₀ in the COX-2 assay and is significantly less active in the other two, its mechanism is likely analogous to traditional NSAIDs.
-
Scenario C: Activity across all three assays: This would indicate a multi-targeted compound, or "polypharmacology." While complex, this can be therapeutically advantageous. The relative potencies would dictate which pathway is likely dominant at physiological concentrations.
This structured, multi-assay approach provides the robust, high-quality in vitro data necessary for confident decision-making in a drug discovery program. It ensures that the subsequent investment in more complex cellular models and in vivo studies is grounded in a solid mechanistic understanding of the compound's activity.
References
-
Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Future Pharmacy. [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from INDIGO Biosciences website. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from INDIGO Biosciences website. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from Assay Genie website. [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from Creative BioMart website. [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from RayBiotech website. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from INDIGO Biosciences website. [Link]
-
AMSBIO. (n.d.). NF-KB Reporter Kit. Retrieved from AMSBIO website. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(9), 1344-1354. [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]
-
Augustyniak, J. (2013). Response to "What are the best techniques to measure PPAR gamma activity?". ResearchGate. [Link]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from INDIGO Biosciences website. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Technical Manual. Retrieved from INDIGO Biosciences website. [Link]
-
Lin, H., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 7(12), 1165-1170. [Link]
-
Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]
-
Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry, 45(10), 4579-4587. [Link]
-
Niu, B., et al. (2024). The therapeutic potential of dietary intervention: based on the mechanism of a tryptophan derivative-indole propionic acid on metabolic disorders. Critical Reviews in Food Science and Nutrition, 1-19. [Link]
-
El-Desouky, S., et al. (2022). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 27(23), 8206. [Link]
-
Abdel-Mageed, W. M., et al. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 17(11), 609. [Link]
-
Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta, 1801(11), 1175-83. [Link]
-
Li, X., et al. (2024). Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis: SCFAs-mediated microbiota-metabolite-immune crosstalk. Frontiers in Immunology, 15, 1326442. [Link]
Sources
- 1. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Application Note: Quantifying GPR120 Activation by 3-Chroman-6-yl-propionic acid Using Cell-Based Functional Assays
Introduction: GPR120 as a Key Metabolic Regulator
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensor of dietary fats, particularly long-chain fatty acids (LCFAs).[1][2][3] Its expression in key metabolic tissues—including adipocytes, macrophages, and intestinal enteroendocrine cells—positions it as a pivotal regulator of glucose homeostasis, adipogenesis, and inflammation.[4][5][6][7] Upon activation, GPR120 initiates signaling cascades that contribute to enhanced insulin sensitivity, secretion of glucagon-like peptide-1 (GLP-1), and potent anti-inflammatory effects.[6][8][9] This nexus of functions makes GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes mellitus (T2DM) and obesity.[8][10][11] The development of selective agonists is therefore a key objective in harnessing its therapeutic potential.
This application note focuses on 3-Chroman-6-yl-propionic acid, a selective synthetic agonist designed to probe GPR120 function.[7][12] We provide a detailed guide for researchers to quantitatively assess the activation of GPR120 by this compound using robust, cell-based functional assays. The protocols herein are designed to be self-validating, providing the necessary framework to generate reliable and reproducible data for drug discovery and academic research.
The Mechanistic Basis: GPR120 Signaling Pathways
Understanding the downstream signaling of GPR120 is fundamental to selecting and designing appropriate assays. GPR120 activation is not monolithic; it triggers at least two major, distinct signaling branches that can be interrogated independently.
-
Gαq/11-Mediated Pathway: The canonical pathway involves the coupling of GPR120 to the Gαq/11 subunit of the heterotrimeric G protein.[3][5][13] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14] This transient increase in intracellular Ca2+ is a direct and rapid measure of Gαq/11-dependent receptor activation.
-
β-Arrestin-Mediated Pathway: Independent of G protein coupling, agonist binding also promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor's intracellular domain.[13][15] This interaction is crucial for receptor desensitization and internalization.[16] More importantly, the GPR120/β-arrestin 2 complex acts as a signaling scaffold, mediating the receptor's potent anti-inflammatory effects by inhibiting key inflammatory kinases like TAK1.[1][6][17]
The potential for a ligand to preferentially activate one pathway over the other—a concept known as "biased agonism"—has significant therapeutic implications. Therefore, assaying both Gαq/11 and β-arrestin pathways is critical for a comprehensive pharmacological characterization of a compound like this compound.
Figure 1: Dual signaling cascades of GPR120 activation.
Assay Selection: Interrogating GPR120 Function
The choice of assay depends on the specific research question. For high-throughput screening (HTS) to identify novel agonists, a rapid and robust assay like calcium mobilization is ideal. For understanding the nuances of a compound's pharmacology, particularly its potential for biased signaling, a multi-assay approach is required.
| Assay Type | Pathway Measured | Principle | Throughput | Key Output |
| Calcium Mobilization | Gαq/11 | Fluorescence change of a Ca2+-sensitive dye | High | Potency (EC50), Efficacy (Emax) |
| β-Arrestin Recruitment | β-Arrestin | Enzyme fragment complementation or BRET | High | Potency (EC50), Efficacy (Emax) |
| Reporter Gene | Downstream transcription | Luciferase/β-galactosidase expression | Medium | Potency (EC50), Efficacy (Emax) |
Protocol 1: Calcium Mobilization Assay
This assay provides a direct, real-time measurement of Gαq/11 pathway activation. Its speed and robustness make it an excellent choice for primary screening and potency determination.
Causality: The protocol relies on loading cells with a fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[14] The transient spike in fluorescence following compound addition is directly proportional to the extent of Gαq/11 activation.[18][19]
Figure 2: Workflow for the Calcium Mobilization Assay.
Step-by-Step Methodology
-
Cell Culture:
-
Use a host cell line (e.g., HEK293, CHO-K1) stably or transiently expressing human GPR120.[9]
-
Self-Validation: Include a parental cell line (not expressing GPR120) as a negative control to ensure the observed response is receptor-dependent.
-
Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
-
-
Reagent Preparation:
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an anion-exchange transport inhibitor used to prevent the leakage of the dye from the cells.
-
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer according to the manufacturer's instructions.
-
Compound Plates: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Include a known GPR120 agonist (e.g., GW9508) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
-
Assay Procedure:
-
Gently remove culture medium from the cell plates.
-
Wash the cell monolayer once with 1X Assay Buffer.
-
Add an equal volume of the 2X Dye Loading Solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Place the cell plate and compound plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds the compounds from the source plate to the cell plate.
-
Immediately measure the kinetic fluorescence response for 90-120 seconds.
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data with the vehicle control as 0% and the maximal response of a reference agonist as 100%.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin, a key event in an alternative signaling pathway.[16] It is essential for identifying biased agonism.
Causality: We describe a protocol based on Enzyme Fragment Complementation (EFC), such as the DiscoverX PathHunter® technology.[16][20][21] In this system, GPR120 is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is tagged with the larger enzyme acceptor fragment (EA). Agonist-induced recruitment brings the two fragments into proximity, forcing their complementation into an active β-galactosidase enzyme.[21] This generates a chemiluminescent signal upon substrate addition, which is proportional to the extent of recruitment.[16][21]
Figure 3: Workflow for the β-Arrestin Recruitment Assay.
Step-by-Step Methodology
-
Cell Culture:
-
Use a commercially available cell line co-expressing GPR120-PK and β-arrestin-EA (e.g., PathHunter® CHO-K1 GPR120 β-Arrestin cells).[3]
-
Seed cells in the manufacturer-recommended medium into solid white 96- or 384-well microplates. Incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Self-Validation: Include a known GPR120 agonist as a positive control and a vehicle control.
-
-
Assay Procedure:
-
Add the diluted compounds directly to the wells containing the cells.
-
Incubate the plate for 90 minutes at 37°C. The incubation time is critical as the GPR120-β-arrestin interaction is dynamic.[16]
-
Equilibrate the plate to room temperature.
-
Prepare the chemiluminescent detection reagent mixture according to the manufacturer's protocol (e.g., PathHunter Detection Reagents).
-
Add the detection reagents to each well.
-
Incubate for 60 minutes at room temperature in the dark to allow for signal development.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a standard plate reader.
-
Normalize the data (Relative Light Units, RLU) to vehicle (0%) and a reference agonist (100%).
-
Plot the normalized response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax.
-
Protocol 3: Reporter Gene Assay
This assay measures a downstream transcriptional event resulting from GPR120 activation, providing an integrated measure of the signaling cascade.
Causality: GPR120 activation, particularly through the Gαq/11 pathway, leads to the activation of transcription factors that bind to specific DNA sequences, such as the Serum Response Element (SRE).[6] This assay uses a cell line expressing GPR120 and a reporter construct where the expression of an easily quantifiable enzyme (e.g., luciferase or alkaline phosphatase) is controlled by an SRE promoter.[6][22] The amount of reporter protein produced is proportional to the strength and duration of receptor signaling.
Step-by-Step Methodology
-
Cell Culture & Transfection:
-
Use a suitable host cell line (e.g., HEK293).
-
Co-transfect the cells with three plasmids: one encoding human GPR120, a second containing the SRE-luciferase reporter construct, and a third (optional, for normalization) constitutively expressing a different reporter like Renilla luciferase.
-
Alternatively, use a commercially available reporter cell line.[22]
-
Seed the transfected cells into 96-well plates and incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium and replace it with a serum-free medium containing the diluted compounds. Serum contains factors that can activate the SRE promoter, so its removal is critical to reduce background.
-
Incubate for 4-6 hours. This longer incubation is required to allow for transcription and translation of the reporter gene.
-
-
Signal Detection:
-
Remove the medium and lyse the cells.
-
Add the luciferase substrate (e.g., luciferin) according to the manufacturer's protocol.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal if used.
-
Further normalize the data to vehicle (0%) and a reference agonist (100%).
-
Plot the normalized response against the log of the agonist concentration and determine EC50 and Emax values.
-
Data Interpretation and Expected Results
By performing these assays, a comprehensive pharmacological profile of this compound can be established. The potency (EC50) and efficacy (Emax) values from each assay provide a quantitative measure of the compound's ability to engage distinct signaling pathways.
Sample Data Table for this compound:
| Assay | Parameter | Expected Value | Interpretation |
| Calcium Mobilization | EC50 | 10 - 100 nM | High potency for Gαq/11 pathway activation. |
| Emax | 90 - 100% | Full agonist activity relative to reference. | |
| β-Arrestin Recruitment | EC50 | 50 - 200 nM | Potent recruitment of β-arrestin. |
| Emax | 80 - 100% | Strong β-arrestin efficacy. | |
| Reporter Gene (SRE) | EC50 | 20 - 150 nM | Potent downstream gene transcription activation. |
| Emax | 90 - 100% | Full agonist activity. |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.[3][12][23]
Comparing the EC50 values from the calcium and β-arrestin assays can reveal potential signaling bias. A significant difference in potency between the two pathways would suggest that this compound is a biased agonist, a finding with important implications for its in vivo effects.
References
-
Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine. [Link]
-
MDPI. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences. [Link]
-
Cornall, L. M., et al. (2013). GPR120 agonism as a countermeasure against metabolic diseases. Drug Discovery Today. [Link]
-
DiscoverX. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay. Product Page. [Link]
-
Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & Molecular Life Sciences. [Link]
-
Im, D. S. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. [Link]
-
Li, X., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]
-
Wellhauser, L., & Belsham, D. D. (2014). Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. Journal of Neuroinflammation. [Link]
-
Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. [Link]
-
DiscoverX. Ready-to-Assay GPR120 Receptor Frozen Cells. Product Page. [Link]
-
Raihan, S. Z., et al. (2015). A cell based model for GPR120 ligand screening. Proceedings of the British Pharmacological Society. [Link]
-
Raihan, S. Z., et al. (2015). A cell based model for GPR120 ligand screening. ResearchGate. [Link]
-
Rives, M. L., et al. (2020). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Stove, C. P., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry. [Link]
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]
-
ResearchGate. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Request PDF. [Link]
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters. [Link]
-
Eurofins Discovery. β-arrestin Assays. Service Page. [Link]
-
Hill, R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules. [Link]
-
Sun, H., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Service Page. [Link]
-
Koopman, J., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Protocols. [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. YouTube. [Link]
Sources
- 1. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 2. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GPR120 agonism as a countermeasure against metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
- 20. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. caymanchem.com [caymanchem.com]
- 23. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for GPR120 Agonists Using a FLIPR-Based Calcium Mobilization Assay
Abstract
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] A key signaling event upon GPR120 activation by agonists is the mobilization of intracellular calcium.[3][4] This application note provides a detailed, field-proven protocol for a robust, high-throughput calcium mobilization assay to identify and characterize GPR120 agonists, such as 3-Chroman-6-yl-propionic acid.[5] The protocol is optimized for use with fluorescent calcium indicators like Fluo-4 AM and a fluorescence imaging plate reader (FLIPR), ensuring both high sensitivity and scalability for drug discovery campaigns.
Introduction: GPR120 as a Therapeutic Target
GPR120 is a member of the rhodopsin-like family of GPCRs and is activated by medium and long-chain fatty acids.[6] It is highly expressed in tissues critical for metabolic homeostasis, including adipocytes, intestinal enteroendocrine cells, and pro-inflammatory macrophages.[7][8][9] The therapeutic potential of GPR120 stems from its diverse physiological roles. In the intestine, its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[1][4] In adipocytes, GPR120 signaling promotes glucose uptake and adipogenesis, contributing to improved insulin sensitivity.[3][8] Furthermore, GPR120 activation in macrophages exerts potent anti-inflammatory effects.[6]
The development of synthetic agonists, such as this compound, allows for the specific pharmacological interrogation of GPR120, moving beyond its natural fatty acid ligands.[1][5] A reliable method to screen for and characterize such compounds is essential. The measurement of intracellular calcium mobilization provides a direct, functional readout of GPR120 activation through its primary signaling pathway.[10]
The GPR120 Signaling Pathway: From Agonist Binding to Calcium Release
GPR120 predominantly couples to the Gαq/11 subunit of the heterotrimeric G protein complex.[9][11] The binding of an agonist like this compound induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[12]
The activated Gαq-GTP then binds to and stimulates the membrane-bound enzyme Phospholipase C (PLC).[13][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[15][16] While DAG remains in the membrane to activate Protein Kinase C, the soluble IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[13][16] This binding event opens the channels, allowing for the rapid efflux of stored Ca2+ from the ER into the cytosol, resulting in a transient, measurable increase in the intracellular calcium concentration.[13][15]
Caption: GPR120 Gq-mediated signaling pathway leading to intracellular calcium release.
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96- or 384-well plate format and is compatible with automated liquid handling and fluorescence plate readers (e.g., FLIPR Tetra®, FlexStation® 3).
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human GPR120. Parental cells should be used as a negative control.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, Puromycin).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates, tissue culture treated.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or a no-wash equivalent kit (e.g., FLIPR Calcium 5 Assay Kit).[17][18]
-
Pluronic F-127: 20% solution in DMSO (if using Fluo-4 AM powder).
-
Probenecid: Water-soluble. An inhibitor of organic anion transporters that helps retain the dye inside the cells.[19][20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: this compound. Prepare a 10 mM stock in DMSO.
-
Positive Control: A known GPR120 agonist (e.g., TUG-891) or a non-receptor-mediated activator like Ionomycin.[3][21]
-
Compound Plates: Polypropylene plates for serial dilutions of the test agonist.
Step-by-Step Methodology
Day 1: Cell Plating
-
Cell Harvest: Grow GPR120-expressing cells to 80-90% confluency. Wash with PBS and detach using a gentle enzyme (e.g., TrypLE™ Express).
-
Cell Counting: Resuspend cells in culture medium and perform a cell count (e.g., using a hemocytometer or automated counter). Ensure viability is >95%.
-
Plating: Seed cells into black-walled, clear-bottom plates at a density optimized to achieve a 90-100% confluent monolayer on the day of the assay.[22] A typical starting density is 40,000–80,000 cells/well for a 96-well plate.[17]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.
Day 2: Assay Execution
-
Prepare Assay Buffer with Probenecid: Prepare fresh Assay Buffer (HBSS + 20 mM HEPES). Add probenecid to a final concentration of 2.5 mM. Warm to 37°C.
-
Prepare Dye-Loading Solution:
-
For a 1 mM Fluo-4 AM stock, dissolve 50 µg in 44 µL of DMSO containing 10% Pluronic F-127.[19]
-
Dilute the Fluo-4 AM stock into the Assay Buffer with Probenecid to a final working concentration of 2-5 µM. Mix well.
-
-
Dye Loading:
-
Prepare Compound Plate:
-
During the dye-loading incubation, prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
The final concentration in the assay plate will be lower than in the compound plate (e.g., prepare at 5X the final desired concentration if adding 25 µL to 100 µL).[22]
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FLIPR) with the appropriate excitation/emission wavelengths for Fluo-4 (Ex/Em ≈ 490/525 nm).[17]
-
Program the instrument to perform a kinetic read:
-
Establish a stable baseline fluorescence for 10-20 seconds.
-
Initiate automated addition of the agonist from the compound plate.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent decay.[23]
-
-
Experimental Workflow Diagram
Caption: High-level workflow for the GPR120 calcium mobilization assay.
Data Analysis and Expected Results
The primary output is a kinetic trace of fluorescence intensity over time for each well.
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (ΔRFU).
-
Normalization: Data can be normalized to the response of a maximal concentration of a positive control agonist (100%) and the vehicle control (0%).
-
Dose-Response Curves: Plot the normalized response against the logarithm of the agonist concentration.
-
EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).[24]
Representative Data
| Compound | Concentration (nM) | ΔRFU (Mean ± SD) | % Max Response |
| Vehicle (0.1% DMSO) | N/A | 150 ± 25 | 0% |
| This compound | 1 | 210 ± 30 | 4.8% |
| 10 | 850 ± 60 | 56.0% | |
| 100 | 1300 ± 95 | 92.0% | |
| 1000 | 1400 ± 110 | 100.0% | |
| TUG-891 (Positive Control) | 1000 | 1380 ± 105 | 98.4% |
| Ionomycin (System Control) | 5000 | 2500 ± 200 | N/A |
Hypothetical data for illustrative purposes.
Expected Outcome: this compound should produce a concentration-dependent increase in intracellular calcium in GPR120-expressing cells but not in the parental cell line. The calculated EC50 value provides a quantitative measure of the compound's potency.
Troubleshooting and Scientific Considerations
-
No Signal or Weak Signal:
-
Cause: Poor cell health, low receptor expression, inactive compound, or insufficient dye loading.[21]
-
Solution: Verify cell viability. Confirm GPR120 expression via qPCR or Western blot. Use a positive control agonist and a calcium ionophore (e.g., Ionomycin) to confirm cell responsiveness and successful dye loading.[21][25]
-
-
High Background Fluorescence:
-
Cause: Autofluorescent compounds, serum in the assay buffer, or incomplete removal of extracellular dye.
-
Solution: Screen compounds for autofluorescence. Ensure a serum-free assay buffer. If not using a no-wash kit, include a gentle wash step after dye loading, though this may increase variability.[18][20]
-
-
High Well-to-Well Variability:
-
Cause: Uneven cell plating, edge effects, or pipetting errors.
-
Solution: Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate. Use automated liquid handlers for compound addition to ensure precision.
-
-
Receptor Desensitization:
Conclusion
The fluorescence-based calcium mobilization assay is a powerful and widely adopted method for studying Gq-coupled GPCRs like GPR120.[26][27] It offers a robust, sensitive, and high-throughput-compatible platform for the discovery and pharmacological characterization of novel agonists such as this compound. By understanding the underlying signaling pathway and adhering to a validated protocol, researchers can generate high-quality, reproducible data to advance drug development programs targeting GPR120.
References
- Mancini, A. D., & Poitout, V. (2015). GPR120/FFAR4 as a therapeutic target for metabolic diseases. Molecular Metabolism, 4(6), 447-458. [URL: https://www.cell.com/molecular-metabolism/fulltext/S2212-8778(15)00057-3]
- Silly, F., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (91), e51714. [URL: https://www.jove.com/t/51714/characterization-of-g-protein-coupled-receptors-by-a-fluorescence]
- AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [URL: https://www.researchgate.net/publication/344685108_Calcium_Imaging_Tips_Troubleshooting_Techniques_to_Optimize_Your_Calcium_Flux_Assay]
- Benchchem. (n.d.). Troubleshooting low signal in Encenicline Hydrochloride calcium flux assays. [URL: https://www.benchchem.com/troubleshooting-low-signal-in-encenicline-hydrochloride-calcium-flux-assays]
- Villegas-Comonfort, S., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(8), 4459-4488. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02251]
- Abcam. (2024). Fluo-4 Assay Kit (Calcium) (ab228555). [URL: https://www.abcam.com/products/assay-kits/fluo-4-assay-kit-calcium-ab228555.html]
- Song, T., et al. (2016). GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway. Molecular and Cellular Endocrinology, 434, 1-13. [URL: https://pubmed.ncbi.nlm.nih.gov/27312108/]
- Villegas-Comonfort, S., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02251]
- Sun, Q., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 973–981. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4122533/]
- Creative Animodel. (2017). Calcium & IP3 Pathway. YouTube. [URL: https://www.youtube.
- Kruse, M., et al. (2005). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. Journal of Neuroscience, 25(1), 60-71. [URL: https://www.jneurosci.org/content/25/1/60]
- Turek-Etienne, T., et al. (2012). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. ASSAY and Drug Development Technologies, 10(2), 154-165. [URL: https://www.liebertpub.com/doi/10.1089/adt.2011.0408]
- Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [URL: https://www.moleculardevices.com/sites/default/files/en/assets/app-note/dd/ht-homogeneous-gpcr-assays-flipr-calcium-5-assay-kit.pdf]
- ResearchGate. (n.d.). Saturated and LCFAs increase calcium mobilization in cells... [URL: https://www.researchgate.net/figure/Saturated-and-LCFAs-increase-calcium-mobilization-in-cells-overexpressing-GPR120-and_fig1_262575231]
- Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-2288-1_1]
- Raihan, S. Z., et al. (2015). A cell based model for GPR120 ligand screening. pA2 Online. [URL: https://www.pa2online.org/abstracts/Vol13Issue1abst008P.pdf]
- Liu, Y., et al. (2015). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Adipocyte, 4(1), 23-31. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289602/]
- Zeng, W., et al. (2003). A new mode of Ca2+ signaling by G protein-coupled receptors: gating of IP3 receptor Ca2+ release channels by Gbetagamma. The Journal of Cell Biology, 161(5), 937–946. [URL: https://rupress.org/jcb/article/161/5/937/25048/A-new-mode-of-Ca2-signaling-by-G-protein-coupled]
- Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(16), e1213. [URL: https://bio-protocol.org/e1213]
- Stawicka, M., et al. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. Cells, 10(5), 1228. [URL: https://www.mdpi.com/2073-4409/10/5/1228]
- JoVE. (2023). IP3/DAG Signaling Pathway. Journal of Visualized Experiments. [URL: https://www.jove.
- Life Technologies. (2013). Fluo-4 Calcium Imaging Kit. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/manuals/mp34050.pdf]
- Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96-101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5238488/]
- Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [URL: https://www.agilent.com/cs/library/applications/application-note-characterizing-calcium-mobilization-lionheart-fx-5994-5419en-agilent.pdf]
- Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [URL: https://www.ddw-online.com/high-throughput-calcium-flux-assays-luminescent-versus-fluorescent-readout-1934-201609/]
- Raihan, S. Z., et al. (2016). A cell based model for GPR120 ligand screening. ResearchGate. [URL: https://www.researchgate.net/publication/301683407_A_cell_based_model_for_GPR120_ligand_screening]
- Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96-101. [URL: https://pubmed.ncbi.nlm.nih.gov/28105282/]
- PubChem. (n.d.). 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14844864]
- ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. [URL: https://www.researchgate.net/publication/311542456_Discovery_of_Chromane_Propionic_Acid_Analogues_as_Selective_Agonists_of_GPR120_with_in_Vivo_Activity_in_Rodents]
- ResearchGate. (n.d.). GPR120 is overexpressed and functional in human CRC cell lines. [URL: https://www.researchgate.net/figure/GPR120-is-overexpressed-and-functional-in-human-CRC-cell-lines-a-Western-blotting_fig1_273142279]
- ResearchGate. (2019). Why fluo4-AM Calcium assay is not working?. [URL: https://www.researchgate.net/post/Why_fluo4-AM_Calcium_assay_is_not_working]
- Multispan, Inc. (n.d.). Multispan GPCR Stable Cell Line Generation for Cell-Based Assay. [URL: https://www.multispaninc.com/cell-lines.php]
- Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963. [URL: https://www.mdpi.com/1420-3049/27/24/8963]
- Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 171(15), 3585-3599. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4128052/]
- Receptor.AI. (n.d.). Targeting GPCRs for Treating Obesity and Inflammation. [URL: https://www.receptor.
- Santa Cruz Biotechnology. (n.d.). This compound. [URL: https://www.scbt.com/p/3-chroman-6-yl-propionic-acid-1217621-34-4]
- Sun, Q., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 8, 973-981. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4122533/]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pa2online.org [pa2online.org]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new mode of Ca2+ signaling by G protein-coupled receptors: gating of IP3 receptor Ca2+ release channels by Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jove.com [jove.com]
- 17. content.abcam.com [content.abcam.com]
- 18. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. agilent.com [agilent.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Framework for Profiling 3-Chroman-6-yl-propionic Acid Activity Using a β-Arrestin Recruitment Assay
Introduction: Beyond G-Protein Signaling
For decades, G protein-coupled receptors (GPCRs) were primarily understood through the lens of G protein activation, leading to the generation of second messengers like cAMP or calcium. However, this view represents only one dimension of a complex signaling landscape. Upon agonist binding, GPCRs are also phosphorylated by GPCR kinases (GRKs), an event that triggers the recruitment of cytosolic proteins called β-arrestins.[1][2] Initially, this interaction was characterized as a mechanism for signal termination, or desensitization, by sterically hindering further G protein coupling and promoting receptor internalization.[1][3]
It is now unequivocally established that β-arrestins are not mere terminators but are versatile scaffolding proteins that initiate their own wave of G protein-independent signaling.[1][4] This second wave of signaling, often originating from endosomal compartments, can activate distinct pathways, such as the mitogen-activated protein kinase (MAPK) cascade, with different kinetics and cellular outcomes compared to G protein-mediated signals.[1][2]
This dual-signaling capacity has given rise to the concept of biased agonism or functional selectivity .[5][6] This paradigm posits that a ligand can stabilize a specific receptor conformation that preferentially activates one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), or vice-versa.[5][7] The therapeutic implications are profound; a biased agonist could theoretically be designed to activate only the signaling pathways responsible for therapeutic effects while avoiding those that cause adverse side effects.[7][8]
This application note provides a comprehensive framework for characterizing a novel compound, 3-Chroman-6-yl-propionic acid , using a β-arrestin recruitment assay. As the specific GPCR target for this compound is not yet defined, this document serves as a detailed, target-agnostic protocol. It is designed for researchers seeking to profile this, or any test compound, for its ability to induce β-arrestin recruitment at a GPCR of their choice, a critical step in modern drug discovery and chemical biology.
Assay Principle: NanoBRET™ Technology
To quantify the interaction between an activated GPCR and β-arrestin in real-time within living cells, we will employ the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology. BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor.[9]
In this application, the selected GPCR is genetically fused to the ultra-bright NanoLuc® (Nluc) luciferase (the donor), and β-arrestin is fused to a fluorescent protein, such as HaloTag® labeled with a fluorescent ligand (the acceptor).
-
Inactive State: In the absence of an activating ligand, the Nluc-GPCR and the fluorescently-labeled β-arrestin are spatially separated within the cell. Addition of the NanoLuc® substrate, furimazine, results in light emission from the donor, but no significant energy transfer occurs.[9]
-
Active State: Upon binding of an agonist (e.g., this compound) to the Nluc-GPCR, the receptor undergoes a conformational change, is phosphorylated by endogenous GRKs, and recruits β-arrestin. This brings the donor and acceptor into close proximity (<10 nm), allowing for efficient resonance energy transfer. The energy from the luciferase excites the fluorophore, which in turn emits light at its characteristic longer wavelength.
The BRET signal is calculated as the ratio of the acceptor emission to the donor emission. An increase in this ratio is directly proportional to the extent of β-arrestin recruitment.
Visualizing the Core Concepts
The Dual Nature of GPCR Signaling
Agonist binding to a GPCR can trigger two major signaling cascades. The classical pathway involves G protein activation, while the second involves GRK-mediated phosphorylation and the subsequent recruitment of β-arrestin, which can lead to receptor desensitization or initiate a distinct wave of signaling.
Caption: Bimodal signaling pathways of an activated GPCR.
The Principle of Biased Agonism
A biased agonist selectively engages one signaling pathway over another. Compared to a balanced (endogenous) agonist that activates both pathways, a G protein-biased agonist would show strong G protein activation but weak β-arrestin recruitment, while a β-arrestin-biased agonist would show the opposite profile.
Caption: Conceptual model of biased agonism.
Detailed Experimental Protocol
This protocol outlines the steps for assessing this compound-induced β-arrestin recruitment to a user-defined GPCR expressed in HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 cells (ATCC® CRL-1573™). These cells are widely used for heterologous expression of GPCRs and have robust endogenous machinery, including GRKs and β-arrestins.[10]
-
Expression Plasmids:
-
pNLF1-N[GPCR]: Your GPCR of interest cloned into a vector with an N-terminal NanoLuc® fusion.
-
pFC36V-ARRB2: A vector expressing human β-arrestin-2 with a C-terminal HaloTag® fusion.
-
-
Transfection Reagent: FuGENE® HD or similar high-efficiency reagent.
-
Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Opti-MEM™ I Reduced Serum Medium (phenol red-free).[9]
-
HaloTag® Ligand: HaloTag® NanoBRET™ 618 Ligand (Promega).
-
Luciferase Substrate: NanoBRET™ Nano-Glo® Substrate (Promega).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock concentration.
-
Positive Control: A known agonist for your GPCR of interest.
-
Assay Plates: White, opaque, 96-well or 384-well cell culture plates.
-
Instrumentation: A plate reader capable of measuring dual-filtered luminescence (e.g., equipped with 450 nm and >610 nm filters).
Experimental Workflow
Caption: Step-by-step experimental workflow for the NanoBRET™ assay.
Step-by-Step Methodology
Day 1: Cell Plating
-
Culture HEK293 cells to ~80-90% confluency.
-
Trypsinize, count, and seed cells into a 10 cm dish at a density that will achieve 70-80% confluency the next day.
Day 2: Transfection
-
Prepare a transfection mix according to the manufacturer's protocol (e.g., FuGENE® HD). A 1:20 ratio of Nluc-GPCR to β-arrestin-HaloTag plasmid DNA is recommended to ensure the acceptor is in excess.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This incubation period allows for sufficient expression of the fusion proteins.
-
Day 3: Cell Labeling and Plating for Assay
-
Replace the culture medium with fresh pre-warmed medium containing the HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM).
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Rationale: This allows for covalent labeling of the HaloTag® fusion protein.
-
-
Wash the cells twice with DPBS to remove any unbound ligand.
-
Trypsinize the cells, neutralize with culture medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Opti-MEM™ to a final density of 2 x 10⁵ cells/mL.
-
Dispense 80 µL of the cell suspension into each well of a white 96-well assay plate.
Day 4: Compound Addition and Signal Detection
-
Compound Preparation: Prepare a 5X serial dilution plate of this compound and the positive control agonist in Opti-MEM™. Include a vehicle control (e.g., 0.5% DMSO).
-
Compound Addition: Add 20 µL of the 5X compound dilutions to the corresponding wells of the cell plate. The final DMSO concentration should be ≤0.1%.
-
Substrate Addition: Prepare the Nano-Glo® Substrate by diluting it 1:100 with the Nano-Glo® buffer. Add 25 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for 60-90 minutes.
-
Rationale: The optimal incubation time can vary between GPCRs (Class A vs. Class B interactions) and should be determined empirically.[5]
-
-
Plate Reading: Measure luminescence using a plate reader equipped with two filters: a donor filter (450 nm, 80 nm bandpass) and an acceptor filter (610 nm long-pass).
Data Analysis and Interpretation
Calculating the NanoBRET™ Ratio
The raw data consists of luminescence readings from the acceptor channel (A) and the donor channel (D). The NanoBRET™ ratio is calculated for each well: BRET Ratio = (Acceptor Emission) / (Donor Emission)
To account for background signal, a corrected BRET ratio is often used: Corrected BRET Ratio = BRET Ratio - BRET Ratio (Vehicle Control)
This value is typically multiplied by 1000 to express it in milliBRET units (mBU).
Generating Dose-Response Curves
-
Plot the Corrected BRET Ratio (mBU) against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software such as GraphPad Prism.
-
From the curve, determine the key pharmacological parameters:
-
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response.
-
Eₘₐₓ (Maximum effect): The maximal BRET signal observed at saturating concentrations of the compound.
-
Sample Data Presentation
The following table illustrates a representative dataset for a hypothetical experiment testing this compound against a known positive control.
| Compound Concentration [M] | Log[M] | Positive Control (mBU) | This compound (mBU) |
| 1.00E-11 | -11.0 | 5.2 | 2.1 |
| 1.00E-10 | -10.0 | 15.8 | 4.5 |
| 1.00E-09 | -9.0 | 75.4 | 10.3 |
| 1.00E-08 | -8.0 | 250.1 | 22.6 |
| 1.00E-07 | -7.0 | 410.6 | 48.9 |
| 1.00E-06 | -6.0 | 485.3 | 95.7 |
| 1.00E-05 | -5.0 | 498.9 | 155.2 |
| EC₅₀ | 5.8 nM | 2.1 µM | |
| Eₘₐₓ | 501 mBU | 160 mBU |
Assay Validation: The Z'-Factor
To ensure the robustness and reliability of the assay for screening, the Z'-factor should be calculated.[11][12] This metric quantifies the separation between the positive and negative controls.
Z'-Factor = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control (saturating agonist concentration).
-
μₙ and σₙ are the mean and standard deviation of the negative control (vehicle).
An assay is considered excellent for screening if Z' > 0.5 .[11][13]
Interpretation and Next Steps
The results from this assay will classify this compound's activity at the chosen GPCR target:
-
Agonist: If the compound produces a concentration-dependent increase in the BRET signal, it is an agonist for β-arrestin recruitment. Its potency (EC₅₀) and efficacy (Eₘₐₓ) can be compared to the positive control.
-
Antagonist: If the compound shows no activity on its own but inhibits the BRET signal induced by a known agonist, it is an antagonist.
-
No Activity: If the compound shows no effect alone or in the presence of an agonist, it is inactive at this target in this pathway.
The crucial next step is to compare these findings with data from a G protein-centric assay (e.g., a cAMP or calcium flux assay). By quantifying the activity of this compound in both pathways, a "bias factor" can be calculated. This quantitative measure will reveal if the compound preferentially activates one pathway over the other, providing a complete pharmacological profile and guiding future drug development efforts.
References
-
Jean-Charles, P., Kaur, S., & Shenoy, S. K. (2017). G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms. Journal of Cardiovascular Pharmacology, 70(3), 142–158. [Link]
-
Smith, J. S., & Rajagopal, S. (2016). The β-arrestins: multifunctional regulators of G protein-coupled receptors. Journal of Biological Chemistry, 291(17), 8969-8977. This is a conceptual reference, and a direct link may not be available from the search results. A relevant link is: Kenakin, T., & Christopoulos, A. (2013). Biased agonism: an emerging paradigm in GPCR drug discovery. Nature Reviews Drug Discovery, 12(3), 205-216. [Link]
-
Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). Biased agonism: a new paradigm in G protein-coupled receptor drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(2), 271-282. This is a conceptual reference, and a direct link may not be available from the search results. A relevant link is: On, K., & Strachan, R. T. (2019). A cellular perspective of bias at G protein-coupled receptors. Molecular Pharmacology, 96(3), 296-306. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]
-
ResearchGate. (n.d.). GPCR-mediated signaling pathways. β-Arrestins participate in two.... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2017). G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms. PubMed. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
-
Stallaert, W., Christopoulos, A., & Bouvier, M. (2011). A practical guide to approaching biased agonism at G protein coupled receptors. Neuropharmacology, 60(1), 35-43. This is a conceptual reference, and a direct link may not be available from the search results. A relevant link is: Frontiers in Pharmacology. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. [Link]
-
Irannejad, R., & von Zastrow, M. (2020). β-arrestin mediates communication between plasma membrane and intracellular GPCRs to regulate signaling. bioRxiv. [Link]
-
ResearchGate. (2025). A Review on the Potential of Biased Agonism in the GPCR Signalosome for Therapeutic Efficacy. ResearchGate. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. NC State University. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
- Ingrassia, A. A., & Grant, B. J. (Eds.). (2012). G protein-independent and β arrestin-dependent GPCR signaling.
-
Bio-protocol. (2023). GPCR deorphanization assay in HEK-293 cells. Bio-protocol. [Link]
-
Atwood, B. K., Winder, D. G., & Magnusson, K. R. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC Genomics, 12, 14. [Link]
-
BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. BMG LABTECH. [Link]
Sources
- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G protein-independent and β arrestin-dependent GPCR signaling (Chapter 11) - G Protein-Coupled Receptors [resolve.cambridge.org]
- 4. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular perspective of bias at G protein‐coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
Application Notes and Protocols for High-Throughput Screening Assays for Novel GPR120 Agonists
Introduction: GPR120/FFAR4 as a Key Therapeutic Target
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by medium to long-chain unsaturated fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 is a key player in nutrient sensing and orchestrates a range of physiological responses.[2][3][4] Its expression in metabolic tissues such as the intestines, adipose tissue, and in immune cells like macrophages underscores its therapeutic potential.[1][5][6] Dysfunctional GPR120 has been linked to obesity and insulin resistance, making it a compelling target for the development of novel therapeutics for type 2 diabetes, obesity, and inflammatory diseases.[3][7]
The activation of GPR120 initiates a cascade of intracellular signaling events through two primary pathways. The first is a Gαq/11-dependent pathway that stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream kinases like ERK1/2.[6][8] The second major pathway involves the recruitment of β-arrestin 2, which mediates the potent anti-inflammatory effects of GPR120 by inhibiting pro-inflammatory signaling cascades.[1][2] This dual signaling capability offers a unique opportunity for biased agonism, where compounds could selectively activate one pathway over the other, leading to more targeted therapeutic effects.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for high-throughput screening (HTS) of novel GPR120 agonists. We will delve into the rationale behind various assay choices and provide detailed, field-proven protocols for their successful implementation.
GPR120 Signaling Pathways
Understanding the signaling pathways downstream of GPR120 activation is fundamental to designing effective HTS assays. The choice of assay will determine which aspect of receptor activation is being measured.
Caption: GPR120 dual signaling pathways.
Principles of High-Throughput Screening for GPR120 Agonists
The primary goal of an HTS campaign is to rapidly and efficiently screen large compound libraries to identify "hits"—compounds that exhibit the desired biological activity. For GPR120, this translates to identifying molecules that can activate the receptor. The choice of HTS assay is critical and should be guided by the specific research question, available resources, and the desired endpoint.
Calcium Mobilization Assays: A Primary Screening Mainstay
Rationale: The Gαq-mediated release of intracellular calcium is a robust and rapid response to GPR120 activation.[8] This makes calcium mobilization assays a popular choice for primary HTS campaigns. These assays are homogeneous (no-wash), easily automated, and provide a strong signal-to-noise ratio.
Methodology: The most common method utilizes fluorescent calcium-sensitive dyes, such as Fluo-4 or Calcium-6, that exhibit increased fluorescence upon binding to free calcium.[4] Cells expressing GPR120 are loaded with the dye, and the addition of an agonist triggers a transient increase in fluorescence, which is measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or a FlexStation.[4][9]
β-Arrestin Recruitment Assays: Probing a Key Anti-Inflammatory Pathway
Rationale: The recruitment of β-arrestin 2 to the activated GPR120 is a key event in the receptor's anti-inflammatory signaling.[2] Assays that measure this interaction are crucial for identifying compounds that may have potent anti-inflammatory properties. Furthermore, comparing the activity of a compound in a β-arrestin assay versus a Gαq-mediated assay can reveal biased agonism.
Methodology: Several technologies are available for measuring β-arrestin recruitment in a high-throughput format:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay involves fusing a luciferase (e.g., Renilla luciferase) to β-arrestin and a fluorescent acceptor (e.g., YFP) to GPR120.[10] Upon agonist-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength.
-
Enzyme Fragment Complementation (EFC): The PathHunter® platform from DiscoverX is a widely used EFC-based assay.[5][11] In this system, GPR120 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-mediated recruitment of β-arrestin brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.
Reporter Gene Assays: Measuring Downstream Transcriptional Events
Rationale: Reporter gene assays provide a more downstream and integrated measure of receptor activation. They are particularly useful for confirming hits from primary screens and for studying the transcriptional consequences of GPR120 signaling.
Methodology: These assays typically involve a reporter gene (e.g., luciferase or alkaline phosphatase) under the control of a response element that is activated by a GPR120-mediated signaling pathway. For instance, a cAMP response element (CRE) can be used in a system where the Gαq pathway is engineered to couple to the Gαs pathway, leading to cAMP production.[3] Agonist activation of GPR120 results in the expression of the reporter gene, which can be quantified by measuring light output or enzymatic activity.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell line, reagents, and instrumentation used.
Protocol 1: High-Throughput Calcium Mobilization Assay
This protocol is designed for a 384-well format and is suitable for primary screening of large compound libraries.
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human or mouse GPR120.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW Calcium Assay Kit).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist (e.g., TUG-891 or α-linolenic acid).
-
Test compounds.
-
Procedure:
-
Cell Plating:
-
Seed the GPR120-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare a compound plate containing the test compounds and controls (positive agonist and vehicle) at the desired concentrations.
-
Place the cell plate and the compound plate into the FLIPR or FlexStation.
-
The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis:
-
The response is typically measured as the maximum change in fluorescence intensity from baseline.
-
Normalize the data to the response of the positive control.
-
Hits are identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative control).
| Parameter | Typical Value |
| Cell Density | 10,000 - 20,000 cells/well |
| Dye Loading Time | 1 hour |
| Compound Incubation | Real-time measurement |
| Positive Control | TUG-891 (10 µM) |
| Z'-factor | > 0.5 |
Protocol 2: High-Throughput β-Arrestin Recruitment Assay (PathHunter® EFC)
This protocol is adapted for the DiscoverX PathHunter® β-arrestin assay and is suitable for hit confirmation and characterization.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
Topic: Pharmacokinetic Profiling of 3-Chroman-6-yl-propionic acid in Animal Models
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to performing a preclinical pharmacokinetic (PK) evaluation of 3-Chroman-6-yl-propionic acid. The chroman scaffold is a privileged structure in medicinal chemistry, with analogues showing potential as selective agonists for G-protein coupled receptors like GPR120, a target for type 2 diabetes.[1][2] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development.[3][4] This document outlines detailed, field-proven protocols for the in-life phase in rodent models, bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent pharmacokinetic data analysis. The methodologies are designed to be self-validating, adhering to principles outlined in regulatory guidance documents to ensure data integrity and reliability.[5][6]
Introduction: The Rationale for Pharmacokinetic Profiling
The journey of a drug candidate from discovery to clinical application is underpinned by a rigorous preclinical evaluation. Pharmacokinetic (PK) studies are a cornerstone of this process, describing what the body does to a drug.[4] For a novel compound like this compound, understanding its PK profile is essential for several reasons:
-
Dose Selection and Prediction: Early PK data helps in selecting appropriate dose levels for subsequent efficacy and toxicology studies.[3] By understanding parameters like clearance and volume of distribution, we can predict the dosing regimen required to achieve therapeutic concentrations.[7]
-
Bioavailability Assessment: Comparing drug exposure after oral (PO) and intravenous (IV) administration allows for the determination of oral bioavailability (F), a critical parameter for orally administered drug candidates.[8]
-
Interspecies Scaling: Data from animal models serves as the foundation for predicting human pharmacokinetics, a crucial step before first-in-human clinical trials.[9][10]
-
Safety and Efficacy Correlation: PK data, when combined with pharmacodynamic (PD) readouts, establishes the exposure-response relationship, linking drug concentration at the site of action to its therapeutic effect and potential toxicity.[4]
This guide provides the necessary protocols to generate this foundational data for this compound.
Experimental Design: Foundational Choices
The quality of PK data is directly dependent on a well-conceived experimental design. The choices made at this stage dictate the relevance and interpretability of the results.
Selection of Animal Models
Rodents are the most common species for initial PK screening due to their well-characterized biology, cost-effectiveness, and established use in drug development.[11]
-
Primary Species: Sprague-Dawley (SD) Rat. The rat is a robust and widely accepted model. Its larger size compared to the mouse facilitates serial blood sampling from a single animal, which reduces inter-animal variability and the total number of animals required. We recommend using both male and female rats to identify any potential sex-based differences in pharmacokinetics, which can arise from differential expression of metabolic enzymes.[12]
-
Secondary Species: C57BL/6 Mouse. The mouse model is invaluable, particularly when linking PK to efficacy in disease models, many of which are established in mice (e.g., diet-induced obesity models for a GPR120 agonist).[1]
Dosing Formulation and Administration
The goal is to deliver the compound in a solubilized, stable, and biocompatible vehicle.
-
Intravenous (IV) Administration: An IV dose is essential to determine the compound's disposition and clearance independent of absorption processes. It provides the reference for 100% bioavailability.
-
Vehicle Example: A common vehicle is Solutol HS 15/Ethanol/Water (10/10/80, v/v/v). The formulation must be sterile-filtered and proven to keep the compound in solution.
-
-
Oral (PO) Administration: This route is critical for assessing absorption characteristics and determining oral bioavailability.
-
Vehicle Example: A suspension in 0.5% methylcellulose with 0.1% Tween 80 in water is a standard choice for oral gavage, as it ensures uniform delivery of poorly soluble compounds.
-
Integrated Experimental Workflow
A successful PK study requires seamless integration of the in-life phase, sample processing, and data analysis. The following diagram illustrates the overall workflow.
Caption: Overall Pharmacokinetic Study Workflow.
Protocol 1: In-Life Study in Sprague-Dawley Rats
Objective: To determine the plasma concentration-time profile of this compound following IV and PO administration.
Materials:
-
Sprague-Dawley rats (n=3-4 per group/sex), weight-matched.
-
Dosing formulations (IV and PO).
-
Appropriate syringes and gavage needles.
-
K2-EDTA tubes for blood collection.
-
Centrifuge.
-
Freezer (-80°C).
Procedure:
-
Acclimatization: Acclimatize animals to the facility for at least 3 days prior to the study.
-
Fasting: For the PO group, fast animals overnight (approx. 12 hours) with free access to water. This is crucial as food can significantly affect drug absorption.
-
Pre-Dose Sample: Collect a blank blood sample (Time 0) from each animal.
-
Dosing:
-
IV Group: Administer the compound via a bolus injection into the tail vein. A typical dose for a discovery PK study is 1-2 mg/kg.
-
PO Group: Administer the compound via oral gavage. A typical oral dose is 5-10 mg/kg.
-
-
Blood Sampling: Collect approximately 150 µL of blood into K2-EDTA tubes at specified time points. A typical schedule is:
-
IV: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to uniquely labeled cryovials and store them at -80°C until bioanalysis.
Protocol 2: LC-MS/MS Bioanalytical Method
Objective: To accurately quantify the concentration of this compound in plasma samples. LC-MS/MS is the industry standard for this task due to its superior sensitivity and selectivity.[13][14]
Method Validation
Before analyzing study samples, the method must be validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[5][6] This ensures the data is reliable. Key validation parameters include:
-
Selectivity & Specificity: No interference at the retention time of the analyte.
-
Accuracy & Precision: Within ±15% (±20% at the LLOQ).
-
Calibration Curve: Demonstrating a linear response across the desired concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Assessing the efficiency of the extraction and the influence of plasma components on ionization.
-
Stability: Ensuring the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).
Sample Preparation Workflow: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples before injection.[15]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. nebiolab.com [nebiolab.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. bioagilytix.com [bioagilytix.com]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translational Pharmacokinetic/Pharmacodynamic Model for mRNA-3927, an Investigational Therapeutic for the Treatment of Propionic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of 3-Chroman-6-yl-propionic acid in Biological Samples
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 3-Chroman-6-yl-propionic acid in biological matrices, primarily human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. We address various analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Emphasis is placed on the rationale behind experimental choices, adherence to regulatory guidelines, and the establishment of self-validating systems for data integrity.
Introduction: The Significance of Quantifying this compound
This compound and its derivatives are emerging as a class of compounds with significant therapeutic potential, explored for their roles as selective agonists for G-protein coupled receptors like GPR120, which are implicated in metabolic diseases such as type 2 diabetes.[1] Accurate quantification of this analyte in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development and clinical pharmacology.[2][3]
The inherent complexity of biological matrices, such as plasma, necessitates highly selective and sensitive analytical methods to isolate and quantify the target analyte amidst a multitude of endogenous substances. This guide outlines strategies to overcome these challenges, ensuring reliable and reproducible data that meets stringent regulatory standards set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₄O₃[7]
-
Molecular Weight: 206.24 g/mol [7]
-
Predicted Physicochemical Properties: Based on the structure, which includes a chroman ring and a propionic acid side chain, this compound is anticipated to be a moderately polar compound. The propionic acid moiety confers acidic properties, with an estimated pKa similar to that of propionic acid itself (around 4.87).[8] This acidic nature is a critical consideration for developing effective extraction and chromatographic methods. The calculated XLogP3 for a structurally related compound, 3-(2-Oxo-2H-chromen-3-yl)-propionic acid, is 1.7, suggesting a degree of lipophilicity that allows for partitioning into organic solvents.[9]
Bioanalytical Method Validation: A Regulatory Imperative
The validation of bioanalytical methods is a mandatory process to ensure the reliability of quantitative data submitted to regulatory agencies.[5] This process demonstrates that an analytical method is fit for its intended purpose. The key validation parameters, as stipulated by the FDA and EMA guidelines, are summarized below.[4][6][10]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy: within ±15% of the nominal concentration (±20% at the LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5, with accuracy and precision within the specified limits. |
| Matrix Effect | The alteration of analyte response due to the presence of co-eluting, undetected matrix components. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for defined periods. | Analyte concentrations should be within ±15% of the initial concentration. |
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[11][12] The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the analytical instrumentation.
Workflow for Biological Sample Preparation
Caption: A generalized workflow for the preparation of biological samples for analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[12][13] It is often used for high-throughput screening due to its simplicity.
Protocol: Protein Precipitation with Acetonitrile
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT and can provide a cleaner extract. The choice of extraction solvent is critical and is based on the polarity and solubility of the analyte. For an acidic compound like this compound, adjusting the pH of the aqueous phase below its pKa will render it more non-polar, facilitating its extraction into an organic solvent.
Protocol: Liquid-Liquid Extraction
-
Sample Preparation: Thaw and vortex 200 µL of plasma as described previously.
-
Internal Standard Addition: Spike with 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 1 M hydrochloric acid to acidify the sample (pH < 3). This step is crucial for protonating the carboxylic acid group of the analyte, thereby increasing its hydrophobicity.
-
Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Extraction: Vortex the mixture for 5 minutes, followed by shaking on a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue as described in the PPT protocol.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can effectively remove matrix interferences, leading to improved assay sensitivity and robustness.[11] The choice of sorbent is based on the analyte's properties. For this compound, a mixed-mode or a reversed-phase sorbent could be effective.
Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (acidified as in the LLE protocol) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as previously described.
Analytical Methodologies
HPLC-UV Method
An HPLC-UV method can be a cost-effective approach for the quantification of this compound, provided the required sensitivity is not excessively low. The chroman moiety is expected to have a UV absorbance maximum that can be exploited for detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the analyte is in its protonated form, leading to better retention on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV spectral analysis of a standard solution of this compound (a scan from 200-400 nm is recommended).
LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is the gold standard in bioanalysis.[2] This technique is particularly useful for quantifying low concentrations of analytes in complex matrices.
Instrumentation and Conditions:
-
LC System: A UHPLC system for fast and efficient separations.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is recommended for a carboxylic acid-containing compound.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a potentially smaller particle size column (e.g., <2 µm) and a lower flow rate compatible with the MS interface.
Workflow for LC-MS/MS Method Development
Caption: A flowchart outlining the key steps in developing a robust LC-MS/MS method.
Data Interpretation and Quality Control
The use of an internal standard is crucial for correcting for variability in sample preparation and instrument response. Calibration curves should be prepared in the same biological matrix as the samples to account for matrix effects. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.
Conclusion
The successful quantification of this compound in biological samples is achievable through the careful selection and optimization of sample preparation and analytical techniques. The protocols outlined in this guide provide a solid foundation for developing and validating robust bioanalytical methods. It is essential to adhere to regulatory guidelines to ensure the integrity and acceptability of the generated data in drug development programs. Further optimization of these methods may be required based on the specific laboratory instrumentation and the nature of the study samples.
References
-
PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
MDPI. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
Waters. Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ACS Publications. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
-
Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]
-
SCION Instruments. (2021). Sample Preparation – Manual Solid Phase Extraction. [Link]
-
ResearchGate. (2003). Liquid-liquid equilibria of propionic acid - Water - Solvent (n-Hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Clinical Chemistry. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. [Link]
-
protocols.io. (2019). a protein precipitation extraction method. [Link]
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
NIH. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]
-
ResearchGate. (2012). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
-
MDPI. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
-
ResearchGate. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
NIH. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. [Link]
-
MDPI. (2021). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. [Link]
-
MDPI. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. [Link]
-
PubMed. (2006). HPLC-UV determination of morphine in human plasma and its application to the clinical study. [Link]
-
TÜBİTAK Academic Journals. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. [Link]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 3-(6-Hydroxy-2-methyl-chroman-2-yl)-propionic acid methyl ester|690626-04-1 - MOLBASE Encyclopedia [m.molbase.com]
- 4. scbt.com [scbt.com]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid | C12H10O4 | CID 14844864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Yl)propanoic acid | C42H55N3O9 | CID 16403735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Propionic acid - Wikipedia [en.wikipedia.org]
Protocol for oral glucose tolerance test (OGTT) with 3-Chroman-6-yl-propionic acid
Topic: Evaluating the In Vivo Efficacy of 3-Chroman-6-yl-propionic acid on Glucose Homeostasis Using the Oral Glucose Tolerance Test (OGTT) in a Preclinical Model
For: Researchers, scientists, and drug development professionals
Introduction and Scientific Rationale
The oral glucose tolerance test (OGTT) is a cornerstone procedure in metabolic research, providing critical insights into an organism's ability to manage a glucose load. It is widely employed to diagnose glucose intolerance and to evaluate the efficacy of novel therapeutic agents for metabolic diseases like Type 2 Diabetes Mellitus (T2DM). This document provides a detailed protocol for conducting an OGTT in a preclinical rodent model to assess the activity of this compound, a potent and selective agonist for G protein-coupled receptor 120 (GPR120).
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for T2DM.[1] It is highly expressed in intestinal enteroendocrine L-cells and adipocytes.[1] The scientific premise for this protocol is based on the established mechanism that activation of GPR120 by agonists stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1] GLP-1, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells, leading to improved glucose disposal. Therefore, by evaluating the effect of this compound on glucose excursion during an OGTT, researchers can directly assess its potential as an insulin secretagogue and sensitizer.
GPR120 Signaling Pathway in Glucose Homeostasis
The therapeutic hypothesis rests on the signaling cascade initiated by the GPR120 agonist. Understanding this pathway is crucial for interpreting the experimental results. Upon oral administration, this compound is expected to engage GPR120 on gut L-cells, triggering a downstream signaling cascade that culminates in enhanced glucose control.
Caption: GPR120 agonist signaling pathway for improved glucose control.
Materials and Methods
Reagents and Consumables
-
Test Compound: this compound (Source: e.g., Santa Cruz Biotechnology, Cat# sc-217402 or equivalent)[2]
-
Vehicle Components: Hydroxypropyl methylcellulose (HPMC) or Carboxymethylcellulose (CMC), Sterile Water for Injection, Polysorbate 80 (Tween® 80) or other suitable surfactants/solubilizers.[3]
-
Glucose (Dextrose): Anhydrous, analytical grade (e.g., Sigma-Aldrich, Cat# G8270).
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Blood Collection Tubes: EDTA-coated or fluoride/oxalate tubes.[4]
-
Analysis Kits:
Equipment
-
Analytical balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Vortex mixer and/or sonicator
-
Centrifuge for blood sample processing
-
Plate reader for ELISA and enzymatic assays
Detailed Experimental Protocol
This protocol is designed for a cohort of mice and includes vehicle control and compound-treated groups. It is crucial that all experimental conditions are kept consistent across all animals.
Preparation and Acclimatization
-
Animal Acclimatization: Upon arrival, house mice for at least one week to acclimate to the facility environment. Maintain a standard 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
-
Handling: Handle mice for several days prior to the experiment to reduce stress-induced hyperglycemia.[7][8] Variations in handling and stress can significantly impact glucose homeostasis.[9]
-
Compound Formulation:
-
Rationale: this compound is likely to have low aqueous solubility. A suspension is often required for oral administration in preclinical studies.[3] The vehicle must be inert and not affect glucose metabolism.
-
Procedure: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC or CMC with 0.1% Tween® 80 in sterile water). The final concentration should be calculated based on the desired dose (e.g., 3, 10, 30 mg/kg) and a standard dosing volume of 10 mL/kg.[1] Prepare the vehicle alone for the control group. Ensure the suspension is homogenous using a vortex mixer or sonicator before each administration.
-
-
Glucose Solution Preparation: Prepare a 20% w/v glucose solution in sterile water (200 mg/mL). This allows for a 2 g/kg dose to be administered in a 10 mL/kg volume.
Experimental Workflow
The timing of each step is critical for the reproducibility of the OGTT. The workflow is designed to measure the compound's effect on the glucose challenge.
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. theseus.fi [theseus.fi]
- 6. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chroman-6-yl-propionic acid
Welcome to the technical support center for the synthesis of 3-Chroman-6-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chroman derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your research.
I. Synthetic Strategy Overview
The most direct and commonly employed route to synthesize this compound involves a two-step process:
-
Friedel-Crafts Acylation: Chroman is acylated with propionyl chloride in the presence of a Lewis acid catalyst to form 6-propionylchroman.
-
Reduction of the Ketone: The carbonyl group of 6-propionylchroman is reduced to a methylene group to yield the final product, this compound.
This guide will provide troubleshooting and optimization strategies for each of these critical steps.
II. Troubleshooting Guide
Step 1: Friedel-Crafts Acylation of Chroman
This reaction is a classic electrophilic aromatic substitution. However, its success is highly dependent on the precise control of reaction conditions to avoid common pitfalls.
Question: My Friedel-Crafts acylation is resulting in a low yield of the desired 6-propionylchroman, with a significant amount of unreacted chroman.
Answer:
This is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Lewis Acid Activity and Stoichiometry:
-
Rationale: Aluminum chloride (AlCl₃) is a strong Lewis acid and the conventional choice for Friedel-Crafts reactions. However, its high reactivity can sometimes lead to side reactions and degradation of starting material, especially with sensitive substrates like chroman. The stoichiometry is also critical; at least one equivalent of AlCl₃ is required per equivalent of the acylating agent, as it complexes with both the acyl chloride and the resulting ketone.
-
Troubleshooting Steps:
-
Ensure your AlCl₃ is anhydrous and of high purity. Moisture will deactivate the catalyst.
-
Gradually increase the equivalents of AlCl₃ from 1.1 to 1.5 equivalents. A slight excess can drive the reaction to completion.
-
If charring or significant byproduct formation is observed, consider a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[1]
-
-
-
Reaction Temperature:
-
Rationale: Friedel-Crafts reactions are typically exothermic. Running the reaction at too high a temperature can promote side reactions, including polyacylation and rearrangement.
-
Troubleshooting Steps:
-
Maintain a low temperature (0-5 °C) during the addition of the acylating agent and the Lewis acid.[1]
-
Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
-
Solvent Choice:
-
Rationale: The choice of solvent can significantly impact the solubility of the reactants and the Lewis acid complex, as well as the overall reaction rate.
-
Troubleshooting Steps:
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good starting points as they are relatively inert and good solvents for the reactants.
-
If solubility is an issue, consider carbon disulfide (CS₂), but be mindful of its toxicity and low boiling point.
-
-
Question: I am observing the formation of multiple isomers in my Friedel-Crafts acylation, not just the desired 6-propionylchroman.
Answer:
The chroman ring system has multiple positions susceptible to electrophilic attack. The formation of isomers, particularly acylation at the 8-position, can be a significant issue.
-
Steric Hindrance and Directing Effects:
-
Rationale: The ether oxygen in the chroman ring is an ortho-, para-directing group. This electronic effect favors substitution at the 6- and 8-positions. Steric hindrance can be exploited to favor acylation at the less hindered 6-position.
-
Troubleshooting Steps:
-
Choice of Acylating Agent: While propionyl chloride is standard, using a bulkier acylating agent like propionic anhydride might increase steric hindrance and favor substitution at the 6-position.
-
Lewis Acid: A bulkier Lewis acid-acylating agent complex might also enhance regioselectivity.
-
-
Step 2: Reduction of 6-propionylchroman
The choice of reduction method for the ketone intermediate is critical and depends on the overall stability of your molecule to acidic or basic conditions. The two most common methods are the Clemmensen and Wolff-Kishner reductions.
Question: My Clemmensen reduction of 6-propionylchroman is giving a low yield and some unexpected byproducts.
Answer:
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[2][3] While effective for many aryl ketones, the strongly acidic conditions can be problematic.
-
Substrate Stability:
-
Rationale: The chroman ring system, particularly the ether linkage, may be sensitive to strong acids, potentially leading to ring-opening or other side reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Time: Over-exposure to the acidic medium can lead to degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Consider a Milder Alternative: If acid sensitivity is a confirmed issue, the Wolff-Kishner reduction is the recommended alternative.
-
-
-
Reagent Quality:
-
Rationale: The effectiveness of the Clemmensen reduction is highly dependent on the quality of the zinc amalgam.
-
Troubleshooting Steps:
-
Freshly Prepare Zinc Amalgam: The surface of the zinc must be properly amalgamated to ensure reactivity. Follow a reliable procedure for the preparation of Zn(Hg).
-
Ensure Sufficient Acid: Use a sufficient excess of concentrated HCl to maintain acidic conditions throughout the reaction.
-
-
Question: The Wolff-Kishner reduction of my 6-propionylchroman is not proceeding to completion.
Answer:
The Wolff-Kishner reduction involves the formation of a hydrazone followed by its decomposition under basic conditions at high temperatures.[4][5][6]
-
Reaction Conditions:
-
Rationale: This reaction requires high temperatures (typically 180-200 °C) to drive the decomposition of the hydrazone and the evolution of nitrogen gas.[4][7] The choice of a high-boiling solvent is crucial.
-
Troubleshooting Steps:
-
Solvent: Ethylene glycol or diethylene glycol are standard high-boiling solvents for this reaction.[4][6]
-
Base: Potassium hydroxide (KOH) is a common and effective base. Ensure it is anhydrous.
-
Temperature Control: Ensure the reaction mixture reaches and maintains the required high temperature. Use a suitable heating mantle and thermometer.
-
Water Removal: The initial formation of the hydrazone produces water. Some protocols call for the removal of this water before proceeding to the high-temperature decomposition step to drive the equilibrium.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound?
A1: While the yield can vary significantly based on the optimization of each step, a well-optimized two-step synthesis as described can be expected to have an overall yield in the range of 60-80%.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, alternative routes could include:
-
Heck or Suzuki coupling: Starting with a 6-bromo- or 6-iodo-chroman and coupling it with a suitable propionic acid derivative.
-
Direct carboxylation: While more challenging, direct carboxylation of a 6-ethylchroman could be explored, though this is generally less efficient.
Q3: How can I best purify the final product?
A3: Purification of this compound can typically be achieved through the following methods:
-
Extraction: After the reduction step, the product can be extracted into an organic solvent. Washing with a saturated sodium bicarbonate solution will extract the acidic product into the aqueous layer, which can then be acidified and re-extracted to improve purity.[8]
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A mobile phase of hexane/ethyl acetate with a small amount of acetic acid can be effective.
Q4: What are the key analytical techniques to monitor the progress of the reactions and confirm the final product?
A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in both the acylation and reduction steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediate and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence and disappearance of the carbonyl group.
IV. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
Step 1: Friedel-Crafts Acylation - Synthesis of 6-propionylchroman
-
To a stirred solution of chroman (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
-
Slowly add propionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the chroman is consumed (typically 2-4 hours).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-propionylchroman.
Step 2: Wolff-Kishner Reduction - Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add the crude 6-propionylchroman from the previous step, diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Heat the mixture to 120-130 °C for 1 hour.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1-2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Reagents | Conditions | Typical Yield | Key Considerations |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | 50-70% | Potential for acid-sensitive side reactions with the chroman ring.[2][3] |
| Wolff-Kishner | N₂H₄·H₂O, KOH, Diethylene Glycol | 190-200 °C | 70-90% | Requires high temperatures; suitable for base-stable compounds.[4][5][6] |
V. Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree: Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
VI. References
-
Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]
-
Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids. Retrieved from
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
GeeksforGeeks. (n.d.). Clemmensen Reduction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Oral Bioavailability of 3-Chroman-6-yl-propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chroman-6-yl-propionic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with its oral bioavailability. As Senior Application Scientists, our goal is to provide you with not only the "how" but also the "why" behind these experimental strategies, ensuring a robust and scientifically sound approach to your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and concerns that arise when poor oral bioavailability is observed for this compound.
Question 1: My preliminary in vivo studies with this compound show very low plasma concentrations after oral administration. What are the likely causes?
Answer: Low oral bioavailability for a compound like this compound is often multifactorial. The most common reasons for this issue are linked to poor solubility and extensive first-pass metabolism.[1] The carboxylic acid group in the molecule, while potentially crucial for its therapeutic activity, can lead to ionization at physiological pH, which may limit its ability to cross the gastrointestinal membrane.[2][3] Additionally, this functional group can be a target for metabolic enzymes in the gut wall and liver, leading to rapid clearance before it reaches systemic circulation.[4]
Question 2: What are the initial characterization steps I should perform to understand the bioavailability problem?
Answer: Before attempting to enhance bioavailability, it's crucial to pinpoint the root cause. We recommend the following initial assessments:
-
Aqueous Solubility Determination: Measure the solubility of this compound at different pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). This will help you understand if poor solubility is a primary limiting factor.
-
LogD Measurement: Determine the distribution coefficient (LogD) at physiological pH. This will provide insight into the compound's lipophilicity and its potential to permeate the intestinal membrane.[3]
-
In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer model to assess the intestinal permeability of the compound. This can help differentiate between poor absorption due to low permeability versus other factors like efflux.[5][6]
-
Metabolic Stability Assessment: Incubate the compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism. This will indicate if enzymatic degradation is a significant barrier.
Question 3: Should I focus on formulation strategies or chemical modification (prodrugs) to improve bioavailability?
Answer: The choice between formulation and chemical modification depends on the primary barrier identified in your initial characterization.
-
If poor solubility is the main issue , formulation strategies such as micronization, solid dispersions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are often the most direct and effective approaches.[7][8] These methods aim to increase the dissolution rate and concentration of the drug in the gastrointestinal fluids.[1]
-
If extensive first-pass metabolism is the primary concern , a prodrug approach is likely to be more successful. By temporarily masking the carboxylic acid group, you can protect the molecule from premature metabolism and potentially improve its permeability.[2][9]
-
If both poor solubility and high metabolism are contributing factors , a combination of approaches may be necessary. For example, a more soluble prodrug could be formulated in a bioavailability-enhancing delivery system.
Question 4: Are there any concerns about P-glycoprotein (P-gp) efflux with this type of molecule?
Answer: P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of intestinal cells and back into the lumen, thereby reducing absorption.[10][11] While it's difficult to predict P-gp substrate activity without experimental data, it is a possibility for many drug candidates. The Caco-2 permeability assay can provide an initial indication of P-gp-mediated efflux. If efflux is suspected, specific inhibitors can be used in the assay to confirm this. If P-gp efflux is a significant issue, some formulation strategies or co-administration with P-gp inhibitors (though clinically complex) could be explored.[12][13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance on specific experimental approaches to enhance the oral bioavailability of this compound.
Guide 1: Formulation Enhancement - Solid Dispersion Approach
The "Why": Solid dispersions improve the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at a molecular level.[14] This creates a higher energy amorphous state of the drug, which is more soluble than its crystalline form.
Troubleshooting Common Issues:
-
Issue: The drug recrystallizes from the solid dispersion over time.
-
Solution: The choice of polymer is critical for maintaining the stability of the amorphous state. Consider polymers with strong hydrogen bonding potential with your compound. Also, ensure the drug loading is not too high, as this can increase the tendency for recrystallization.
-
-
Issue: The dissolution rate is still not optimal.
-
Solution: Experiment with different drug-to-polymer ratios. A higher proportion of the hydrophilic carrier can improve dissolution. Also, consider ternary solid dispersions by adding a surfactant to further enhance wettability and dissolution.
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of the chosen solvent with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
-
Guide 2: Chemical Modification - Ester Prodrug Synthesis and Evaluation
The "Why": Converting the carboxylic acid to an ester prodrug can enhance oral bioavailability by increasing lipophilicity (improving membrane permeability) and protecting the drug from first-pass metabolism at the acid group.[9][15] The ester is designed to be cleaved by endogenous esterases in the body to release the active parent drug.[2]
Troubleshooting Common Issues:
-
Issue: The prodrug is too stable and does not release the active drug in vivo.
-
Solution: The rate of hydrolysis is dependent on the type of ester. Simple alkyl esters (e.g., ethyl ester) may be more stable. Consider esters that are more susceptible to enzymatic cleavage.
-
-
Issue: The prodrug has poor aqueous solubility.
-
Solution: While increasing lipophilicity can aid permeability, excessive lipophilicity can lead to solubility issues. Consider incorporating a solubilizing moiety into the ester promoiety.
-
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
-
Materials: this compound, absolute ethanol, a catalytic amount of concentrated sulfuric acid, and suitable solvents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution).
-
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of absolute ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl ester prodrug.
-
Purify the prodrug by column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Guide 3: Nanoparticle-Based Formulations
The "Why": Nanoparticle formulations, such as nanoemulsions or polymeric nanoparticles, can significantly enhance the oral bioavailability of poorly soluble drugs.[16][17] They do so by increasing the surface area for dissolution, protecting the drug from degradation in the GI tract, and potentially facilitating transport across the intestinal epithelium.[18][19]
Troubleshooting Common Issues:
-
Issue: The nanoparticle formulation is unstable and shows particle size growth or drug leakage.
-
Solution: Optimize the surfactant and co-surfactant concentrations to ensure the stability of the formulation. For polymeric nanoparticles, ensure complete removal of the organic solvent during preparation.
-
-
Issue: The drug loading in the nanoparticles is too low.
-
Solution: The drug loading capacity is dependent on the composition of the nanoparticle. For lipid-based systems, using oils with higher solubilizing capacity for the drug can help. For polymeric nanoparticles, the choice of polymer and the drug-polymer interaction are key.
-
Experimental Protocol: Preparation of a Nanoemulsion
-
Materials: this compound, a suitable oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol).
-
Procedure:
-
Dissolve the drug in the oil to form the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear and homogenous mixture is formed. This is the nanoemulsion pre-concentrate.
-
To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of water with gentle stirring.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.
-
Part 3: In Vitro and In Vivo Evaluation
After preparing your enhanced formulations or prodrugs, a systematic evaluation is necessary to confirm improved bioavailability.
In Vitro Models for Screening
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive diffusion.
-
Caco-2 Permeability Assay: Considered the gold standard for predicting human intestinal absorption, it can also identify P-gp substrates.[6]
-
In Vitro Dissolution Testing: Essential for formulation development, this assesses the rate and extent of drug release from the dosage form under simulated GI conditions.
In Vivo Pharmacokinetic Studies
-
Animal Model Selection: Rodents (rats, mice) are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology.[20][21] Beagle dogs are also a good model as their GI physiology shares similarities with humans.[20][22]
-
Study Design:
-
Administer the original this compound and the new formulation/prodrug to different groups of animals at an equivalent dose. An intravenous dose group is also essential to determine absolute bioavailability.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma samples for the concentration of the parent drug (and the prodrug, if applicable) using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Part 4: Data Presentation & Visualization
Data Tables
Table 1: Physicochemical Properties of this compound and its Ethyl Ester Prodrug
| Property | This compound | Ethyl Ester Prodrug |
| Molecular Weight | 206.24 g/mol | 234.29 g/mol |
| Aqueous Solubility (pH 7.4) | Low | Very Low |
| LogP | ~2.5 (predicted) | ~3.8 (predicted) |
| pKa | ~4.5 (predicted) | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 2.0 | 200 | 5% |
| Solid Dispersion (1:5 with PVP K30) | 250 | 1.0 | 1000 | 25% |
| Ethyl Ester Prodrug | 10 (as prodrug) | 0.5 | 40 (as prodrug) | - |
| Parent drug from Prodrug | 300 | 1.5 | 1400 | 35% |
Diagrams
Caption: Experimental workflow for improving oral bioavailability.
Caption: Prodrug activation mechanism in an intestinal cell.
References
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Asian Journal of Pharmacy and Technology.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212.
- Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. (n.d.). Open Access Journals - Research and Reviews.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
- P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
- Nanoparticles for oral delivery: design, evaluation and state-of-the-art. (n.d.). PubMed Central.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
- How significant is the role of P-glycoprotein in drug absorption and brain uptake? (n.d.). PubMed.
- P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. (n.d.). PubMed.
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). ACS Publications.
- Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed.
- P-glycoprotein and its role in drug-drug interactions. (2025). ResearchGate.
- Nanotechnology Transforming Oral Drug Delivery. (n.d.). World Pharma Today.
- Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar.
- Role of P-glycoprotein in pharmacokinetics: clinical implications. (n.d.). PubMed.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed.
- Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate.
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.
- Prodrugs of Carboxylic Acids. (n.d.). ResearchGate.
- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). ACS Publications.
- Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023). ResearchGate.
- Nanoparticle tools for maximizing oral drug delivery. (2025). PubMed Central.
- Simulation models to predict oral drug absorption from in vitro data. (n.d.). Sci-Hub.
- Animal models for evaluation of oral delivery of biopharmaceuticals. (2017). PubMed.
- Animal versus human oral drug bioavailability: Do they correlate? (n.d.). PubMed Central.
- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (n.d.). PubMed Central.
- Nanotechnology for Oral Drug Delivery 1st Edition. (2020). Pharma Excipients.
- Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (n.d.). MDPI.
- 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. (n.d.). PubChem.
- CID 161062673. (n.d.). PubChem.
- 3-(6-Hydroxy-2-methyl-chroman-2-yl)-propionic acid methyl ester. (n.d.). MOLBASE.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 3-(Chroman-6-yl)propanoic acid. (n.d.). BLD Pharm.
- Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. (n.d.). PubMed Central.
- Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. (2020). Journal of Pharmacokinetics and Pharmacodynamics.
- What about bioavailability of oral curcumin? (n.d.). PubMed Central.
- Bioavailability of Oral Curcumin in Systematic Reviews: A Methodological Study. (2024). MDPI.
- Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study. (2022). NIH.
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. researchgate.net [researchgate.net]
- 12. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 19. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Navigating the Stability of 3-Chroman-6-yl-propionic acid in DMSO Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chroman-6-yl-propionic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule and the Solvent
This compound is a small molecule featuring a chroman ring system, which is structurally related to phenolic compounds, and a carboxylic acid moiety. While DMSO is an excellent solvent for a wide range of organic molecules, its unique chemical properties can sometimes present challenges for long-term stability of dissolved compounds.[1] This guide will address the potential stability issues you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my this compound in DMSO and stored it at -20°C. Now I'm seeing inconsistent results in my assays. Could the compound be degrading?
A1: Yes, it is possible that your compound is degrading, even at -20°C. While lower temperatures generally slow down chemical reactions, several factors can contribute to the instability of this compound in DMSO over time. The key vulnerabilities of this molecule are the chroman ring, which can be susceptible to oxidation, and the carboxylic acid group, which can potentially react with DMSO under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound in DMSO?
A2: The main factors promoting degradation are:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water can facilitate hydrolytic degradation pathways and can be more detrimental to compound stability than oxygen.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation. While most compounds are stable for extended periods at 4°C, prolonged storage at room temperature can lead to significant compound loss.[5] An accelerated stability study showed that many compounds are stable for 15 weeks at 40°C, but this is not universal.[3][4]
-
Light Exposure: Similar to other phenolic compounds, the chroman moiety can be sensitive to light, which can promote photo-oxidation.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation of the chroman ring.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and oxygen, potentially accelerating degradation. However, studies have shown that for many compounds, a limited number of freeze-thaw cycles (e.g., up to 11-25) may not cause significant compound loss if handled properly.[3][4][6][7]
Q3: What are the potential chemical reactions that could be causing the degradation?
A3: Based on the structure of this compound, two primary degradation pathways are of concern in a DMSO solution:
-
Oxidation of the Chroman Ring: The chroman ring system, particularly with its ether linkage and aromatic character, can be susceptible to oxidation. This can be initiated by light, heat, or trace metal impurities.
-
Reaction of the Carboxylic Acid with DMSO: While generally stable, under certain conditions (such as prolonged storage, presence of contaminants, or elevated temperatures), carboxylic acids can react with DMSO. This can lead to the formation of methylthiomethyl (MTM) esters or other byproducts.
Troubleshooting Guide
If you suspect degradation of your this compound stock solution, follow this troubleshooting workflow:
Sources
- 1. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in GPR120 calcium flux assays
Welcome to the technical support guide for troubleshooting GPR120 calcium flux assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during these experiments. The guidance provided herein is based on established scientific principles and extensive field experience to ensure the integrity and reliability of your results.
Understanding the GPR120 Signaling Pathway
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids.[1][2] Its activation is implicated in a range of physiological processes, including glucose metabolism, anti-inflammatory responses, and adipogenesis.[3][4] Upon agonist binding, GPR120 primarily couples to the Gαq/11 protein, initiating a canonical signaling cascade that results in a transient increase in intracellular calcium ([Ca2+]i).[3][4]
This calcium mobilization is the cornerstone of the assay. The pathway proceeds as follows:
-
Agonist Binding: A GPR120 agonist binds to and activates the receptor.
-
Gαq Activation: The receptor activates the Gαq subunit of the heterotrimeric G protein.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
IP3 Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[1]
This rapid increase in cytosolic calcium is what is measured by fluorescent calcium indicators.
Caption: Canonical Gαq-mediated calcium signaling pathway for GPR120.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during GPR120 calcium flux assays in a question-and-answer format.
Issue 1: Very Low or No Signal Upon Agonist Stimulation
This is one of the most frequent challenges. A flat line or a signal indistinguishable from the baseline noise after agonist addition points to a fundamental issue in the experimental setup.
Q: I've added my GPR120 agonist, but I'm not seeing any increase in fluorescence. What could be wrong?
A: This issue can stem from several factors, ranging from the cells themselves to the reagents and instrumentation. Let's break down the potential causes and solutions.
Potential Cause 1.1: Low or Absent GPR120 Expression
-
Scientific Rationale: A robust calcium signal is contingent upon a sufficient population of functional GPR120 receptors on the cell surface. If the chosen cell line does not endogenously express GPR120 at a high enough level, or if you are using a transient transfection system with low efficiency, the signal will be weak or absent.
-
Troubleshooting Steps:
-
Verify Expression: Confirm that your cell line expresses GPR120. For endogenous expression, consult literature or resources like The Human Protein Atlas.[5] For transfected cells, verify expression via a parallel assay like Western blot, qPCR, or by using a reporter construct (e.g., GFP-tagged receptor).
-
Positive Control Cells: If possible, use a cell line known to express functional GPR120 as a positive control to validate your assay setup.
-
Optimize Transfection: If using a transient system, optimize transfection parameters (DNA amount, reagent-to-DNA ratio, cell density) to maximize receptor expression.
-
Potential Cause 1.2: Ineffective Agonist
-
Scientific Rationale: The agonist may be inactive due to degradation, incorrect concentration, or poor solubility. GPR120 is activated by specific long-chain fatty acids and synthetic agonists.[1][6]
-
Troubleshooting Steps:
-
Agonist Integrity: Ensure your agonist is from a reputable source and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal agonist concentration. An insufficient concentration will not elicit a maximal response, while an excessively high concentration can sometimes cause non-specific effects or receptor desensitization.
-
Solubility: Ensure the agonist is fully dissolved in the assay buffer. Some fatty acid agonists may require a carrier like BSA to maintain solubility and bioavailability.
-
Positive Control Agonist: Use a well-characterized GPR120 agonist (e.g., TUG-891 or GW9508) as a positive control to confirm the assay is working.[3]
-
Potential Cause 1.3: Problems with the Calcium Indicator Dye
-
Scientific Rationale: The most common method for detecting intracellular calcium changes is through the use of fluorescent indicators like Fluo-4 AM.[7][8] These dyes are cell-permeant esters that are cleaved by intracellular esterases to become fluorescent and calcium-sensitive. Issues with dye loading, de-esterification, or stability can lead to a poor signal.
-
Troubleshooting Steps:
-
Optimize Dye Loading: The concentration of the dye and the incubation time and temperature are critical.[9] Overloading can be cytotoxic, while under-loading results in a weak signal.[10] Refer to the manufacturer's protocol and optimize these parameters for your specific cell type. A typical starting point for Fluo-4 AM is 1-5 µM for 30-60 minutes at 37°C.[11][12]
-
Ensure Complete De-esterification: After loading, allow cells to incubate in dye-free buffer for at least 30 minutes at room temperature to ensure complete cleavage of the AM ester group by cellular esterases.[10] Incomplete de-esterification results in a non-responsive dye.
-
Check Dye Quality: Calcium indicator dyes are sensitive to light and moisture.[13] Store them desiccated and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment.
-
Use of Pluronic™ F-127: To aid in the dispersion of the hydrophobic AM ester dyes in aqueous assay buffers, a non-ionic surfactant like Pluronic™ F-127 is often used.[12][14] Ensure it is used at the recommended concentration (typically 0.02-0.1%).
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 80-95% confluency | Ensures a sufficient number of cells for a detectable signal without overgrowth artifacts. |
| Fluo-4 AM Concentration | 1 - 5 µM | Balances signal strength with potential cytotoxicity.[10][11] |
| Loading Temperature | 20 - 37 °C | Affects both dye uptake and esterase activity.[9] |
| Loading Time | 30 - 60 minutes | Must be sufficient for dye to enter cells. |
| De-esterification Time | 30 minutes at RT | Allows for complete conversion of the dye to its active, Ca²⁺-sensitive form. |
Potential Cause 1.4: Instrument Settings
-
Scientific Rationale: Incorrect settings on the plate reader or microscope can prevent the detection of a valid fluorescent signal.
-
Troubleshooting Steps:
-
Correct Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your chosen dye (e.g., for Fluo-4, Ex: ~490 nm, Em: ~515 nm).[11]
-
Gain/Sensitivity Settings: The detector gain may be too low. Increase the gain setting to amplify the signal.[15] However, be cautious of saturating the detector.
-
Bottom Reading: For adherent cells in microplates, a bottom-reading instrument configuration is generally preferred to minimize interference from the media.[15][16]
-
Positive Control Well: Use a positive control for the instrument itself, such as a solution of fluorescein, to confirm that the reader is functioning correctly.[15]
-
Issue 2: High Background Fluorescence
High background fluorescence can mask the specific signal from agonist stimulation, leading to a low signal-to-background ratio and making data interpretation difficult.
Q: My baseline fluorescence is very high before I even add my agonist. How can I reduce this?
A: High background can originate from several sources, including extracellular dye, cell culture medium components, and issues with dye compartmentalization.
Potential Cause 2.1: Incomplete Removal of Extracellular Dye
-
Scientific Rationale: After loading, residual Fluo-4 AM in the extracellular medium can be hydrolyzed, leading to background fluorescence. A thorough wash step is crucial.
-
Troubleshooting Steps:
-
Washing Protocol: After the loading incubation, gently wash the cells 2-3 times with a balanced salt solution (e.g., HBSS) or your assay buffer to remove all extracellular dye.[17]
-
Use of Quenchers: For adherent cells, consider adding a quencher like Trypan Blue or a specialized masking solution to the assay buffer.[14] These membrane-impermeable molecules will quench the fluorescence of any dye remaining outside the cells.
-
Potential Cause 2.2: Autofluorescence from Media Components
-
Scientific Rationale: Some components in standard cell culture media, such as phenol red and serum proteins, are inherently fluorescent and can contribute to high background.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Media: For the final assay steps (washing and agonist addition), use a buffer or medium that does not contain phenol red.
-
Serum Starvation: It is standard practice to serum-starve cells for several hours (4-12 hours) before the assay.[18][19] This not only reduces background from serum components but also minimizes the risk of receptor desensitization by ligands present in the serum.
-
Potential Cause 2.3: Dye Compartmentalization
-
Scientific Rationale: Calcium indicator AM esters can sometimes be sequestered into organelles like mitochondria or lysosomes, leading to punctate staining and high, non-responsive background fluorescence.[9][14]
-
Troubleshooting Steps:
-
Lower Loading Temperature: Reducing the loading temperature (e.g., from 37°C to room temperature) can sometimes mitigate this issue.[9]
-
Use of Probenecid: Many cell types actively extrude the dye from the cytoplasm using organic anion transporters.[20] Probenecid is an inhibitor of these transporters and is often included in the loading and assay buffers to improve dye retention in the cytoplasm.[20][21] A typical concentration is 1-2.5 mM. However, be aware that probenecid can have its own effects on calcium homeostasis in some cell types.[22]
-
Caption: Standard experimental workflow for a GPR120 calcium flux assay.
Issue 3: Signal Fades Quickly or is Not Sustained (Desensitization)
Q: I see an initial spike in calcium after adding my agonist, but the signal disappears very quickly. Is this normal?
A: A transient calcium signal is expected, but a very rapid decay could indicate receptor desensitization, which is a normal physiological process.
Potential Cause 3.1: Receptor Desensitization and Internalization
-
Scientific Rationale: Like many GPCRs, GPR120 can undergo rapid desensitization upon prolonged or high-concentration agonist exposure. This process is often mediated by β-arrestin, which binds to the activated receptor, uncouples it from the G protein, and targets it for internalization.[1]
-
Troubleshooting and Interpretation:
-
Understand the Kinetics: The Gαq-mediated calcium signal is inherently transient. The initial peak reflects IP3-mediated release from the ER, which is then followed by a return to baseline as calcium is pumped out of the cytoplasm and back into the ER.
-
Agonist Concentration: High concentrations of a potent agonist can accelerate the rate of desensitization. If you need to observe a more sustained (or less rapidly desensitized) signal, try using a lower concentration of your agonist.
-
Pre-stimulation: Be careful to avoid accidentally exposing the cells to the agonist before the intended measurement period, as this will pre-desensitize the receptors.
-
Final Protocol Recommendations
For a robust and reproducible GPR120 calcium flux assay, the following generalized protocol is recommended as a starting point.
Optimized Protocol: Adherent Cells in a 96-Well Plate
-
Cell Plating: Seed cells (e.g., HEK293 transiently expressing GPR120, or an endogenous line) in a 96-well black-walled, clear-bottom plate to achieve 80-95% confluency on the day of the assay.
-
Serum Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for 4-12 hours at 37°C.[19]
-
Prepare Loading Buffer: Prepare a loading buffer consisting of HBSS (Hanks' Balanced Salt Solution) with 20 mM HEPES, 2.5 mM Probenecid, 0.04% Pluronic F-127, and 4 µM Fluo-4 AM.
-
Dye Loading: Aspirate the serum-free medium and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Wash: Gently aspirate the loading buffer and wash each well twice with 100 µL of HBSS containing 20 mM HEPES and 2.5 mM Probenecid.
-
Final Volume: After the final wash, add 100 µL of the wash buffer back to each well.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to the appropriate wavelengths for Fluo-4 (Ex: 490 nm, Em: 515 nm).
-
Record a stable baseline reading for 15-30 seconds.
-
Inject the GPR120 agonist (e.g., 20 µL of a 6X stock) and continue recording the fluorescence signal for at least 2-3 minutes.
-
This guide provides a framework for identifying and solving common issues in GPR120 calcium flux assays. Remember that optimization for your specific cell line, reagents, and instrumentation is key to achieving high-quality, reliable data.
References
-
Duda, M. K., O'Shea, K. M., & Stanley, S. A. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 22(15), 8194. [Link]
-
Chen, J., et al. (2019). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience, 9, 34. [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]
-
Lu, Y., et al. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy, 11, 2429–2439. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. [Link]
-
Cytek Biosciences. (2024). Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. YouTube. [Link]
-
Mancini, A. D., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5609–5631. [Link]
-
Hauser, A. S., et al. (2022). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Communications Biology, 5, 1033. [Link]
-
University of Chicago. (n.d.). Calcium Flux Protocol. [Link]
-
ResearchGate. (2016). Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?. [Link]
-
National Institutes of Health. (2018). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. [Link]
-
Latorre, J., et al. (2022). Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block. The Journal of general physiology, 154(10), e202213137. [Link]
-
Tanaka, T., & Shimada, I. (2016). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 7, 18. [Link]
Sources
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Calcium Indicators | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. hellobio.com [hellobio.com]
- 12. Electrophysiology | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bu.edu [bu.edu]
- 18. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 21. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 22. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3-Chroman-6-yl-propionic acid for In Vitro Studies
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chroman-6-yl-propionic acid in their in vitro experiments. We provide a structured approach to troubleshooting, grounded in scientific principles and practical laboratory experience, to ensure the generation of reliable and reproducible data.
PART 1: Understanding the Core Problem
Frequently Asked Questions (FAQs)
Q1: What inherent properties of this compound contribute to its poor water solubility?
The structure of this compound contains both a hydrophobic (water-repelling) chroman moiety and a hydrophilic (water-attracting) propionic acid group. While the propionic acid component can interact with water, the larger, non-polar chroman structure dominates, leading to low overall solubility in aqueous solutions. Propionic acid itself is miscible with water, but the addition of the bulky chroman group drastically alters this property.[1][2]
Q2: Why does my compound precipitate when I dilute my organic stock solution into my aqueous assay buffer?
This common phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. A high-concentration stock in an organic solvent like dimethyl sulfoxide (DMSO) can be stable. However, upon dilution into a buffer, the percentage of the organic co-solvent decreases significantly, and the aqueous nature of the final solution cannot maintain the compound's dissolution, leading to precipitation.
PART 2: Step-by-Step Solubilization Protocols & Troubleshooting
Strategy 1: pH-Mediated Solubilization
The most direct way to enhance the solubility of a carboxylic acid-containing compound is by adjusting the pH of the aqueous solution.
The Underlying Principle: Ionization
The carboxylic acid group of this compound is a weak acid.[3] By increasing the pH of the solution with a base, the acidic proton is removed, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water. The solubility of salts with anions that are conjugate bases of weak acids is often pH-dependent.[4][5]
Experimental Protocol
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 20-100 mM).
-
Adjust Buffer pH: Take your desired aqueous buffer (e.g., PBS, Tris-HCl) and, while stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH. For most carboxylic acids, a pH of 7.4 or higher is sufficient. Aim for a pH at least 2 units above the compound's pKa.
-
Dilution: Slowly add the concentrated stock solution to the pH-adjusted buffer with continuous mixing.
-
Verification: Observe the solution for any signs of cloudiness or precipitation. A persistently clear solution indicates successful solubilization.
Troubleshooting
-
Precipitation still occurs: The required pH may be higher than initially attempted. Incrementally increase the pH of your buffer. Be mindful of the pH stability of your other assay components.
-
High pH is incompatible with the assay: If your experimental system cannot tolerate a basic pH, this method may not be suitable, and a co-solvent strategy should be prioritized.
Strategy 2: The Co-solvent Approach
When pH modification is not an option, using a water-miscible organic solvent in the final assay medium can maintain solubility.
The Role of Co-solvents
Co-solvents like DMSO or ethanol work by reducing the overall polarity of the aqueous solution, making it a more favorable environment for hydrophobic molecules.[6]
Experimental Workflow
Caption: Workflow for using a co-solvent to solubilize this compound.
Critical Consideration: Solvent Toxicity
It is imperative to keep the final concentration of the organic solvent as low as possible to avoid artifacts in your experimental results. High concentrations of solvents like DMSO can be toxic to cells.[7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent used for the test compound.
| Co-solvent | Typical Max Final Concentration | Key Considerations |
| DMSO | ≤ 0.5% | Widely used, but can have off-target effects.[7] |
| Ethanol | ≤ 1.0% | Can be a less toxic alternative for some cell lines. |
Advanced Strategies for Persistent Solubility Issues
When standard methods are insufficient, more advanced formulation techniques can be employed. These are often used in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[8][9][10]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, effectively "hiding" the hydrophobic portion from the aqueous environment.[11]
PART 3: Data and References
Summary of Physicochemical Properties (Propionic Acid as a reference)
| Property | Value | Significance for Solubility |
| Molecular Formula | C3H6O2 | The small size and carboxyl group contribute to its water miscibility.[1] |
| pKa | ~4.88 | Indicates it is a weak acid, allowing for significant solubility increase at pH > 6.[2] |
| logP | 0.33 | A low value indicating relative hydrophilicity. The chroman group in the target compound will significantly increase this value.[2] |
Note: The addition of the chroman group to the propionic acid backbone will increase the molecular weight and lipophilicity, thereby decreasing aqueous solubility compared to propionic acid alone.
References
-
Wikipedia. (2024). Propionic acid. Retrieved from [Link]
-
FooDB. (2020). Showing Compound propanoate (FDB031132). Retrieved from [Link]
-
MDPI. (2021). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2020). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]
-
Penta chemicals. (2021). Propionic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propionic acid. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PubMed Central. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
askIITians. (2023). How does pH affect solubility?. Retrieved from [Link]
-
Möller Chemie. (2023). Propionic acid - Safety data sheet. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
YouTube. (2023). How Does pH Impact Ionic Compound Solubility?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
-
PubChem. (n.d.). CID 161062673. Retrieved from [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
- 3. Showing Compound propanoate (FDB031132) - FooDB [foodb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible β-Arrestin Recruitment Assays
Welcome to the technical support center for β-arrestin recruitment assays. This guide is designed for researchers, scientists, and drug development professionals who seek to establish robust, reproducible, and insightful experimental workflows. As your application scientist, my goal is not just to provide steps, but to illuminate the reasoning behind them, empowering you to troubleshoot effectively and generate high-quality, reliable data. We will delve into the core principles, address frequently encountered challenges, and provide validated protocols to serve as a foundation for your work.
Core Principles: The GPCR-Arrestin Interaction
Before troubleshooting, it's crucial to understand the central mechanism. Upon agonist binding, a G protein-coupled receptor (GPCR) undergoes a conformational change. This activates G protein signaling but also exposes sites on the receptor's intracellular loops and C-terminal tail to be phosphorylated by GPCR kinases (GRKs).[1][2] These phosphorylation events create a high-affinity binding site for β-arrestin proteins (βarr1 and βarr2).[2][3] The recruitment of β-arrestin physically blocks further G protein coupling, leading to signal desensitization, and initiates receptor internalization and β-arrestin-dependent signaling cascades.[4][5] Most modern assays leverage this recruitment event, often using techniques like enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or reporter gene activation to generate a measurable signal.[3][6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding assay design and theory.
Q1: What is the difference between Class A and Class B GPCR-arrestin interactions, and how does it affect my assay timing?
A: This distinction is critical for assay design, particularly for optimizing incubation time.
-
Class A receptors form transient complexes with β-arrestin at the plasma membrane. The complex quickly dissociates upon internalization, with β-arrestin returning to the cytosol.[8] This results in a rapid but often short-lived signal.
-
Class B receptors form very stable complexes with β-arrestin. The entire complex internalizes and remains associated within endosomes.[5][8] This leads to a more sustained signal that may develop more slowly but last longer.
Expert Insight: For a Class A receptor, your optimal signal window might be narrow and occur early (e.g., 30-60 minutes). For a Class B receptor, the signal may continue to increase for 90 minutes or longer.[8] It is essential to perform a time-course experiment for every new GPCR to determine the point of maximal signal-to-background.[9][10]
Q2: Should I use an endpoint or a kinetic assay format?
A: The choice depends on your research question and throughput needs.
-
Endpoint Assays: In this format, the reaction proceeds for a fixed time, after which a "stop/detection" reagent is added and a single measurement is taken.[11][12] They are simple, highly scalable for high-throughput screening (HTS), and generally cost-effective.[12][13] However, they measure the cumulative signal and can miss important kinetic information.[14]
-
Kinetic Assays: These assays involve taking multiple measurements over time, allowing you to observe the rate of β-arrestin recruitment.[11][14] This provides richer data on the dynamics of the interaction and is crucial for detailed pharmacological studies, such as investigating biased agonism.[14] However, they are lower throughput and may require more specialized plate readers.
Q3: How do I choose the right cell line for my assay?
A: Cell line selection is a pivotal decision.
-
Background Signal: Choose a cell line with low endogenous expression of your target GPCR to avoid confounding results. Commercially available parental cell lines are often a good starting point.[8]
-
Expression of Assay Components: The cells must tolerate the stable or transient expression of the fusion proteins (e.g., GPCR-tag, arrestin-enzyme fragment).[15] HEK293 and CHO cells are commonly used due to their robust growth and high transfection efficiency.[15][16]
-
Physiological Relevance: For some studies, you may need to engineer the assay into a more disease-relevant cell background. This requires more upfront validation but can yield more translatable results.[15]
-
β-arrestin Levels: The endogenous levels of β-arrestin 1 and 2 can influence assay performance. Some cell lines, like certain CHO-K1 clones, have very low β-arrestin 2 expression, which may necessitate its overexpression for a successful assay.[16]
Q4: What are the critical controls for a β-arrestin recruitment assay?
A: A self-validating assay relies on proper controls.
-
Negative Control (Vehicle): This establishes the baseline signal in the absence of an agonist (e.g., cells treated with DMSO buffer).
-
Positive Control (Reference Agonist): A known agonist for your GPCR used at a saturating concentration (e.g., EC100) to define the maximum signal and calculate the assay window (Z' factor).
-
Negative Control Cell Line: A parental cell line that expresses the β-arrestin component but not the target GPCR.[8][17] Testing your compounds against this line is crucial to identify off-target effects or compounds that directly interfere with the reporter system.
Q5: Does it matter which β-arrestin isoform (β-arrestin 1 vs. β-arrestin 2) I study?
A: Yes, increasingly so. While often studied interchangeably, β-arrestin 1 and β-arrestin 2 can have distinct, and sometimes opposing, roles in GPCR regulation and signaling.[18] Emerging evidence shows that some ligands can display "isoform bias," preferentially recruiting one isoform over the other.[18][19] This has significant implications for drug development, as it opens a new dimension for designing drugs with improved therapeutic profiles.[19] Whenever possible, running parallel assays for each isoform or using newer dual-readout technologies is recommended for a comprehensive understanding.[18]
Troubleshooting Guide
Even with a refined protocol, issues can arise. This section provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Constitutive (agonist-independent) receptor activity. 2. Endogenous agonists in serum. 3. Sub-optimal reagent concentrations. | 1. Examine multiple clones to find one with lower receptor expression levels. 2. Perform serum starvation for a defined period (e.g., 4-24 hours) before the assay.[9][10] 3. Titrate detection reagents according to the manufacturer's protocol to find the optimal concentration. |
| Low or No Agonist Response | 1. Low expression of GPCR or β-arrestin constructs. 2. Sub-optimal incubation time or temperature. 3. Poor cell health or high cell passage number. 4. Inactive or degraded test compound. | 1. Verify expression via Western blot or flow cytometry. Re-select a higher-expressing stable clone if necessary. 2. Perform a time-course (15-180 min) and temperature (RT, 37°C) optimization experiment.[9][10] 3. Ensure cells are healthy, in a logarithmic growth phase, and use a consistent, low passage number for all experiments.[8] 4. Test a fresh aliquot of the compound and verify its activity with an orthogonal assay if possible.[9][10] |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Pipetting errors or plate edge effects. 3. Compound precipitation at high concentrations. | 1. Ensure a uniform, single-cell suspension before plating. Use an automated cell dispenser if available. 2. Use calibrated pipettes. To mitigate edge effects, avoid using the outer wells or fill them with sterile buffer/media. 3. Check compound solubility in the final assay buffer. Lower the top concentration or adjust the solvent concentration if needed. |
| Potency Not as Expected | 1. Interference from solvents (e.g., DMSO). 2. Assay kinetics do not match compound binding kinetics. | 1. Perform a solvent tolerance test. Most assays are robust up to 1% DMSO, but higher concentrations can inhibit the signal.[17] 2. For antagonists, ensure the pre-incubation time is sufficient for the compound to reach equilibrium binding before adding the agonist. |
Validated Experimental Protocols
The following protocols provide a starting point for a typical chemiluminescence-based endpoint assay.
Protocol 1: General Agonist-Mode Endpoint Assay
This protocol is based on the principles of Enzyme Fragment Complementation (EFC) technology, such as the DiscoverX PathHunter® platform.[8][20]
Sources
- 1. A rapid fluorogenic GPCR–β‐arrestin interaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR β-Arrestin Product Solutions [discoverx.com]
- 5. GPCR-G Protein-β-Arrestin Super-Complex Mediates Sustained G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. differencebetween.com [differencebetween.com]
- 12. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. ClickArr: a novel, high throughput assay for evaluating β-arrestin isoform recruitment | bioRxiv [biorxiv.org]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
GPR120 Agonist In Vivo Studies: A Technical Guide to Minimizing Variability
Prepared by: Senior Application Scientist, Advanced In Vivo Models
This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to design more robust studies and interpret your results with higher confidence.
Foundational Science: The Dual Signaling Nature of GPR120
Understanding the mechanism of GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is the first step in designing a successful in vivo study. GPR120 is a G-protein-coupled receptor (GPCR) activated by medium and long-chain fatty acids, particularly omega-3 fatty acids like DHA and EPA.[1][2] Its activation triggers two primary signaling cascades that are crucial for its therapeutic effects in metabolic and inflammatory diseases.[3][4]
-
Gαq/11-Mediated Metabolic Pathway: This "canonical" pathway is primarily associated with metabolic benefits. Upon agonist binding, GPR120 couples with the Gαq/11 protein, activating Phospholipase C (PLC). This leads to an increase in intracellular calcium ([Ca2+]i) and the activation of pathways like PI3K/Akt.[5][6] The key outcomes of this pathway include enhanced glucose uptake in adipocytes (via GLUT4 translocation) and stimulation of incretin hormone (GLP-1) secretion from enteroendocrine cells.[1][6]
-
β-Arrestin-2-Mediated Anti-inflammatory Pathway: This G-protein-independent pathway is central to GPR120's potent anti-inflammatory effects. Ligand binding promotes the recruitment of β-arrestin-2 to the receptor.[7] The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, effectively inhibiting the pro-inflammatory TAK1-NF-κB and JNK signaling cascades that are often activated by TLR4 and TNF-α.[1][2][8]
The existence of these two pathways introduces the concept of biased agonism , where a specific agonist may preferentially activate one pathway over the other.[4] This is a critical consideration when selecting a compound and interpreting results, as a Gαq-biased agonist may show strong metabolic effects but weak anti-inflammatory action, or vice-versa.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during in vivo studies with GPR120 agonists.
Q1: My GPR120 agonist shows great in vitro potency but weak or inconsistent efficacy in vivo. What are the likely causes?
A1: This is a classic translational challenge. The discrepancy often stems from poor pharmacokinetics (PK) and/or pharmacodynamics (PD).
-
Causality: An in vitro assay measures direct target engagement in a controlled system. An in vivo model introduces complex variables like absorption, distribution, metabolism, and excretion (ADME). Your compound may be rapidly metabolized, poorly absorbed, or fail to reach sufficient concentrations at the target tissue (e.g., adipose, pancreas, or gut enteroendocrine cells).[2][9]
-
Troubleshooting Steps:
-
Verify Formulation: Is the agonist fully solubilized and stable in your vehicle? Precipitation upon administration is a common cause of failure. Perform a simple visual check by mixing your formulation with saline or PBS at a 1:10 ratio to check for crashing out of solution.
-
Assess Basic PK: Before a full efficacy study, run a pilot PK study. Administer a single dose and collect blood samples at key time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h). This will tell you if the compound is being absorbed and what its half-life looks like.
-
Confirm Target Engagement: Can you measure a downstream biomarker of GPR120 activation? For a Gαq-biased agonist, a rapid increase in plasma GLP-1 levels post-dosing (within 30-60 minutes) can be an excellent in vivo target engagement marker.[1][6]
-
Re-evaluate Dose and Route: The effective in vivo dose is rarely a simple extrapolation from in vitro EC50 values. Based on PK data, you may need to increase the dose, change the frequency (e.g., from QD to BID), or switch the route of administration (e.g., from oral gavage to intraperitoneal injection if oral bioavailability is poor).
-
Q2: I'm seeing high inter-animal variability in my Oral Glucose Tolerance Test (OGTT) results. How can I reduce this?
A2: High variability in OGTTs is a frequent problem that can mask true compound effects. The cause is almost always procedural inconsistency rather than the compound itself.
-
Causality: The glycemic response is highly sensitive to stress, handling, fasting duration, and the precise timing and volume of glucose administration. Stress hormones like cortisol and catecholamines directly impact blood glucose levels, creating significant noise in the data.
-
Troubleshooting & Best Practices:
-
Acclimatization is Critical: Ensure animals are properly acclimatized to the facility, their cages, and the handlers. Handle the mice daily for at least a week leading up to the study.
-
Standardize Fasting: A 5-6 hour fast is standard for mice and is sufficient to lower baseline glucose without inducing a starvation state. Ensure all animals are fasted for the exact same duration. Remove food from all cages at the same time.
-
Minimize Procedural Stress: Perform the procedure in a quiet, dedicated room. Use a consistent and gentle handling technique for all animals. For blood collection, a quick tail snip is common, but ensure the technique is uniform and minimally disruptive. Warming the tail with a lamp can improve blood flow and reduce the need for excessive "milking" of the tail.
-
Precise Dosing: Use a proper, ball-tipped oral gavage needle. Calculate the glucose dose (typically 2 g/kg) based on the most recent body weight of each animal. Ensure the volume is accurate.
-
Consistent Timing: The timing of blood draws (typically at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge) is critical. Process one cage at a time to ensure timing is consistent for every animal.
-
Q3: How do I choose the right vehicle for my poorly soluble synthetic GPR120 agonist?
A3: Vehicle selection is a critical, and often overlooked, source of variability. An inappropriate vehicle can lead to poor drug exposure, direct physiological effects, or toxicity.
-
Causality: The vehicle must maintain the compound in a soluble or uniformly suspended state to ensure consistent dosing and absorption. Some vehicles, however, can independently affect metabolic parameters or cause inflammation, confounding the results.
-
Vehicle Selection Strategy:
-
Start Simple: Always begin with the simplest vehicles. Test solubility in water, saline, and PBS. If the compound is acidic or basic, adjusting the pH may help.
-
Common Excipients: For lipophilic compounds, common solubilizing agents are required. A tiered approach is recommended.
-
Run a Vehicle-Only Control Group: It is absolutely mandatory to include a control group that receives only the vehicle. This is the only way to differentiate the effects of the compound from the effects of the vehicle.
-
Consider the Endpoint: If you are studying inflammation, avoid vehicles known to cause irritation, such as high concentrations of DMSO or ethanol.
-
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Common Use | Pros | Cons & Cautions |
| 0.5-1% CMC in Water | Suspensions | Simple to prepare; generally well-tolerated. | Only for suspensions, not solutions. Requires constant mixing to ensure dose uniformity. |
| 10% Tween® 80 in Saline | Solutions/Micellar Formulations | Good solubilizing power for many compounds. | Can cause histamine release and hypersensitivity reactions in some animals. May affect gut permeability. |
| 20-40% PEG400 in Water | Solutions | Excellent solubilizer; low toxicity. | Can have osmotic effects at high concentrations, potentially affecting gut function. |
| 5% DMSO / 40% PEG400 / 55% Saline | Solutions (for difficult compounds) | Powerful solubilizing cocktail. | DMSO can have its own biological effects and can be inflammatory. Use the lowest possible concentration. |
| Corn Oil / Sesame Oil | Solutions (for highly lipophilic compounds) | Mimics dietary fat absorption. | Can be metabolically active; may affect baseline lipid levels and body weight. High viscosity can make dosing difficult. |
Q4: My results for anti-inflammatory endpoints (e.g., cytokine levels in tissue) are highly variable. What should I check?
A4: Measuring inflammatory markers is notoriously prone to variability due to their transient nature and sensitivity to handling.
-
Causality: Pro-inflammatory cytokines like TNF-α and IL-6 have very short half-lives. The timing of tissue collection relative to the inflammatory stimulus and compound administration is critical. Furthermore, the collection procedure itself can induce an inflammatory response, and improper sample processing can degrade analytes.
-
Troubleshooting Steps:
-
Optimize Collection Timing: In an acute inflammation model (e.g., LPS challenge), you must perform a time-course experiment to identify the peak of cytokine expression. Dosing your GPR120 agonist should be timed to precede this peak.
-
Standardize Tissue Collection: Perfuse animals with cold PBS before organ collection to remove contaminating blood, which is rich in cytokines and immune cells.
-
Snap-Freeze Immediately: Once collected, tissue should be immediately snap-frozen in liquid nitrogen to preserve RNA and protein integrity. Any delay will lead to degradation and altered gene expression.
-
Use a Consistent Lysis Method: Whether you are performing qPCR for mRNA or an ELISA/multiplex for protein, use a robust and consistent tissue homogenization and lysis method. Bead-beating homogenizers often provide more consistent results than manual methods.
-
Validate Your Assay: Ensure your ELISA or multiplex assay is validated for the species and tissue type you are using. Check for matrix effects. Always run internal controls and standards. For qPCR, ensure you have validated reference genes that are not affected by your treatment.
-
References
-
Patsnap Synapse. (2024). What are GPR120 agonists and how do they work? Retrieved from Patsnap Synapse. [Link]
-
National Genomics Data Center (CNCB-NGDC). (2017). GPR120: Mechanism of action, role and potential for medical applications. Retrieved from CNCB-NGDC. [Link]
-
PubMed. (2017). GPR120: Mechanism of action, role and potential for medical applications. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Retrieved from MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Retrieved from NIH. [Link]
-
Frontiers. (n.d.). Regulation of Energy Homeostasis via GPR120. Retrieved from Frontiers. [Link]
-
PubMed. (2017). GPR120: Mechanism of action, role and potential for medical applications. Retrieved from PubMed. [Link]
-
Dovepress. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Retrieved from Dovepress. [Link]
-
Frontiers. (n.d.). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Retrieved from Frontiers. [Link]
-
Future Science. (n.d.). Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics. Retrieved from Future Science. [Link]
Sources
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 8. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR120: Mechanism of action, role and potential for medical applications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validation & Comparative
Comparative Guide to GPR120 Activation: 3-Chroman-6-yl-propionic acid versus TUG-891
A Senior Application Scientist's In-Depth Analysis
For researchers and drug development professionals targeting G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), the choice of a chemical probe or therapeutic lead is critical. GPR120 has emerged as a compelling target for metabolic diseases, including type 2 diabetes and obesity, owing to its role in mediating insulin sensitization, anti-inflammatory effects, and incretin secretion.[1][2][3] This guide provides a head-to-head comparison of two prominent synthetic agonists: 3-Chroman-6-yl-propionic acid and the widely-used tool compound, TUG-891.
The Therapeutic Rationale: GPR120 Signaling
GPR120 is an endogenous receptor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids.[4][5] Its activation initiates two primary signaling cascades crucial to its therapeutic effects. Understanding these pathways is fundamental to interpreting agonist activity.
-
Gαq/11-Mediated Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. This pathway is linked to metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][6]
-
β-Arrestin-2-Mediated Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2.[6][7] The internalized GPR120/β-arrestin-2 complex interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades, such as those mediated by NF-κB and JNK.[5][8] This mechanism is central to the potent anti-inflammatory and insulin-sensitizing effects attributed to GPR120 activation.[8]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 5. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR120 Agonists: Profiling 3-Chroman-6-yl-propionic acid Against Key Alternatives
Introduction: The Therapeutic Promise of GPR120
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] GPR120 is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids, and is expressed in tissues critical to metabolic homeostasis and immune regulation, such as the intestines, adipose tissue, and macrophages.[4][5][6] Upon activation, GPR120 initiates signaling cascades that can enhance glucose-dependent insulin secretion, stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), and exert potent anti-inflammatory effects.[7][8][9]
The development of synthetic agonists for GPR120 offers the potential to harness these benefits in a controlled, therapeutic manner. However, challenges such as selectivity over the closely related GPR40 (FFAR1) and achieving favorable pharmacokinetic profiles have been significant hurdles in drug discovery.[2] This guide provides a comparative analysis of a selective chromane-based agonist, 3-Chroman-6-yl-propionic acid, alongside other widely studied GPR120 agonists. We will delve into their mechanisms, comparative potency, and the experimental workflows used to validate their activity, providing researchers with the critical insights needed to select the appropriate tools for their studies.
The GPR120 Signaling Cascade: A Duality of Action
Understanding the downstream signaling of GPR120 is fundamental to interpreting agonist activity. Ligand binding to GPR120 triggers two primary, distinct pathways that account for its dual metabolic and anti-inflammatory benefits.
-
Gαq-Mediated Pathway (Metabolic Effects): The canonical pathway involves the coupling of GPR120 to the Gαq protein subunit. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations.[10] This Ca²⁺ flux is a key event in stimulating GLP-1 secretion from enteroendocrine cells and contributes to insulin sensitization.[4][5]
-
β-Arrestin 2-Mediated Pathway (Anti-Inflammatory Effects): GPR120 activation also recruits β-arrestin 2. The GPR120/β-arrestin 2 complex directly interacts with TAB1, preventing its association with TAK1 and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like NF-κB and JNK.[7][10] This mechanism is responsible for the potent anti-inflammatory effects observed with GPR120 agonism.[7]
Featured Agonist Profile: this compound
A significant advancement in the field was the development of chromane propionic acid analogues, which led to the identification of this compound (referred to as Compound 18 in foundational literature) as a potent and selective GPR120 agonist.[1][11]
-
Chemical Structure: This compound features a chromane scaffold, a key structural element that confers high selectivity for GPR120 over GPR40.
-
Mechanism of Action: It acts as a selective activator of GPR120, demonstrating efficacy in both in vitro signaling assays and in vivo models of glucose metabolism.[1][11] Its selectivity is a critical attribute, as off-target activation of GPR40 can lead to different physiological responses and potential side effects.
-
Performance Data: In functional assays, this compound (Compound 18) demonstrated potent activation of human GPR120 with an EC₅₀ of 21 nM. Crucially, it showed over 1000-fold selectivity against GPR40 (EC₅₀ > 30,000 nM).[11] In vivo, oral administration of this compound significantly reduced blood glucose levels in a mouse oral glucose tolerance test (oGTT), confirming its potential as a tool for studying GPR120-mediated metabolic effects.[11]
Comparative Analysis with Alternative GPR120 Agonists
To fully appreciate the utility of this compound, it is essential to compare it with other commonly used GPR120 agonists. Each has distinct properties that make it suitable for different experimental contexts.
| Agonist | Type | Chemical Scaffold | Potency (hGPR120 EC₅₀) | Selectivity vs. GPR40 | Key Characteristics & References |
| This compound (Cmpd 18) | Synthetic | Chromane | 21 nM | >1000-fold | High selectivity and demonstrated in vivo activity in rodents.[1][11] |
| TUG-891 | Synthetic | Phenylpropanoic Acid | ~44 nM | Highly Selective | A widely used, potent, and selective tool compound for GPR120 research.[8][12][13] |
| GW9508 | Synthetic | Phenylpropanoic Acid | ~3,500 nM | ~0.01-fold (Favors GPR40) | A dual GPR40/GPR120 agonist, ~100-fold more potent at GPR40. Useful in cells lacking GPR40 or with a GPR40 antagonist.[12][14][15] |
| Docosahexaenoic Acid (DHA) | Endogenous | Omega-3 Fatty Acid | Micromolar range | Non-selective | Natural ligand, mediates anti-inflammatory and insulin-sensitizing effects via GPR120.[7][9][16] |
| α-Linolenic Acid (ALA) | Endogenous | Omega-3 Fatty Acid | Micromolar range | Non-selective | Endogenous agonist used to study GPR120's role in GLP-1 and cholecystokinin secretion.[10][17] |
| Grifolic Acid | Natural Product | Grifolin Derivative | Micromolar range | Selective | A partial GPR120 agonist derived from a natural source.[12][18] |
Experimental Validation: Methodologies & Rationale
The characterization of any GPR120 agonist relies on a robust set of in vitro and in vivo assays. The choice of assay is dictated by the specific question being addressed, whether it is initial potency screening or confirmation of physiological efficacy.
Protocol 1: In Vitro Potency Assessment via Calcium Mobilization Assay
Causality: This assay is the gold standard for quantifying an agonist's ability to activate the Gαq signaling pathway. Because Gαq activation downstream of GPR120 leads to a measurable release of intracellular calcium, the resulting fluorescent signal provides a direct, real-time readout of receptor engagement and functional response.[8][19]
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 or CHO cells stably or transiently expressing the GPR120 receptor into black, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cell Loading: Remove culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
Compound Preparation: Prepare a dilution series of the test agonists (e.g., this compound, TUG-891) in assay buffer.
-
Signal Detection: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the compound dilutions to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Determine the peak response for each concentration and plot it against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic equation to calculate the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.[19]
Protocol 2: In Vivo Efficacy Assessment via Oral Glucose Tolerance Test (oGTT)
Causality: While in vitro assays confirm receptor activation, an oGTT is essential to determine if an agonist can improve glucose homeostasis in a complex physiological system.[16] This test evaluates the ability of an orally administered agonist to enhance the body's response to a glucose challenge, providing a direct measure of its potential antidiabetic efficacy.[4][11]
Step-by-Step Methodology:
-
Animal Preparation: Use appropriate mouse models (e.g., C57BL/6 for acute efficacy, or diet-induced obese mice for disease models). Fast the animals for 6 hours prior to the experiment.[16]
-
Baseline Measurement: At t = -60 minutes, obtain a baseline blood glucose reading from a small tail snip using a standard glucometer.
-
Compound Dosing: Immediately after the baseline reading, orally administer the vehicle control or the GPR120 agonist at the desired dose (e.g., 3-30 mg/kg).[11]
-
Glucose Challenge: At t = 0 minutes, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage to all animals.[16]
-
Time-Course Measurement: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The primary endpoint is the total glycemic excursion, calculated as the Area Under the Curve (AUC). A statistically significant reduction in AUC for the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.[11]
Discussion and Future Directions
The comparative analysis reveals a clear progression in the development of GPR120 agonists. While endogenous ligands and early synthetic tools like GW9508 were crucial for initial target validation, their lack of selectivity posed limitations. The development of highly selective agonists like TUG-891, and subsequently this compound, has provided the field with more precise pharmacological tools.
The high potency and, most importantly, the >1000-fold selectivity of this compound make it a superior tool for specifically interrogating GPR120 function in vivo, minimizing the confounding effects of GPR40 activation.[11] Its demonstrated ability to improve glucose tolerance in rodent models validates its utility for preclinical studies aimed at exploring the therapeutic potential of GPR120 in metabolic diseases.
Future research will likely focus on developing "biased" agonists that preferentially activate either the Gαq or the β-arrestin 2 pathway.[2][20] A β-arrestin biased agonist, for example, could offer potent anti-inflammatory benefits with a different metabolic profile than a Gαq-biased or balanced agonist. Continued innovation in agonist design, guided by robust comparative analysis and validated experimental protocols, will be paramount to translating the therapeutic promise of GPR120 into clinical reality.
References
-
Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. (2021). Yakhak Hoeji. [Link]
-
GW9508 - Wikipedia. Wikipedia. [Link]
-
GPR120 Agonist GW9508 Ameliorated Cellular Senescence Induced by ox-LDL. (2021). Oxidative Medicine and Cellular Longevity. [Link]
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). International Journal of Molecular Sciences. [Link]
-
Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]
-
Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (2011). Cellular and Molecular Life Sciences. [Link]
-
GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2010). Cell. [Link]
-
GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (2018). Adipocyte. [Link]
-
Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states. (2017). Clinical Science. [Link]
-
Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). Molecules. [Link]
-
Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2021). Molecules. [Link]
-
Potential roles of GPR120 and its agonists in the management of diabetes. (2017). Therapeutics and Clinical Risk Management. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). International Journal of Molecular Sciences. [Link]
-
Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. ResearchGate. [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. (2016). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. [Link]
-
Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). National Institutes of Health. [Link]
-
A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice. (2021). Biomedicine & Pharmacotherapy. [Link]
-
GPR120 agonists for the treatment of diabetes: a patent review (2014 present). (2018). Expert Opinion on Therapeutic Patents. [Link]
-
What are GPR120 agonists and how do they work?. (2024). Patsnap Synapse. [Link]
-
Representative GPR120 agonists. ResearchGate. [Link]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of a Chromane Propionic Acid Analogue: GPR120 vs. GPR40 Selectivity Profile
For Immediate Release: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the selectivity profile of a key 3-chroman-6-yl-propionic acid analogue, compound 18, for two closely related G protein-coupled receptors (GPCRs): GPR120 (also known as FFAR4) and GPR40 (FFAR1). Both receptors are activated by free fatty acids and have emerged as promising therapeutic targets for metabolic diseases, including type 2 diabetes.[1][2] Understanding the selectivity of investigational compounds is paramount for predicting their therapeutic efficacy and potential off-target effects. This document synthesizes experimental data to elucidate the distinct pharmacological engagement of this chromane derivative with GPR120 and GPR40.
The development of selective GPR120 agonists is a key objective in the field, as activation of this receptor is associated with anti-inflammatory effects and the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[1] However, the structural similarity of ligands that activate GPR120 and GPR40 presents a significant challenge in achieving high selectivity.[1] This guide will dissect the experimental evidence demonstrating the preferential activity of a specific chromane propionic acid derivative, compound 18, for GPR120.
Quantitative Selectivity Profile: Compound 18
Experimental data for compound 18, a representative this compound analogue, demonstrates a clear selectivity for human GPR120 over human GPR40. The potency of this compound was evaluated using two distinct in vitro functional assays: an inositol monophosphate (IP1) accumulation assay and a β-arrestin2 (β-Arr2) recruitment assay. Both assays are robust methods to quantify the activation of GPCRs that couple to the Gαq signaling pathway, as is the case for both GPR120 and GPR40.[1]
| Compound | Target | Assay Type | EC50 (nM) | % Efficacy | Selectivity (fold) vs. hGPR40 |
| Compound 18 | hGPR120 | IP1 | 48 | 97 | >208 |
| hGPR120 | β-Arrestin2 | 53 | 96 | >188 | |
| hGPR40 | IP1 | >10000 | - | - |
Data synthesized from Adams, G. L., et al. (2017).[1]
The data unequivocally shows that compound 18 is a potent full agonist at hGPR120, with EC50 values of 48 nM and 53 nM in the IP1 and β-arrestin2 assays, respectively.[1] In stark contrast, the compound exhibited no significant activity at hGPR40 at concentrations up to 10,000 nM in the IP1 assay, indicating a selectivity of over 200-fold for GPR120.[1] This high degree of selectivity is a critical attribute for a GPR120-targeted therapeutic agent, as it minimizes the potential for confounding effects mediated by GPR40 activation.
Mechanistic Insights: GPR120 and GPR40 Signaling Pathways
The differential activation of GPR120 and GPR40 by compound 18 can be better understood by examining their respective signaling cascades. Both receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, this G protein subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to the physiological responses mediated by these receptors, such as insulin and GLP-1 secretion.[3][4]
Furthermore, GPCR activation can also lead to the recruitment of β-arrestin proteins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling pathways. The potent activation of the β-arrestin2 pathway by compound 18 at GPR120 is significant, as this pathway has been linked to the anti-inflammatory effects of GPR120 activation.[5]
Caption: Gαq and β-arrestin2 signaling pathways for GPR120/GPR40.
Experimental Protocols
The determination of the selectivity profile of compound 18 relied on robust and validated in vitro assays. The following provides a detailed, step-by-step methodology for the key experiments performed.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a measure of Gαq-coupled receptor activation.
Workflow Diagram:
Caption: Workflow for the IP1 Accumulation Assay.
Step-by-Step Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human GPR120 (hGPR120) or human GPR40 (hGPR40) are cultured in appropriate growth medium supplemented with antibiotics to maintain selection pressure.
-
Cell Plating: Cells are harvested and seeded into 96-well, solid-bottom white plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation and Addition: Compound 18 is serially diluted in an appropriate assay buffer to generate a concentration-response curve. The diluted compound is then added to the cells.
-
Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at 37°C in a humidified incubator to allow for receptor activation and subsequent IP1 accumulation.
-
Cell Lysis and Reagent Addition: Following incubation, the cells are lysed, and the assay reagents, including an IP1-d2 acceptor and an anti-IP1 cryptate donor, are added according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay).
-
Signal Detection: The plates are incubated in the dark to allow for the development of the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The fluorescence is then read on a compatible plate reader at the appropriate wavelengths.
-
Data Analysis: The HTRF ratio is calculated and plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated GPCR, providing a readout of a different aspect of receptor activation.
Workflow Diagram:
Caption: Workflow for the β-Arrestin2 Recruitment Assay.
Step-by-Step Methodology:
-
Cell Culture: A suitable host cell line, such as U2OS cells, is engineered to co-express the target receptor (hGPR120) fused to a complementary fragment of a reporter enzyme and β-arrestin2 fused to the other fragment of the reporter (e.g., DiscoveRx PathHunter β-arrestin assay).
-
Cell Plating: The cells are plated in 384-well, solid-bottom white assay plates and incubated to allow for attachment.
-
Compound Addition: Serial dilutions of compound 18 are prepared and added to the assay plates.
-
Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C to facilitate agonist-induced receptor activation and subsequent β-arrestin2 recruitment.
-
Reagent Addition: The detection reagents, containing the substrate for the reconstituted reporter enzyme, are added to the wells.
-
Signal Detection: The plates are incubated at room temperature to allow for the enzymatic reaction to proceed, and the resulting chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.
Conclusion
The experimental evidence presented in this guide clearly demonstrates that the this compound analogue, compound 18, is a potent and highly selective agonist for GPR120 over GPR40. This selectivity is a crucial characteristic for a therapeutic candidate targeting GPR120-mediated pathways for the treatment of metabolic and inflammatory diseases. The detailed experimental protocols provided herein offer a validated framework for researchers to conduct similar selectivity profiling studies for other investigational compounds targeting the free fatty acid receptor family.
References
-
Adams, G. L., Velazquez, F., Jayne, C., Shah, U., Miao, S., Ashley, E. R., ... & Edmondson, S. D. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters, 8(1), 96–101. [Link]
-
Briscoe, C. P., Tadayyon, M., Andrews, J. L., Benson, W. G., Chambers, J. K., Eilert, M. M., ... & Ignar, D. M. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311. [Link]
-
Hasan, M. R., Kim, M., & Im, D. S. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. Brain, Behavior, & Immunity - Health, 48, 101061. [Link]
-
Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., ... & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature medicine, 11(1), 90-94. [Link]
-
Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]
-
Tanaka, T., Katsuma, S., Adachi, T., Koshimizu, T. A., Hirasawa, A., & Tsujimoto, G. (2008). Free fatty acids stimulate growth hormone secretion from rat anterior pituitary cells through GPR120. Naunyn-Schmiedeberg's archives of pharmacology, 377(4-6), 427-434. [Link]
-
Xiao, Q., Yan, P., Ma, X., Liu, H., & Li, X. (2018). GPR40: a promising therapeutic target for metabolic diseases. Journal of endocrinology, 238(3), R109-R119. [Link]
-
Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875. Diabetes, 62(11), 3672-3674. [Link]
-
Flodgren, E., Olde, B., Meidute-Abaraviciene, S., & Salehi, A. (2018). GPR40/FFAR1, a new potential target for the treatment of type 2 diabetes. Drug discovery today, 23(5), 1059-1066. [Link]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of in vivo efficacy: 3-Chroman-6-yl-propionic acid vs metformin
An objective head-to-head comparison of the in vivo efficacy of 3-Chroman-6-yl-propionic acid and metformin is not currently feasible due to a lack of published, peer-reviewed data for this compound. Extensive searches have not yielded any in vivo studies, mechanistic data, or direct comparative analyses for this specific compound in the public domain.
Therefore, this guide will proceed by establishing the benchmark for in vivo efficacy in non-clinical metabolic disease models using metformin as the gold standard. We will detail the established efficacy of metformin, outline the rigorous experimental protocols required to evaluate a novel chemical entity like this compound, and define the key comparative endpoints. This framework will equip researchers with the necessary scientific and methodological foundation to design and interpret future studies, should data on this compound become available.
Part 1: Metformin as the Gold Standard: A Profile of In Vivo Efficacy
Metformin is a biguanide class oral hypoglycemic agent and the first-line therapy for type 2 diabetes (T2D). Its efficacy is primarily attributed to the reduction of hepatic glucose production, with additional effects on improving insulin sensitivity in peripheral tissues and modulating gut microbiota. The primary molecular mechanism involves the activation of AMP-activated protein kinase (AMPK).
Established In Vivo Efficacy of Metformin
Metformin's effects have been extensively validated in numerous rodent models of metabolic disease. The most common models include genetically diabetic mice (e.g., db/db, ob/ob) and diet-induced obese (DIO) mice.
Table 1: Summary of Representative In Vivo Efficacy Data for Metformin
| Model | Dosing Regimen | Key Outcomes | Reference |
| db/db Mice | 250-300 mg/kg/day (oral gavage) | - ↓ Fasting blood glucose- ↓ HbA1c- Improved glucose tolerance (OGTT)- Improved insulin sensitivity (ITT)- ↓ Hepatic gluconeogenesis | |
| High-Fat Diet (HFD) Induced Obese Mice | 150-300 mg/kg/day (oral gavage) | - ↓ Body weight gain- ↓ Adiposity- Improved glucose tolerance (OGTT)- Improved insulin sensitivity (ITT)- ↓ Hepatic steatosis |
OGTT: Oral Glucose Tolerance Test; ITT: Insulin Tolerance Test; HbA1c: Glycated Hemoglobin.
Core Mechanism of Action: AMPK Activation
Metformin's activation of AMPK in hepatocytes leads to a cascade of events that collectively lower blood glucose. This pathway provides a clear set of biomarkers for evaluating the mechanism of novel compounds.
Caption: Hypothesized GPR120 agonist signaling pathway.
Proposed In Vivo Efficacy Study Design
A robust, multi-arm study is required to compare the novel compound to both a vehicle control and the gold standard, metformin. The high-fat diet (HFD)-induced obese mouse model is an appropriate choice as it recapitulates key features of human T2D, including obesity, insulin resistance, and hyperglycemia.
Table 2: Proposed Study Design for Head-to-Head Comparison
| Group | N | Diet | Treatment | Dose (mg/kg/day) | Route | Duration |
| 1 | 10-12 | HFD (60% kcal) | Vehicle (e.g., 0.5% CMC) | - | Oral Gavage | 8-12 weeks |
| 2 | 10-12 | HFD (60% kcal) | Metformin | 250 | Oral Gavage | 8-12 weeks |
| 3 | 10-12 | HFD (60% kcal) | This compound | Low Dose (e.g., 10) | Oral Gavage | 8-12 weeks |
| 4 | 10-12 | HFD (60% kcal) | This compound | Mid Dose (e.g., 30) | Oral Gavage | 8-12 weeks |
| 5 | 10-12 | HFD (60% kcal) | This compound | High Dose (e.g., 100) | Oral Gavage | 8-12 weeks |
| 6 | 10-12 | Control Diet | Vehicle (e.g., 0.5% CMC) | - | Oral Gavage | 8-12 weeks |
CMC: Carboxymethylcellulose
Part 3: Key Experimental Protocols and Comparative Endpoints
The following protocols are essential for generating the data needed for a direct comparison.
Experimental Workflow
Caption: Workflow for a comparative in vivo efficacy study.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, providing a measure of overall glucose homeostasis and insulin sensitivity.
-
Protocol:
-
Fast animals overnight (approx. 16 hours) with free access to water.
-
Record baseline blood glucose (t=0) from a tail vein sample using a glucometer.
-
Administer a 2 g/kg bolus of glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Compare the area under the curve (AUC) for glucose between treatment groups. A lower AUC indicates improved glucose tolerance.
-
Insulin Tolerance Test (ITT)
-
Purpose: To directly assess peripheral insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
-
Protocol:
-
Fast animals for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Analysis: Calculate the rate of glucose disappearance. A faster decline indicates improved insulin sensitivity.
-
Terminal Tissue and Blood Collection
-
Purpose: To collect samples for biochemical, histological, and gene expression analysis to probe mechanisms of action.
-
Protocol:
-
Perform a terminal blood draw via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory markers.
-
Perfuse animals with saline.
-
Harvest key metabolic tissues: liver, epididymal white adipose tissue (eWAT), and skeletal muscle.
-
Fix a portion of the liver and adipose tissue in formalin for histological analysis (e.g., H&E staining for steatosis, adipocyte size).
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for protein (Western blot) and RNA (qPCR) analysis.
Key Comparative Endpoints
A successful head-to-head comparison would hinge on the following quantitative outcomes:
Table 3: Primary and Secondary Endpoints for Comparison
| Category | Endpoint | Metric | Favorable Outcome for Test Compound |
| Glycemic Control | Fasting Blood Glucose | mg/dL | Decrease vs. Vehicle; Comparable to Metformin |
| Glucose Tolerance (OGTT) | AUC (mg/dL*min) | Decrease vs. Vehicle; Comparable to Metformin | |
| Insulin Sensitivity (ITT) | % Glucose Reduction | Increase vs. Vehicle; Comparable to Metformin | |
| Body Composition | Body Weight | % Change from Baseline | Attenuation of gain vs. Vehicle |
| Adipose Tissue Mass | g or % of Body Weight | Decrease vs. Vehicle | |
| Hepatic Health | Liver Weight | g or % of Body Weight | Decrease vs. Vehicle |
| Hepatic Steatosis | Histology Score / Triglyceride Content | Decrease vs. Vehicle | |
| Mechanism | AMPK Activation (Liver) | p-AMPK / total AMPK ratio | Increase (if MOA is similar to metformin) |
| GPR120 Activation | GLP-1 Levels / Target Gene Expression | Increase (if hypothesized MOA is correct) |
Conclusion
While a direct comparison between this compound and metformin is impossible without empirical data, this guide establishes a clear scientific framework for such an evaluation. Metformin provides a robust benchmark for efficacy, with well-defined outcomes in standard preclinical models. Any future investigation of this compound must generate comparative data across glycemic control, body composition, and tissue-specific metabolic health. Elucidating its molecular mechanism, potentially through the GPR120 receptor pathway, will be critical in determining if it offers a novel and viable alternative to established therapies like metformin.
References
This section would be populated with specific peer-reviewed articles cited in the text once data for this compound becomes available. The references below pertain to the established metformin data and the hypothesized target for the novel compound.
-
Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of clinical investigation, 108(8), 1167-1174. [Link]
-
Kim, Y. D., et al. (2008). Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice. Biological & pharmaceutical bulletin, 31(6), 1246-1250. [Link]
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS medicinal chemistry letters, 8(1), 96-101. [Link]
-
Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]
A Comparative Guide to Validating the Anti-inflammatory Effects of 3-Chroman-6-yl-propionic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound, 3-Chroman-6-yl-propionic acid. We will objectively compare its potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, and provide detailed experimental protocols to support these evaluations.
Introduction: The Rationale for Investigating this compound
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This compound presents an interesting scaffold for investigation. Its structure incorporates a chroman ring system, derivatives of which have been reported to possess anti-inflammatory properties, with some demonstrating inhibition of inflammatory markers like TNF-α.[1][2] Furthermore, the presence of a propionic acid side chain is a hallmark of a major class of NSAIDs, including the widely used Ibuprofen.[3][4][5] This structural feature is often crucial for the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]
Given these structural motifs, we hypothesize that this compound may exert its anti-inflammatory effects through the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This guide outlines a systematic approach to test this hypothesis, starting with direct enzyme inhibition assays, moving to a cell-based model of inflammation, and culminating in a well-established in vivo model of acute inflammation.
Hypothesized Mechanism of Action: COX Inhibition
The primary therapeutic action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.[3]
Our investigational compound, this compound, shares the propionic acid functional group with non-selective COX inhibitors like Ibuprofen.[4][6] This suggests a potential for interaction with the active site of COX enzymes. The chroman nucleus may influence the compound's selectivity towards COX-1 or COX-2. Therefore, our validation strategy will focus on elucidating its inhibitory activity and selectivity against these two key enzymes.
Caption: Hypothesized mechanism of action via the COX pathway.
Experimental Validation Workflow
To systematically evaluate the anti-inflammatory potential of this compound, we propose a three-tiered experimental approach. This workflow is designed to provide a comprehensive understanding of the compound's activity, from its direct molecular target to its effects in a complex biological system.
Caption: A three-tiered experimental validation workflow.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to determine the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes. This will allow for the calculation of IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Protocol: COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available colorimetric inhibitor screening kits.[7]
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and enzyme solutions (ovine COX-1 and human recombinant COX-2) according to the kit manufacturer's instructions.
-
Prepare stock solutions of this compound, Ibuprofen, and Celecoxib in DMSO. Create a series of dilutions to determine the IC50 values.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound or control at various concentrations.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Incubate for 5 minutes at 37°C.
-
Add 20 µL of the colorimetric substrate solution and incubate for an additional 5 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the 100% initial activity control.
-
Plot the percent inhibition versus the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Comparative Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | ~12[8] | ~80[8] | ~0.15[8] |
| Celecoxib | ~82[8] | ~6.8[8] | ~12[8] |
Tier 2: In Vitro Cell-Based Assay
To assess the compound's activity in a cellular context, we will measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.[9]
Protocol: Nitric Oxide Production Assay (Griess Assay)
This protocol is based on the widely used Griess reaction to measure nitrite, a stable breakdown product of NO.[9][10]
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Celecoxib for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[9]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
-
Comparative Data Presentation
| Compound | IC50 for NO Inhibition (µM) |
| This compound | Experimental Value |
| Ibuprofen | Experimental Value |
| Celecoxib | Experimental Value |
Tier 3: In Vivo Acute Inflammation Model
The final validation step involves assessing the anti-inflammatory efficacy of this compound in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[11][12][13]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Dosing and Edema Induction:
-
Administer this compound, Ibuprofen, Celecoxib, or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally.
-
After 30-60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11][13]
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Comparative Data Presentation
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3 hours | % Edema Inhibition at 5 hours |
| Vehicle Control | - | 0% | 0% |
| This compound | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| Ibuprofen | Standard Dose | Experimental Value | Experimental Value |
| Celecoxib | Standard Dose | Experimental Value | Experimental Value |
Conclusion
This guide provides a robust and logical framework for the initial validation of the anti-inflammatory effects of this compound. By systematically progressing from in vitro enzyme and cell-based assays to an in vivo model of acute inflammation, researchers can generate a comprehensive data package. The direct comparison with the well-characterized NSAIDs, Ibuprofen and Celecoxib, will provide crucial context for the potency and potential mechanism of action of this novel compound. The results of these studies will be instrumental in determining the viability of this compound as a lead candidate for further preclinical development.
References
-
Kawai, S., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-85. [Link]
-
Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(40), 17489-17502. [Link]
-
Kumar, A., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Research, 5(6), 2567-2583. [Link]
-
Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1657. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]
-
Calixto, J. B., et al. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 494(2-3), 213-219. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Research Journal of Pharmacy and Technology. (2018). Review on Chromen derivatives and their Pharmacological Activities. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Pharmacology. (n.d.). Propionic Acid Derivatives. [Link]
-
Posnett, D. N., & Czerniecki, B. J. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in immunology, Chapter 15, Unit 15.6. [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
-
Georgiev, G., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 24(4), 453-458. [Link]
-
ResearchGate. (2015). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. [Link]
-
Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 61(1-2), 81–90. [Link]
-
ResearchGate. (n.d.). Nitric oxide (NO) production using the Griess reagent assay in RAW... [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
-
University of Southern Denmark. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. [Link]
-
ResearchGate. (n.d.). Determination of nitric oxide production in RAW 264.7 cells using... [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
-
AJMC. (2011). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]
-
MOLBASE. (n.d.). 3-(6-Hydroxy-2-methyl-chroman-2-yl)-propionic acid methyl ester. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
-
PubChem. (n.d.). 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [Link]
-
PubChem. (n.d.). (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propanoic acid. [Link]
-
Vecchio, A. J., & Malkowski, M. G. (2011). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry, 286(19), 16735–16745. [Link]
Sources
- 1. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Biased Agonism of 3-Chroman-6-yl-propionic acid at GPR120
This guide provides a comprehensive comparison of 3-Chroman-6-yl-propionic acid's activity at the G-protein-coupled receptor 120 (GPR120), with a focus on the principle of biased agonism. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally assess the nuanced signaling profiles of GPR120 agonists. We will explore the underlying signaling mechanisms of GPR120, compare the performance of this compound with other known agonists, and provide detailed protocols for quantifying pathway-specific activation.
The Therapeutic Promise of GPR120 and the Paradigm of Biased Agonism
G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases.[1][2] Activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 is expressed in tissues crucial for metabolic homeostasis and immune regulation, such as adipose tissue, macrophages, and the intestine.[2][3][4] Its activation can lead to the secretion of glucagon-like peptide-1 (GLP-1), potent anti-inflammatory effects, and improved insulin sensitivity, making it an attractive target for conditions like type 2 diabetes and obesity.[1][5][6][7]
Traditionally, GPCR ligands were classified as agonists or antagonists based on their ability to promote or block a single signaling output. However, it is now clear that GPCRs can adopt multiple active conformations, each capable of engaging different intracellular signaling partners.[8] This has given rise to the concept of biased agonism or functional selectivity , where a ligand preferentially activates one signaling pathway over another.[8][9]
For GPR120, two primary signaling cascades are of interest:
-
G-protein Signaling: Upon activation, GPR120 couples to Gαq/11 proteins, initiating a cascade that leads to an increase in intracellular calcium ([Ca2+]i). This pathway is linked to functions like GLP-1 secretion.[6]
-
β-Arrestin Signaling: Ligand binding can also promote the recruitment of β-arrestin proteins.[10] For GPR120, the recruitment of β-arrestin 2 is critical for its potent anti-inflammatory effects, which are mediated through the inhibition of the TAK1 inflammatory pathway.[4][6]
The ability to design biased agonists that selectively engage either the G-protein or β-arrestin pathway offers a sophisticated strategy for drug development.[11][12] A G-protein-biased agonist might be ideal for maximizing incretin secretion, while a β-arrestin-biased agonist could provide powerful anti-inflammatory benefits with a potentially different side-effect profile.[10][11]
Caption: Canonical GPR120 signaling diverges into G-protein and β-arrestin pathways.
Comparative Profile of GPR120 Agonists
To understand the potential bias of this compound, it is essential to compare its functional activity against other known GPR120 agonists. The chromane propionic acid scaffold was developed to create selective activators of GPR120 for potential use in treating type 2 diabetes.[1][13] The table below summarizes the in vitro potencies of selected compounds at activating the G-protein and β-arrestin pathways.
| Agonist | Chemical Class | G-Protein Pathway (hGPR120) | β-Arrestin Pathway (hGPR120) | Selectivity Notes | Reference(s) |
| Compound 18 | Chromane Propionic Acid | IP1 Assay: EC50 = 10 nM | β-Arrestin Assay: EC50 = 23 nM | Highly selective over GPR40 (>300-fold) | [1][14] |
| TUG-891 | Phenylpropanoic Acid | Ca2+ Flux Assay: pEC50 = 7.62 | β-Arrestin BRET Assay: High activity | Potent and selective for GPR120 | [5][7][14] |
| Compound 4x | Isothiazole Phenylpropanoic Acid | Ca2+ Flux Assay: EC50 = 51 nM | β-Arrestin Assay: EC50 = 108 nM | Potent GPR120 agonist | [2] |
| GW9508 | Synthetic Agonist | Functional GPR120 agonist | Stimulates β-arrestin recruitment | Also activates GPR40 | [6] |
| α-Linolenic Acid (ALA) | Omega-3 Fatty Acid | Activates GPR120 | Activates GPR120 | Endogenous ligand, less potent than synthetics | [5] |
Note: EC50 values are context-dependent and can vary based on the specific assay and cell system used. This table is for comparative purposes.
From this data, Compound 18 (a specific this compound analogue) demonstrates high potency in both G-protein (IP1 accumulation) and β-arrestin recruitment assays.[1] The relatively similar EC50 values (10 nM vs. 23 nM) suggest it may be a relatively balanced agonist , capable of robustly activating both major signaling arms of the receptor. This contrasts with potentially biased agonists where the potency for one pathway might be orders of magnitude different from the other. A truly comprehensive analysis would require calculating a "bias factor," which normalizes the activity of the test compound against a reference agonist for both pathways.
Experimental Protocols for Quantifying Biased Agonism
To empirically determine the signaling bias of a compound like this compound, it is necessary to perform parallel assays that independently quantify G-protein and β-arrestin pathway activation.
Protocol: G-Protein Pathway Quantification via Calcium Flux Assay
This protocol measures the transient increase in intracellular calcium ([Ca2+]i) following Gαq activation.
Causality: GPR120 activation leads to Gαq-mediated stimulation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This flux is a direct and rapid readout of G-protein pathway engagement.
Caption: Workflow for measuring G-protein activation via calcium flux.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human GPR120 into a 96-well, black-walled, clear-bottom microplate at a density that achieves 90-95% confluency on the day of the assay.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., TUG-891 as a positive control, vehicle as a negative control) in assay buffer at 5x the final desired concentration.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument will automatically add 25 µL of the 5x compound solution to the wells.
-
Kinetic Reading: Continue to measure fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: For each well, determine the maximal fluorescence signal post-addition minus the baseline. Plot these values against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol: β-Arrestin Recruitment Quantification
This protocol uses an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter®) to measure the recruitment of β-arrestin to the activated GPR120 receptor.[15]
Causality: Ligand-activated GPR120 undergoes a conformational change that increases its affinity for β-arrestin.[15] In this assay, GPR120 is fused to a small enzyme fragment (ProLink, or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA).[15][16] When the agonist brings the receptor and β-arrestin into close proximity, the fragments complement to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[15] The intensity of the signal is directly proportional to the extent of recruitment.
Caption: Workflow for measuring β-arrestin recruitment via EFC assay.
Step-by-Step Methodology:
-
Cell Culture: Use a commercially available cell line, such as PathHunter® CHO-K1 cells stably co-expressing GPR120-PK and β-arrestin-EA.[17] Plate the cells in a white, solid-bottom 96-well assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and controls in an appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells. Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the manufacturer-provided detection reagent mix, which contains the chemiluminescent substrate and lysis agents.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the enzymatic reaction to proceed to completion.
-
Measurement: Read the chemiluminescence on a standard plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion and Future Directions
The investigation of this compound at GPR120 reveals it to be a potent and high-efficacy agonist. Based on available data, it appears to be a relatively balanced activator, capable of strongly engaging both the G-protein and β-arrestin signaling pathways.[1] This profile could be beneficial for therapies targeting both the metabolic (GLP-1 secretion) and anti-inflammatory axes of GPR120 biology.
For drug development professionals, the key takeaway is the critical importance of a multi-assay approach. Relying on a single readout can obscure the true pharmacological nature of a compound. By systematically quantifying both G-protein and β-arrestin signaling, researchers can build a comprehensive profile of their GPR120 agonists, enabling the selection of candidates with the most promising therapeutic mechanism of action and potentially minimizing off-target effects. Future work should focus on calculating formal bias factors against a balanced reference agonist and correlating these in vitro signaling profiles with in vivo physiological outcomes in models of diabetes and inflammation.
References
-
Kenakin, T. (2011). Biased agonism: An emerging paradigm in GPCR drug discovery. PubMed Central. [Link]
-
Onaran, O. A., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. [Source not specified in provided text]. [Link]
-
Shonberg, J., et al. (2014). Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective. PubMed. [Link]
-
Pharmacology Lectures. (2024). What is a biased agonist in Pharmacology and how does it work?. YouTube. [Link]
-
Onaran, O. A., & Rajagopal, S. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC. [Source not specified in provided text]. [Link]
-
DiscoverX. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay. DiscoverX. [Link]
-
Wojcik, M., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]
-
Al-Ghamdi, S., et al. (2025). Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. PubMed Central. [Link]
-
Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PMC - NIH. [Link]
-
ResearchGate. Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]
-
Gotoh, C., et al. (2015). Regulation of Energy Homeostasis via GPR120. Frontiers. [Link]
-
Adams, G. L., et al. (2017). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. NIH. [Link]
-
ResearchGate. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents | Request PDF. ResearchGate. [Link]
-
Adams, G. L., et al. (2016). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. PubMed. [Link]
-
Soohyung, P., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. [Source not specified in provided text]. [Link]
-
Assay Guidance Manual - NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. [Link]
-
Eurofins Discovery. FFA4 (GPR120) (Short) Human Free Fatty Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay - US. Eurofins Discovery. [Link]
-
Wang, T., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. NIH. [Link]
-
Li, H., et al. (2019). Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging. [Source not specified in provided text]. [Link]
-
Conroy, J. L., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Source not specified in provided text]. [Link]
-
Li, H., et al. (2021). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. NIH. [Link]
Sources
- 1. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
A Technical Guide to GPCR Cross-Reactivity Profiling: A Comparative Study of 3-Chroman-6-yl-propionic acid and a Phenylpropanoic Acid Analogue
In the landscape of modern drug discovery, the specificity of a therapeutic candidate for its intended target is a cornerstone of its safety and efficacy profile. Off-target interactions, particularly within the vast G-protein coupled receptor (GPCR) superfamily, can lead to unforeseen side effects, derailing an otherwise promising development program.[1][2] This guide provides an in-depth, technical comparison of the GPCR cross-reactivity profiles of two compounds: 3-Chroman-6-yl-propionic acid, a selective agonist for the G-protein coupled receptor 120 (GPR120 or FFAR4)[3][4], and a hypothetical, structurally related phenylpropanoic acid analogue ("Compound Y").
Through a systematic experimental workflow, we will elucidate the principles and methodologies for assessing GPCR selectivity, present comparative data, and discuss the implications for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust cross-reactivity screening protocols.
Introduction: The Imperative of Selectivity in GPCR Drug Discovery
GPCRs represent one of the largest and most successfully targeted protein families for therapeutic intervention, regulating nearly every aspect of human physiology.[5][6] Their structural similarities, however, present a significant challenge: the potential for a drug candidate to bind to and modulate the activity of multiple GPCRs.[1] Such "polypharmacology" can sometimes be beneficial, but unintended off-target activity is a major cause of adverse drug reactions. Therefore, early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a critical step in de-risking a drug discovery project.[7]
The subject of our primary investigation, this compound (hereafter "Compound X"), belongs to a class of chromane analogues identified as potent and selective agonists of GPR120, a receptor implicated in metabolic diseases like type 2 diabetes.[3][4][8] Published studies indicate that optimized compounds in this series possess a "clean off-target profile" and are selective over the closely related free fatty acid receptor GPR40 (FFAR1).[3][4] This guide will outline the experimental framework used to generate such a selectivity profile. For comparative purposes, we will analyze Compound X alongside "Compound Y," a hypothetical analogue where the chroman ring is replaced by a simple phenyl ring, to illustrate how subtle structural changes can impact GPCR selectivity.
Experimental Design for Comprehensive GPCR Profiling
A robust cross-reactivity study follows a tiered approach, beginning with a broad primary screen to identify potential off-target interactions, followed by more detailed secondary assays to confirm and quantify these activities. The causality behind this choice is rooted in efficiency and resource management; a high-throughput primary screen casts a wide net, while lower-throughput, more complex secondary assays provide the detailed pharmacological data needed for confident decision-making.
Sources
- 1. Why are GPCRs good drug targets? [synapse.patsnap.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miragenews.com [miragenews.com]
- 6. The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Correlating In Vitro Potency and In Vivo Efficacy of GPR120 Agonists: A Case Study with 3-Chroman-6-yl-propionic acid
For researchers, scientists, and drug development professionals, establishing a clear correlation between a compound's performance in laboratory assays and its effectiveness in a living organism is a cornerstone of preclinical research. This guide provides an in-depth comparison of 3-Chroman-6-yl-propionic acid, a selective G protein-coupled receptor 120 (GPR120) agonist, with other notable alternatives. By examining their in vitro potency and in vivo efficacy, supported by detailed experimental data and protocols, we aim to provide a comprehensive resource for those investigating therapeutic interventions for metabolic diseases like type 2 diabetes.
The Scientific Rationale: Targeting GPR120 for Metabolic Disease
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target. Activated by long-chain fatty acids, GPR120 is involved in various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. This mechanism makes GPR120 agonists attractive candidates for the treatment of type 2 diabetes. This compound (also referred to as compound 18 in select literature) is a selective activator of GPR120 that has been designed and evaluated for this purpose.
This guide will delve into the critical experimental data that bridges the gap between the molecular interactions of this compound and its physiological effects, offering a comparative analysis with other key GPR120 agonists: TUG-891, Compound A (CpdA), Metabolex-36, and AZ13581837.
Visualizing the GPR120 Signaling Cascade
The activation of GPR120 by an agonist initiates a cascade of intracellular events. Understanding these pathways is crucial for interpreting both in vitro and in vivo data. The primary signaling pathways involve the Gαq protein, leading to an increase in intracellular calcium, and the β-arrestin pathway, which is associated with anti-inflammatory effects.
Comparative In Vitro Potency of GPR120 Agonists
The initial assessment of a compound's activity is determined through in vitro assays that measure its ability to activate the target receptor. For GPR120, common assays include those that measure the downstream effects of Gαq activation (e.g., calcium mobilization or inositol monophosphate (IP1) accumulation) and β-arrestin recruitment. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of the agonist that produces 50% of the maximal response.
| Compound | Assay Type | Cell Line | Reported EC50 (nM) |
| This compound (Cpd 18) | IP1 | CHO-K1 cells expressing human GPR120 | 69 |
| β-Arrestin 2 | CHO-K1 cells expressing human GPR120 | 160 | |
| TUG-891 | Calcium Mobilization | CHO cells expressing human GPR120 | 43.7 |
| Compound A (CpdA) | β-Arrestin Recruitment | Cells expressing human GPR120 | ~350 |
| Metabolex-36 | Calcium Mobilization | CHO cells expressing human GPR120 | 1800 |
| β-Arrestin Recruitment | U2OS cells expressing human GPR120 | 1400 | |
| AZ13581837 | Calcium Mobilization | CHO cells expressing human GPR120 | 120 |
| β-Arrestin Recruitment | U2OS cells expressing human GPR120 | 5.2 |
Expert Interpretation: The data reveals that this compound is a potent GPR120 agonist, with EC50 values in the nanomolar range for both the IP1 and β-arrestin pathways. When compared to the alternatives, AZ13581837 shows particularly high potency in the β-arrestin recruitment assay, while TUG-891 demonstrates strong potency in the calcium mobilization assay. Metabolex-36 appears to be the least potent among this group in these specific in vitro assays. This comparative analysis allows researchers to select the most appropriate tool compound based on the desired signaling pathway and required potency for their experimental setup.
Correlating with In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)
While in vitro potency is a critical first step, the ultimate measure of a compound's potential is its efficacy in a living system. The oral glucose tolerance test (OGTT) is a standard preclinical model used to assess the ability of a compound to improve glucose metabolism.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Mice
Comparative In Vivo Efficacy Data
The following table summarizes the observed in vivo effects of the GPR120 agonists in the mouse OGTT model.
| Compound | Animal Model | Dose | Key Finding |
| This compound (Cpd 18) | Wild-type mice | 3, 10, 30 mg/kg (oral) | Dose-dependent reduction of blood glucose. |
| TUG-891 | ICR mice | 20 mg/kg (oral) | Significantly reduced blood glucose levels. |
| Compound A (CpdA) | High-fat diet-fed obese mice | 30 mg/kg (in diet) | Improved glucose tolerance and increased insulin sensitivity. |
| Metabolex-36 | Lean male mice | 30 mg/kg (oral) | Significantly improved glucose tolerance. |
| AZ13581837 | Lean male mice | 18 mg/kg (oral) | Significantly improved glucose tolerance. |
Expert Interpretation: The in vivo data demonstrates that this compound effectively lowers blood glucose in a dose-dependent manner, confirming that its in vitro potency translates to a physiological effect. The other GPR120 agonists also show significant improvements in glucose tolerance in various mouse models, validating the therapeutic potential of targeting this receptor. It is important to note that the different animal models (lean vs. obese) and dosing regimens can influence the magnitude of the observed effects, highlighting the importance of carefully designed and controlled in vivo studies.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
In Vitro Potency Assays
1. IP-One Assay (for Gαq activation)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq signaling.
-
Cell Culture: CHO-K1 cells stably expressing human GPR120 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Preparation: A serial dilution of the test compounds is prepared.
-
Assay Procedure:
-
The cell culture medium is removed and replaced with a stimulation buffer containing the test compounds.
-
The plate is incubated for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis buffer containing IP1-d2 conjugate and anti-IP1-cryptate antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
-
Data Acquisition: The HTRF (Homogeneous Time-Resolved Fluorescence) signal is read on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals is calculated and plotted against the compound concentration to determine the EC50 value.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor.
-
Cell Line: A cell line engineered to express GPR120 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay) is used.
-
Cell Plating: Cells are plated in a 384-well plate and incubated.
-
Compound Addition: Test compounds are added to the wells.
-
Incubation: The plate is incubated at 37°C for a period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate is added that is converted into a chemiluminescent signal by the complemented enzyme fragments.
-
Data Acquisition: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal is plotted against the compound concentration to determine the EC50 value.
In Vivo Efficacy Assay
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
Male C57BL/6 mice (or other appropriate strain) are fasted for 4-6 hours with free access to water.
-
The body weight of each mouse is recorded.
-
-
Compound Administration:
-
The test compound or vehicle is administered via oral gavage at the desired dose.
-
Mice are left for a 30-60 minute absorption period.
-
-
Glucose Challenge:
-
A baseline blood glucose reading is taken from the tail vein (t=0).
-
A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
-
Blood Glucose Monitoring:
-
Blood glucose levels are measured from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
-
Data Analysis:
-
Blood glucose levels are plotted against time for each treatment group.
-
The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
-
Conclusion
This guide provides a framework for understanding and evaluating the correlation between the in vitro potency and in vivo efficacy of GPR120 agonists, using this compound as a central example. The presented data and protocols demonstrate that this compound is a potent and effective GPR120 agonist, with a clear translation of its molecular activity to a physiological response. By comparing it with other well-characterized GPR120 agonists, researchers can make informed decisions when selecting compounds for their studies in the field of metabolic disease research. The methodologies and comparative data herein serve as a valuable resource for designing and interpreting experiments aimed at the discovery and development of novel therapeutics targeting GPR120.
References
-
The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. (2017). National Institutes of Health. [Link]
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). MDPI. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). PubMed Central. [Link]
-
Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). MDPI. [Link]
-
Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. (2022). RSC Publishing. [Link]
-
The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. (2014). National Institutes of Health. [Link]
-
Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2020). PubMed Central. [Link]
-
Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. (2017). National Institutes of Health. [Link]
-
Effects of the GPR120 agonist Metabolex 36 on glucose-induced somatostatin secretion from mouse pancreatic delta-cells. ResearchGate. [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. (2016). National Institutes of Health. [Link]
-
Effects of compound 11b and TUG-891 on plasma glucose levels during the oral glucose tolerance tests (oGTT) in fasting ICR mice. ResearchGate. [Link]
-
Metabolex describes new GPR120 agonists for type 2 diabetes. (2010). BioWorld. [Link]
-
pEC 50 potency values of agonists at hFFA4 in various functional assays. ResearchGate. [Link]
-
Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2020). National Institutes of Health. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. [Link]
-
Oral Glucose Tolerance Test in Mouse. (2020). Protocols.io. [Link]
-
Oral glucose tolerance test (OGTT) results in C57BL/6 mice. All tested compounds were administered at a dose of 100 mg/kg. ResearchGate. [Link]
-
A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. (2014). National Institutes of Health. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). ACS Publications. [Link]
-
Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. [Link]
-
HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. [Link]
- CpdA is a selective agonist of Gpr120. (a) Chemical structure of cpdA. (b) Dose-response data for cpdA in terms of Ca2+ mobilization for Gpr120- versus Gpr40-transfected cells. (c,d) Dose response data for cpdA in terms of IP3 production (c) and β-arrestin-2 (βArr2) interaction assay (d) with human and mouse Gpr120. Results are % activity over basal. (e) Gpr120-mediated SRE-luc activity after treatment with either DHA or cpdA for 6 h in HEK 293 cells.
Comparative study of signaling pathways activated by different GPR120 agonists
A Comparative Guide to Signaling Pathways Activated by GPR120 Agonists
This guide provides an in-depth comparative analysis of the signaling pathways activated by various classes of agonists for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanistic differences between endogenous and synthetic agonists, explores the concept of biased agonism, and provides detailed experimental protocols to empower your research.
Introduction: GPR120, a Key Regulator of Metabolism and Inflammation
GPR120 is a cell surface receptor that has garnered significant attention as a therapeutic target for metabolic diseases and inflammatory conditions.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[2][3] Upon activation, GPR120 initiates distinct intracellular signaling cascades that mediate a range of physiological responses, from stimulating the secretion of glucagon-like peptide-1 (GLP-1) to exerting potent anti-inflammatory effects in macrophages.[1][4][5]
The receptor's ability to engage different signaling partners—primarily the Gαq/11 protein and β-arrestin 2—makes it a fascinating subject of study. Different agonists can preferentially activate one pathway over the other, a phenomenon known as "biased agonism."[2][6][7] Understanding this bias is critical for the rational design of novel therapeutics that can selectively trigger desired effects, such as insulin sensitization, without engaging pathways that might lead to unwanted side effects.
This guide will dissect these pathways, compare the signaling signatures of key agonists, and provide the practical methodologies required to investigate them in a laboratory setting.
The Agonists: A Diverse Toolkit for GPR120 Activation
A variety of molecules can activate GPR120, each with unique properties. They can be broadly categorized as follows:
-
Endogenous Ligands (Omega-3 Fatty Acids):
-
Docosahexaenoic Acid (DHA) & Eicosapentaenoic Acid (EPA): These are the primary natural ligands for GPR120.[2] Found abundantly in fish oil, their activation of GPR120 is linked to many of their well-known health benefits, including anti-inflammatory and insulin-sensitizing effects.[2][4][8]
-
α-Linolenic Acid (ALA): A plant-derived omega-3 fatty acid that also serves as a natural GPR120 agonist.[1][2]
-
-
Synthetic Agonists:
-
TUG-891: A potent and selective synthetic agonist developed for research purposes.[9][10] It has been instrumental in deconvoluting GPR120-specific functions in various physiological processes, including brown fat activation and GLP-1 secretion.[10][11][12]
-
GW9508: An early synthetic agonist that activates both GPR120 and the related receptor GPR40 (FFAR1).[4][13] Its utility in studying GPR120 is context-dependent, proving most effective in cell types that do not express GPR40, such as macrophages.[4][14]
-
Other Small Molecules: A growing number of compounds, such as Metabolex 36 and AZ13581837, have been developed to probe GPR120 signaling with improved pharmacological profiles.[1]
-
The Two Major Signaling Arms of GPR120
Activation of GPR120 by an agonist initiates two primary, and functionally distinct, signaling pathways. The balance of activation between these pathways can differ depending on the specific agonist, a key concept we will explore further.
The Gαq/11-PLC-Ca²⁺ Pathway: Driving Metabolic Responses
Historically, GPR120 was first characterized as a Gαq/11-coupled receptor.[4][6] This pathway is central to many of the receptor's metabolic functions.
Mechanism:
-
Agonist Binding: An agonist binds to and stabilizes an active conformation of GPR120.
-
Gαq/11 Activation: The receptor catalyzes the exchange of GDP for GTP on the associated Gαq/11 protein, causing the Gα and Gβγ subunits to dissociate.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]
This sharp increase in intracellular Ca²⁺ is a critical signal that, in enteroendocrine L-cells, stimulates the secretion of the incretin hormone GLP-1.[1][5] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, contributing to improved glucose homeostasis.[15][16]
Caption: The GPR120-Gαq/11 signaling pathway leading to metabolic effects.
The β-Arrestin 2 Pathway: Mediating Anti-Inflammatory Action
Separate from G-protein coupling, GPR120 activation also triggers the recruitment of β-arrestin 2 (ARRB2), a scaffold protein critical for receptor desensitization, internalization, and G-protein-independent signaling.[1] The anti-inflammatory effects of omega-3 fatty acids are mediated exclusively through this pathway.[2]
Mechanism:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular loops and C-terminal tail of GPR120.
-
β-Arrestin 2 Recruitment: The phosphorylated sites serve as a high-affinity docking platform for β-arrestin 2.
-
Complex Formation & Internalization: The GPR120-β-arrestin 2 complex internalizes from the cell membrane.
-
Inflammatory Cascade Inhibition: Within the cytosol, the complex interacts with TAB1, preventing it from activating TAK1. This blockade inhibits downstream pro-inflammatory signaling cascades, such as those mediated by NF-κB and JNK, which are often triggered by stimuli like Toll-like receptor 4 (TLR4) activation.[4]
This mechanism effectively dampens the inflammatory response in immune cells like macrophages, providing a molecular basis for the anti-inflammatory properties of GPR120 agonists.[1][4]
Caption: The GPR120-β-Arrestin 2 signaling pathway driving anti-inflammatory effects.
Comparative Analysis: Biased Agonism in Action
The therapeutic potential of a GPR120 agonist is defined by its ability to activate these two pathways. An ideal agonist might strongly engage the anti-inflammatory β-arrestin 2 pathway while only modestly activating the Gαq pathway, or vice versa, depending on the therapeutic goal. This is the essence of biased agonism.[2][17]
While comprehensive head-to-head comparisons in identical systems are still emerging, current literature allows us to build a comparative picture.
| Agonist | Primary Class | Gαq/11 Pathway (Ca²⁺/IP1) Potency | β-Arrestin 2 Pathway Potency | Key Insights |
| DHA | Endogenous | Active | Active | Considered a relatively balanced agonist. Its anti-inflammatory effects in macrophages are shown to be exclusively dependent on β-arrestin 2, highlighting the pathway's importance.[2][4][18] |
| TUG-891 | Synthetic | Potent (EC₅₀ ~10-100 nM) | Potent (EC₅₀ ~10-100 nM) | A highly potent and selective agonist that robustly activates both pathways. It is an excellent tool for studying general GPR120 function.[9][10][11] |
| GW9508 | Synthetic | Active (EC₅₀ ~100-500 nM) | Active | Dual GPR40/GPR120 agonist.[13] Its effects are GPR120-specific only in cells lacking GPR40. Often used to demonstrate GPR120-dependent anti-inflammatory responses.[4][12][19] |
Expert Interpretation: The data indicates that both natural and synthetic agonists can robustly engage both signaling arms. The concept of "functional selectivity" or biased agonism at GPR120 suggests that the cellular context, including the relative expression of signaling components like Gαq/11 and β-arrestin 2, can profoundly influence the downstream effect of a given agonist.[2] For instance, in macrophages, the β-arrestin 2 pathway is dominant for anti-inflammatory signaling, irrespective of the agonist used.[2] The development of next-generation agonists is focused on engineering molecules with a built-in bias toward one pathway, which could offer enhanced therapeutic specificity.[9][17]
Experimental Methodologies: A Guide to Interrogating GPR120 Signaling
To accurately profile and compare GPR120 agonists, a suite of robust, validated cell-based assays is essential. The choice of assay is dictated by the specific signaling event being measured.
Caption: Experimental workflow for comparative profiling of GPR120 agonists.
Protocol 1: Calcium Mobilization Assay
-
Scientific Rationale: This is the primary functional assay to assess the activation of the Gαq/11 pathway. It measures the immediate downstream consequence of PLC activation—the release of intracellular calcium. Its high throughput and kinetic readout make it ideal for screening and initial characterization.[20]
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of test compounds by measuring their ability to induce calcium flux in GPR120-expressing cells.
-
Methodology:
-
Cell Plating: Seed HEK293 or CHO cells stably expressing human GPR120 into 384-well black, clear-bottom microplates. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 0.1% BSA). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare 5X final concentration serial dilutions of test agonists (e.g., TUG-891, DHA) and controls in assay buffer.
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds the compound plate to the cell plate. Continue recording fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the maximum fluorescence signal change for each well. Plot the response against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Emax values.
-
-
Self-Validation System:
-
Positive Control: A known potent GPR120 agonist (e.g., TUG-891) to confirm cell and reagent performance.
-
Negative Control: Vehicle (e.g., 0.1% DMSO) to define the baseline response.
-
Untransfected Cells: Use the parental cell line not expressing GPR120 to confirm the response is receptor-specific.
-
Protocol 2: IP-One HTRF Assay
-
Scientific Rationale: This assay provides a robust, endpoint measurement of the Gαq/11 pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the inositol phosphate cascade.[21][22] Unlike the transient calcium signal, IP1 accumulates over time, making the assay less sensitive to timing and ideal for confirming Gαq activation.[23][24]
-
Objective: To quantify the dose-dependent accumulation of IP1 in response to GPR120 agonist stimulation.
-
Methodology:
-
Cell Stimulation: Plate GPR120-expressing cells and incubate overnight. Replace the medium with a stimulation buffer containing the test compounds and LiCl (which inhibits IP1 degradation). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Add the supplied HTRF lysis buffer to each well.
-
Detection: Add the IP1-d2 and Anti-IP1-Cryptate HTRF reagents to the lysate.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve. Plot IP1 concentration against agonist concentration to determine EC₅₀.
-
-
Self-Validation System:
-
Standard Curve: A standard curve using known concentrations of IP1 is essential for data quantification.
-
Controls: Include positive (known agonist) and negative (vehicle) controls on every plate.
-
Protocol 3: β-Arrestin 2 Recruitment Assay (e.g., NanoBRET™)
-
Scientific Rationale: This assay directly measures the proximity of β-arrestin 2 to the GPR120 receptor, providing a specific readout of the second major signaling pathway.[25] Technologies like Bioluminescence Resonance Energy Transfer (BRET) are ideal for this, as they detect protein-protein interactions in live cells in real-time.[26]
-
Objective: To measure the dose- and time-dependent recruitment of β-arrestin 2 to GPR120 upon agonist stimulation.
-
Methodology:
-
Cell Preparation: Co-transfect cells with two constructs: GPR120 fused to a NanoLuc® luciferase (the donor) and β-arrestin 2 fused to a HaloTag® ligand-labeled with a fluorescent acceptor (e.g., NanoBRET™ 618).
-
Plating & Labeling: Plate the transfected cells in a white 96- or 384-well assay plate. Add the HaloTag® fluorescent ligand and incubate to allow labeling.
-
Substrate Addition: Just prior to measurement, add the NanoLuc® substrate (e.g., furimazine).
-
Baseline Measurement: Read the plate in a luminometer capable of detecting both donor and acceptor emission wavelengths to establish a baseline BRET ratio.
-
Agonist Stimulation: Add test compounds and immediately begin kinetic measurements, reading the plate every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point. Plot the change in BRET ratio against agonist concentration at a fixed time point (e.g., the peak response) to generate dose-response curves and determine EC₅₀.
-
-
Self-Validation System:
-
Specificity Controls: Transfect cells with only one of the fusion constructs to ensure the signal is dependent on the presence of both partners.
-
Reference Agonist: Use a known agonist to confirm the expected recruitment response.
-
Conclusion and Future Directions
The study of GPR120 signaling is a dynamic field with profound implications for therapeutic development. The evidence clearly demonstrates that GPR120 utilizes at least two major signaling pathways—Gαq/11 for metabolic control and β-arrestin 2 for anti-inflammatory actions. The choice of agonist can differentially modulate these pathways, a concept central to the development of next-generation, "biased" therapeutics.
For drug development professionals, the challenge and opportunity lie in creating agonists that selectively engage the desired pathway. An ideal anti-inflammatory drug for conditions like non-alcoholic steatohepatitis (NASH) might be a strong β-arrestin 2-biased agonist, while a therapy for type 2 diabetes might require balanced or Gαq-biased activity to promote GLP-1 secretion.[9]
The experimental protocols detailed in this guide provide a robust framework for dissecting these complex signaling events. By employing a multi-assay approach, researchers can build a comprehensive signaling signature for any GPR120 agonist, paving the way for a more nuanced understanding of its function and a more rational approach to drug design.
References
-
Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. [Link]
-
Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biological and Pharmaceutical Bulletin. [Link]
-
Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences. [Link]
-
GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Journal of Lipid Research. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120). Biochemical Pharmacology. [Link]
-
The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat. EMBO Molecular Medicine. [Link]
-
IP-3/IP-1 Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine. [Link]
-
GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]
-
Endogenous Ligand for GPR120, Docosahexaenoic Acid, Exerts Benign Metabolic Effects on the Skeletal Muscles via AMP-activated Protein Kinase Pathway. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Docosahexaenoic Acid Inhibits Vascular Endothelial Growth Factor (VEGF)-Induced Cell Migration via the GPR120/PP2A/ERK1/2/eNOS Signaling Pathway in Human Umbilical Vein Endothelial Cells. Journal of Agricultural and Food Chemistry. [Link]
-
Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry. [Link]
-
Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120). Ovid. [Link]
-
GPR120 Agonist GW9508 Ameliorated Cellular Senescence Induced by ox-LDL. ACS Omega. [Link]
-
GPR120 regulates glucose metabolism via the G-P-A regulatory system. ResearchGate. [Link]
-
Potential roles of GPR120 and its agonists in the management of diabetes. Dovepress. [Link]
-
IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]
-
The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism. Molecular Pharmacology. [Link]
-
Docosahexaenoic acid ameliorates autoimmune inflammation by activating GPR120 signaling pathway in dendritic cells. The Journal of Nutritional Biochemistry. [Link]
-
A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology-Cell Physiology. [Link]
-
Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40. ResearchGate. [Link]
-
Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
GW9508 Wikipedia Page. Wikipedia. [Link]
-
Docosahexanoic Acid Attenuates Palmitate-Induced Apoptosis by Autophagy Upregulation via GPR120/mTOR Axis in Insulin-Secreting Cells. Endocrinology and Metabolism. [Link]
-
Effect of Docosahexaenoic Acid (DHA) at the Enteric Level in a Synucleinopathy Mouse Model. MDPI. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
-
GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. Endocrinology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Docosahexaenoic acid ameliorates autoimmune inflammation by activating GPR120 signaling pathway in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel anti-inflammatory role of GPR120 in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GW9508 - Wikipedia [en.wikipedia.org]
- 14. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]
- 15. researchgate.net [researchgate.net]
- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous Ligand for GPR120, Docosahexaenoic Acid, Exerts Benign Metabolic Effects on the Skeletal Muscles via AMP-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chroman-6-yl-propionic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chroman-6-yl-propionic acid was not publicly available at the time of this writing. The following guidance is synthesized from the known hazards of the parent compound, propionic acid, general best practices for handling carboxylic acids and chroman derivatives, and established safety protocols from authoritative sources.[1][2][3] It is imperative that you obtain the compound-specific SDS from your manufacturer or supplier and conduct a thorough, site-specific risk assessment before handling this chemical. This guide serves to supplement, not replace, the manufacturer's official safety information and your institution's Chemical Hygiene Plan (CHP).[4][5]
Hazard Assessment: Understanding the Risks
This compound is a carboxylic acid derivative. While specific toxicity data is unavailable, its structure suggests a hazard profile influenced by the propionic acid functional group. Carboxylic acids are generally acidic and can be corrosive.[1] The parent compound, propionic acid, is classified as a flammable liquid that causes severe skin burns, eye damage, and potential respiratory irritation.[6][7][8] Therefore, it is prudent to assume this compound poses similar, if not identical, risks.
Anticipated Hazards:
-
Skin and Eye Contact: Assumed to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[6][7]
-
Inhalation: Vapors or dusts may cause respiratory tract irritation.[6][9] Handling should always occur in a well-ventilated area.
-
Ingestion: May be harmful if swallowed.[10]
-
Flammability: The propionic acid component is a flammable liquid.[7][10] While the chroman structure adds to the molecular weight, the potential for flammability, especially when heated or near an ignition source, must be considered.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[11][12][13]
Foundational PPE (Minimum Requirement for All Handling)
For any work involving this compound, the following minimum PPE is mandatory:[11]
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[11] Regular safety glasses are insufficient. When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[11]
-
Hand Protection: Chemical-resistant gloves are critical to prevent skin contact. Nitrile gloves are a suitable starting point for incidental contact.[3] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[3][14] Always check the manufacturer's glove compatibility chart for propionic acid as a surrogate. Double-gloving can provide additional protection.[11] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[14]
-
Attire: Long pants and closed-toe shoes are mandatory for all laboratory work.[11]
Task-Specific PPE Requirements
The level of PPE must be escalated based on the specific procedure and the associated risks of exposure.
| Laboratory Operation | Required PPE | Rationale |
| Weighing Solid Compound | Foundational PPE + Respiratory Protection (if dusty) | Prevents inhalation of fine particulates. Work should be done in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Foundational PPE + Face Shield + Chemical Apron | Increased risk of splashes and spills during dissolution and transfer of liquids. |
| Running Reactions (Heated) | Foundational PPE + Face Shield + Chemical Apron | Heating increases the vapor pressure and risk of aerosol generation, necessitating enhanced face and body protection. |
| Transferring Large Volumes (>1L) | Foundational PPE + Face Shield + Chemical Apron + Elbow-length PVC/Neoprene Gloves | Mitigates risks associated with handling larger quantities, where spills can have more severe consequences.[14] |
| Sample Purification (e.g., Chromatography) | Foundational PPE | Standard handling procedure; assess need for face shield based on system pressure and potential for leaks. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Chemical Handling.
Operational Plan: Safe Handling and Storage
Prudent handling practices are as crucial as PPE for ensuring laboratory safety.[2][15]
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure to vapors or dust.[9]
-
Safety Equipment: Ensure unobstructed access to a safety shower and eyewash station before beginning any work.[9][16]
Procedural Guidance
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment and PPE before retrieving the chemical from storage.
-
Handling:
-
When transferring the chemical, use a funnel for liquids and appropriate tools (spatulas) for solids to minimize spills.[3]
-
If heating the compound, use a controlled heating source (e.g., a heating mantle connected to a temperature controller) and ensure gentle, controlled heating to avoid splattering and rapid vapor generation.
-
-
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[9][17]
-
Segregate from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[2][3][10] Store in a cabinet designated for corrosive materials, preferably in secondary containment (e.g., a plastic tray) to contain potential leaks.[1][15]
-
Disposal Plan: Waste Management Protocol
A clear waste disposal plan must be established before beginning any experiment.[18] All chemical waste must be managed in accordance with federal, state, and local regulations.[15][19]
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[19]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste stream.
-
Waste Streams:
-
Solid Waste: Contaminated gloves, weigh paper, and other disposable lab supplies should be placed in the solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., bases, oxidizers).
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill using an acid-neutralizing agent or a universal chemical absorbent material (e.g., vermiculite, sand).[10] Do not use combustible materials like paper towels to absorb the initial spill.
-
Once absorbed, carefully collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the area.
-
By adhering to this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Iowa. [Link]
-
Latest Research on Carboxylic Acid for Sustainable Lab Practices. Novas Ark. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH. [Link]
-
Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety. [Link]
-
Safety Data Sheet: Propionic acid. DC Fine Chemicals. [Link]
-
Safety Data Sheet: Propionic acid. Penta Chemicals. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Academies Press. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Management of Chemicals. Prudent Practices in the Laboratory, National Academies Press. [Link]
-
Laboratory Chemical Waste Managment Guidelines. University of Pennsylvania EHRS. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. clarionsafety.com [clarionsafety.com]
- 13. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. PROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
